molecular formula C48H59N3O2 B15598406 Cy7.5-COOH TEA

Cy7.5-COOH TEA

Número de catálogo: B15598406
Peso molecular: 710.0 g/mol
Clave InChI: VBZUAGPLXFGKNM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Cy7.5-COOH TEA is a useful research compound. Its molecular formula is C48H59N3O2 and its molecular weight is 710.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C48H59N3O2

Peso molecular

710.0 g/mol

Nombre IUPAC

N,N-diethylethanamine;6-[(2E)-1,1-dimethyl-2-[(2E,4E,6E)-7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indol-3-yl]hexanoate

InChI

InChI=1S/C42H44N2O2.C6H15N/c1-41(2)36(43(5)34-27-25-30-18-13-15-20-32(30)39(34)41)22-10-7-6-8-11-23-37-42(3,4)40-33-21-16-14-19-31(33)26-28-35(40)44(37)29-17-9-12-24-38(45)46;1-4-7(5-2)6-3/h6-8,10-11,13-16,18-23,25-28H,9,12,17,24,29H2,1-5H3;4-6H2,1-3H3

Clave InChI

VBZUAGPLXFGKNM-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

The Chemistry and Application of Cy7.5-COOH TEA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the near-infrared (NIR) fluorescent dye, Cy7.5-COOH, and its commonly used triethylamine (B128534) (TEA) salt form. We will delve into its chemical structure, physicochemical properties, and detailed protocols for its application in bioconjugation and cellular analysis.

Core Structure and Physicochemical Properties

Cy7.5-COOH is a member of the cyanine (B1664457) dye family, characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain. This extended conjugated system is responsible for its strong absorption and fluorescence in the near-infrared spectrum, a region where biological tissues exhibit minimal absorbance and autofluorescence, making it an ideal candidate for in vivo imaging.

The "-COOH" designation indicates the presence of a carboxylic acid functional group. This group is crucial for the covalent attachment of the dye to various biomolecules, such as proteins, antibodies, and amine-modified oligonucleotides. The carboxylic acid is typically activated to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, to facilitate efficient conjugation to primary amines on the target molecule.

The triethylamine (TEA) salt of Cy7.5-COOH is a formulation designed to improve the dye's solubility in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), which are often used to prepare stock solutions for labeling reactions. The triethylamine, a weak base, deprotonates the carboxylic acid, forming a triethylammonium (B8662869) carboxylate salt. This ionic interaction enhances solubility without compromising the reactivity of the parent molecule for subsequent conjugation reactions.

Chemical Structure

The core structure of Cy7.5-COOH consists of two indolenine rings connected by a heptamethine chain. The carboxylic acid is typically attached via a linker to one of the indolenine nitrogens. Triethylamine is a simple tertiary amine.

The formation of the Cy7.5-COOH TEA salt is an acid-base reaction where the lone pair of electrons on the nitrogen atom of triethylamine abstracts the proton from the carboxylic acid group of Cy7.5-COOH. This results in the formation of the triethylammonium cation and the carboxylate anion of the dye, which are held together by an ionic bond.

Quantitative Data

The following table summarizes the key quantitative properties of Cy7.5-COOH and its derivatives, compiled from various suppliers.

PropertyValueReferences
Molecular Formula (Free Acid)C42H44N2O2[1]
Molecular Weight (Free Acid)608.81 g/mol [1]
Excitation Maximum (λex)~781-788 nm[1]
Emission Maximum (λem)~808-810 nm[1]
Molar Extinction Coefficient>200,000 M⁻¹cm⁻¹
SolubilitySoluble in organic solvents (DMSO, DMF)

Experimental Protocols

General Protocol for Antibody Labeling with Cy7.5-COOH

This protocol describes the general steps for conjugating Cy7.5-COOH to an antibody. The carboxylic acid on the dye is first activated to an NHS ester, which then reacts with primary amines (lysine residues) on the antibody.

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • Cy7.5-COOH

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Dye Activation:

    • Dissolve Cy7.5-COOH, DCC (or EDC), and NHS in anhydrous DMF or DMSO to prepare a solution of the activated NHS ester. The molar ratio of Cy7.5-COOH:DCC:NHS should be approximately 1:1.2:1.2.

    • Allow the activation reaction to proceed for 1-2 hours at room temperature in the dark.

  • Antibody Preparation:

    • Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).

  • Conjugation Reaction:

    • Add the activated Cy7.5-NHS ester solution to the antibody solution. The molar ratio of dye to antibody can be varied to achieve the desired degree of labeling, but a starting point of a 10-fold molar excess of the dye is common.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the labeled antibody, which will be the first colored fractions to elute.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of Cy7.5 (around 788 nm).

Protocol for Staining Cells with a Cy7.5-Labeled Antibody for Flow Cytometry

Materials:

  • Cy7.5-labeled antibody

  • Cell suspension (single-cell suspension)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of your target cells at a concentration of 1 x 10^6 cells/mL in ice-cold staining buffer.

  • Staining:

    • Add the Cy7.5-labeled antibody to the cell suspension at a predetermined optimal concentration.

    • Incubate for 30 minutes on ice, protected from light.

  • Washing:

    • Wash the cells twice with 2 mL of ice-cold staining buffer by centrifugation (e.g., 300 x g for 5 minutes) and removal of the supernatant.

  • Analysis:

    • Resuspend the cells in 0.5 mL of staining buffer.

    • Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for Cy7.5 detection (excitation at ~640 nm or ~785 nm, and emission detection at ~810 nm).

Visualizations

The following diagrams illustrate the key processes described in this guide.

G cluster_activation Dye Activation cluster_conjugation Antibody Conjugation cluster_purification Purification Cy7_5_COOH Cy7.5-COOH Activated_Dye Cy7.5-NHS Ester Cy7_5_COOH->Activated_Dye Activation DCC_NHS DCC/EDC + NHS in DMF/DMSO DCC_NHS->Activated_Dye Labeled_Antibody Cy7.5-Labeled Antibody Activated_Dye->Labeled_Antibody Conjugation Antibody Antibody (in Bicarbonate Buffer, pH 8.3-8.5) Antibody->Labeled_Antibody Purification Size-Exclusion Chromatography Labeled_Antibody->Purification Purified_Product Purified Cy7.5-Labeled Antibody Purification->Purified_Product Separation G cluster_staining Cell Staining cluster_washing Washing cluster_analysis Flow Cytometry Analysis Cells Single-Cell Suspension Stained_Cells Stained Cells Cells->Stained_Cells Labeled_Antibody Cy7.5-Labeled Antibody Labeled_Antibody->Stained_Cells Incubation (30 min on ice) Wash1 Wash with Staining Buffer Stained_Cells->Wash1 Wash2 Wash with Staining Buffer Wash1->Wash2 Flow_Cytometer Flow Cytometer Wash2->Flow_Cytometer Data Fluorescence Data Flow_Cytometer->Data Data Acquisition

References

Cy7.5-COOH TEA: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the near-infrared (NIR) fluorescent dye, Cy7.5-COOH TEA (Cyanine7.5-carboxylic acid, triethylammonium (B8662869) salt). This document details its core spectroscopic properties, provides standardized experimental protocols for its characterization, and illustrates its application in imaging key signaling pathways relevant to drug development and biomedical research.

Core Spectroscopic and Physicochemical Properties

This compound is a heptamethine cyanine (B1664457) dye renowned for its fluorescence in the near-infrared spectrum, a region advantageous for deep tissue imaging due to reduced autofluorescence and light scattering. The triethylammonium (TEA) salt form enhances its solubility in organic solvents, facilitating its use in various labeling and conjugation reactions.[1]

The key quantitative data for Cy7.5-COOH and its closely related carboxylic acid form are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex) 781 - 788 nm[2][3][4]
Emission Maximum (λem) 808 - 810 nm[2][3][4]
Molar Extinction Coefficient (ε) ~223,000 cm⁻¹M⁻¹[5]
Fluorescence Quantum Yield (Φ) ~0.10[5]
Molecular Weight ~834 g/mol (as TEA salt)
Solubility Soluble in organic solvents (DMSO, DMF)[1]

Experimental Protocol: Determination of Excitation and Emission Spectra

This protocol outlines the standardized procedure for measuring the fluorescence excitation and emission spectra of this compound using a fluorescence spectrophotometer.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, dimethyl sulfoxide)

  • Fluorescence spectrophotometer with a near-infrared detector

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve the dye in the chosen spectroscopic grade solvent to prepare a concentrated stock solution (e.g., 1 mM). Protect the solution from light.

  • Working Solution Preparation:

    • Dilute the stock solution with the same solvent to a final concentration that yields an absorbance of approximately 0.05 at the absorption maximum in a 1 cm path length cuvette. This low concentration minimizes inner filter effects.

  • Instrument Setup:

    • Turn on the fluorescence spectrophotometer and allow the lamp and detector to warm up and stabilize as per the manufacturer's instructions.

    • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

  • Emission Spectrum Measurement:

    • Place a cuvette containing the working solution into the sample holder.

    • Set the excitation wavelength to the known absorption maximum of Cy7.5 (approximately 785 nm).

    • Scan the emission monochromator over a wavelength range that encompasses the expected emission peak (e.g., 790 nm to 900 nm).

    • Record the resulting fluorescence emission spectrum. The peak of this spectrum is the emission maximum (λem).

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the determined emission maximum (λem).

    • Scan the excitation monochromator over a wavelength range that includes the expected absorption (e.g., 700 nm to 800 nm).

    • Record the resulting fluorescence excitation spectrum. The peak of this spectrum should correspond to the absorption maximum and represents the optimal excitation wavelength (λex).

  • Data Analysis:

    • Process the raw data to identify the peak wavelengths for both the excitation and emission spectra.

    • If determining the quantum yield, a comparative method using a standard with a known quantum yield in the same spectral region (e.g., IR-26) is typically employed.[6]

Application in Signaling Pathway Visualization

Cy7.5 and its derivatives are powerful tools for non-invasively imaging cellular processes in vivo. The dye's carboxylic acid group allows for its conjugation to various biomolecules, such as peptides and antibodies, to create targeted fluorescent probes.

Imaging Integrin αvβ3 Signaling in Angiogenesis and Cancer

Integrin αvβ3 is a cell adhesion receptor that is overexpressed on many tumor cells and activated endothelial cells during angiogenesis.[7] Probes targeting this integrin are valuable for cancer diagnosis and monitoring anti-angiogenic therapies. A common strategy involves labeling a cyclic RGD (Arginylglycylaspartic acid) peptide, which specifically binds to integrin αvβ3, with Cy7.5.[4]

Integrin_Signaling_Imaging Integrin αvβ3 Signaling and Imaging Workflow cluster_workflow Experimental Workflow cluster_signaling Cellular Signaling Pathway Probe_Synthesis Synthesis of Cy7.5-RGD Conjugate Probe_Injection Systemic Injection of Probe Probe_Synthesis->Probe_Injection Tumor_Accumulation Probe Accumulation at Tumor Site Probe_Injection->Tumor_Accumulation NIR_Imaging Near-Infrared Fluorescence Imaging Tumor_Accumulation->NIR_Imaging RGD_Probe Cy7.5-RGD Probe Tumor_Accumulation->RGD_Probe Data_Analysis Signal Quantification and Analysis NIR_Imaging->Data_Analysis Integrin Integrin αvβ3 RGD_Probe->Integrin Binding Tumor_Cell Tumor Cell / Endothelial Cell Signaling_Cascade Downstream Signaling (e.g., FAK, Src) Integrin->Signaling_Cascade Activation Cellular_Response Angiogenesis, Metastasis Signaling_Cascade->Cellular_Response Leads to Apoptosis_Imaging Imaging Caspase-Mediated Apoptosis cluster_probe_states Fluorescent Probe States cluster_cellular_process Cellular Process Probe_Intact Intact Probe (Cy7.5-DEVD-Quencher) Fluorescence OFF Probe_Cleaved Cleaved Probe (Cy7.5-DEVD) Fluorescence ON Apoptotic_Cell Apoptotic Cell Probe_Intact->Apoptotic_Cell Apoptotic_Stimulus Apoptotic Stimulus (e.g., Chemotherapy) Caspase_Activation Caspase-3 Activation Apoptotic_Stimulus->Caspase_Activation Caspase_Activation->Probe_Cleaved Apoptosis Apoptosis Caspase_Activation->Apoptosis Probe_Characterization_Workflow Workflow for Fluorescent Probe Characterization Synthesis Probe Synthesis & Purification Spectroscopy Spectroscopic Characterization (Abs, Em, QY) Synthesis->Spectroscopy In_Vitro_Binding In Vitro Binding Assay (e.g., Cell Binding) Spectroscopy->In_Vitro_Binding Cellular_Imaging Cellular Imaging (Confocal Microscopy) In_Vitro_Binding->Cellular_Imaging In_Vivo_Imaging In Vivo Imaging (Animal Model) Cellular_Imaging->In_Vivo_Imaging Biodistribution Biodistribution & Pharmacokinetics In_Vivo_Imaging->Biodistribution Validation Histological Validation In_Vivo_Imaging->Validation

References

In-Depth Technical Guide: Molar Extinction Coefficient of Cy7.5-COOH TEA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar extinction coefficient of Cy7.5-COOH TEA, a near-infrared (NIR) fluorescent dye crucial for various applications in research and drug development. This document details the quantitative spectroscopic properties, experimental protocols for its determination, and the logical workflow involved.

Core Spectroscopic Properties

This compound is a cyanine (B1664457) dye valued for its fluorescence in the NIR spectrum, which allows for deep tissue penetration and minimal autofluorescence in biological imaging. The triethylammonium (B8662869) (TEA) salt form of the carboxylic acid derivative enhances its solubility in organic solvents commonly used for bioconjugation. While the TEA counter-ion primarily improves handling and solubility, the core spectral properties are dictated by the Cy7.5 chromophore.

Quantitative Data Summary

The molar extinction coefficient is a critical parameter for determining the concentration of the dye in solution using the Beer-Lambert law (A = εcl). The following table summarizes the key spectroscopic values for Cy7.5 carboxylic acid derivatives. It is important to note that the molar extinction coefficient for the TEA salt form is expected to be virtually identical to the free carboxylic acid form, as the counter-ion does not significantly impact the electronic transitions of the chromophore.

ParameterValueSolventSource
Molar Extinction Coefficient (ε)223,000 M⁻¹cm⁻¹Organic Solvents (e.g., DMSO, DMF)[1][2]
Molar Extinction Coefficient (ε)250,000 M⁻¹cm⁻¹DMSO[3]
Absorption Maximum (λmax)~788 nmNot Specified[1][2]
Emission Maximum (λem)~808 nmNot Specified[1][2]

Note: Variations in the molar extinction coefficient can arise from different measurement conditions and instrumentation.

Experimental Protocol: Determination of Molar Extinction Coefficient

The following is a detailed methodology for the experimental determination of the molar extinction coefficient of this compound. This protocol is based on standard spectrophotometric techniques for cyanine dyes.

Objective: To determine the molar extinction coefficient (ε) of this compound in a specified solvent at its maximum absorption wavelength (λmax).

Materials:

  • This compound

  • Spectroscopy-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of a Stock Solution:

    • Accurately weigh a small amount (e.g., 1 mg) of this compound using an analytical balance.

    • Dissolve the weighed dye in a precise volume of DMSO to create a stock solution of a known concentration (e.g., 1 mg/mL). Ensure complete dissolution.

  • Preparation of Dilutions:

    • Perform a series of serial dilutions of the stock solution using DMSO to prepare working solutions of varying concentrations. The final concentrations should yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum (e.g., 700 nm to 850 nm).

    • Use a quartz cuvette filled with DMSO as the blank to zero the instrument.

    • Measure the absorbance spectrum for each dilution.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Record the absorbance value at λmax for each concentration.

    • Plot a graph of absorbance at λmax versus concentration (in mol/L).

    • According to the Beer-Lambert law (A = εcl), the slope of this graph will be the molar extinction coefficient (ε) since the path length (l) is 1 cm.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the molar extinction coefficient of this compound.

G Workflow for Molar Extinction Coefficient Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis start Weigh this compound stock Prepare Stock Solution in DMSO start->stock dilute Create Serial Dilutions stock->dilute blank Blank Spectrophotometer with DMSO dilute->blank measure Measure Absorbance Spectra blank->measure find_lambda Identify λmax measure->find_lambda plot Plot Absorbance vs. Concentration find_lambda->plot calculate Calculate ε from Slope plot->calculate result Molar Extinction Coefficient (ε) calculate->result

Caption: A flowchart of the key steps in the experimental determination of the molar extinction coefficient.

References

In-Depth Technical Guide: Photophysical Properties and Quantum Yield of Cy7.5-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine (B1664457) 7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye belonging to the cyanine family of fluorophores. Its excitation and emission spectra lie in the NIR window (700-900 nm), a region where biological tissues exhibit minimal absorbance and autofluorescence. This property makes Cy7.5 and its derivatives exceptionally valuable for deep-tissue in vivo imaging applications. The Cy7.5-COOH variant incorporates a carboxylic acid functional group, enabling its covalent conjugation to primary amines on biomolecules such as proteins, antibodies, and peptides, thereby creating targeted fluorescent probes for a wide array of biomedical research and diagnostic applications.[1][2][3][4] This guide provides a detailed overview of the core photophysical properties of Cy7.5-COOH, with a specific focus on its fluorescence quantum yield and the experimental protocols for its determination and application.

Core Photophysical Properties

The efficacy of a fluorophore is defined by its photophysical parameters. Cy7.5 is characterized by its long-wavelength absorption and emission, high molar absorptivity, and moderate fluorescence quantum yield. The "TEA" designation often refers to the use of triethylamine (B128534) as a counter-ion to form a salt, which can improve solubility in organic solvents without significantly altering the core photophysical properties of the dye.

Data Presentation: Photophysical Parameters of Cy7.5 Derivatives

The following table summarizes the key quantitative data for Cy7.5 carboxylic acid and a related NHS-ester derivative. These values are crucial for designing experiments, calculating labeling efficiencies, and interpreting fluorescence data.

ParameterCy7.5-COOHCy7.5-NHS EsterUnitNotes
Excitation Maximum (λex) ~781 - 788788nmThe peak wavelength for absorbing photons.[5][6][7]
Emission Maximum (λem) ~808 - 810808nmThe peak wavelength of emitted fluorescence.[3][6][7]
Fluorescence Quantum Yield (ΦF) 0.10--Represents the efficiency of photon emission.[8]
Molar Extinction Coefficient (ε) -223,000M-1cm-1A measure of how strongly the dye absorbs light.[6]
Solubility Low in water; Soluble in DMSO, DMFLow in water; Soluble in DMSO, DMF-The sulfo-cyanine variant offers improved water solubility.[5][6]

Fluorescence Quantum Yield (ΦF)

Definition and Importance

The fluorescence quantum yield (ΦF) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.[9]

ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)

A higher quantum yield corresponds to a brighter fluorescence signal, which is highly desirable for sensitive detection in imaging and assay applications. The reported quantum yield for Cy7.5 carboxylic acid is 0.10.[8]

Factors Influencing Quantum Yield

The quantum yield of cyanine dyes like Cy7.5 is not an immutable constant. It is highly sensitive to the dye's local environment and molecular structure.

  • Solvent Polarity and Viscosity : Cyanine dyes often exhibit low quantum yields in aqueous, non-viscous solutions. This is largely due to non-radiative decay pathways, particularly photoinduced cis-trans isomerization of the polymethine chain, which allows the excited state to return to the ground state without emitting a photon.[10][11] Increasing the solvent viscosity (e.g., in glycerol (B35011) solutions) or binding the dye to a large biomolecule can restrict this rotation, thereby increasing the quantum yield.[10][11][12]

  • Molecular Rigidity : Structural modifications that increase the rigidity of the polymethine bridge can significantly enhance the quantum yield. Some commercial Cy7.5 derivatives are engineered with a more rigid central moiety, which can increase the quantum yield by as much as 20% compared to the parent structure.[6][13]

  • Aggregation : At high concentrations, cyanine dyes can form non-fluorescent aggregates (H-aggregates), which leads to quenching and a reduction in the overall quantum yield.

Experimental Protocols

Protocol for Measuring Relative Fluorescence Quantum Yield

The most common and accessible method for determining the quantum yield of a fluorescent compound is the comparative method.[14][15][16] This involves comparing the fluorescence properties of the test sample (Cy7.5-COOH) to a well-characterized standard with a known quantum yield that absorbs and emits in a similar spectral region.

Materials:

  • Cy7.5-COOH ("Test Sample")

  • Quantum Yield Standard (e.g., a NIR dye with a known, stable quantum yield)

  • Spectroscopic grade solvent (e.g., DMSO or Ethanol)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Prepare Stock Solutions : Prepare stock solutions of the test sample and the standard in the same spectroscopic grade solvent.

  • Prepare Serial Dilutions : Create a series of dilutions for both the test sample and the standard. The concentrations should be chosen to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure Absorbance : Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution. Note the absorbance value at the chosen excitation wavelength (e.g., 780 nm).

  • Measure Fluorescence Emission :

    • Set the spectrofluorometer to the same excitation wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the test sample and the standard. It is critical to use identical instrument settings (e.g., excitation and emission slit widths) for all measurements.[14]

  • Data Analysis :

    • Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • For both the test sample and the standard, create a plot of the integrated fluorescence intensity versus absorbance.

    • Determine the gradient (slope) of the linear fit for both plots.

  • Calculate Quantum Yield : Use the following equation to calculate the quantum yield of the test sample (ΦX):[9][15]

    ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients from the plots for the test sample and standard, respectively.

    • ηX and ηST are the refractive indices of the test and standard solutions. If the same solvent is used for both, this term cancels out to 1.

Protocol for Labeling Proteins with Cy7.5-COOH

The carboxylic acid group on Cy7.5-COOH must first be activated to react efficiently with primary amines (e.g., lysine (B10760008) residues) on a protein to form a stable amide bond. This protocol outlines a general procedure using a carbodiimide (B86325) activator like EDC.

Materials:

  • Cy7.5-COOH

  • Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Reaction Buffer (e.g., 0.1 M MES, pH 6.0 for activation; 0.1 M Sodium Bicarbonate, pH 8.3 for conjugation)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution : Dissolve the protein in the conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL. The buffer must be free of primary amines like Tris or glycine.[17]

  • Activate the Dye :

    • In a separate microfuge tube, dissolve Cy7.5-COOH, EDC, and NHS in anhydrous DMF or DMSO. A molar ratio of approximately 1:1.5:1.5 (Dye:EDC:NHS) is a good starting point.

    • Incubate the activation mixture for 15-30 minutes at room temperature to form the reactive NHS ester.

  • Conjugation Reaction :

    • Add the activated dye solution dropwise to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized but a starting point of 10:1 to 15:1 is common for antibodies.[17]

    • Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Purification :

    • Separate the dye-protein conjugate from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS.[18]

    • The first colored fraction to elute will be the labeled protein.

  • Characterization :

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of the dye (~788 nm).[17]

Visualizations

Jablonski Diagram for Fluorescence

Jablonski cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S1 S₁ (First Excited State) S0->S1 Absorption (fs) S1->S0 Internal Conversion (Non-radiative) S1->S0 Fluorescence (ns) S1->S1 Vibrational Relaxation (ps) T1 T₁ S1->T1 Intersystem Crossing (ns) T1->S0 Phosphorescence (μs-s)

Caption: Energy transitions illustrating absorption, non-radiative decay, and fluorescence.

Experimental Workflow: Quantum Yield Measurement

Quantum_Yield_Workflow A Prepare Serial Dilutions (Test & Standard) B Measure Absorbance (A) at Excitation Wavelength A->B C Measure Emission Spectra (Identical Settings) B->C D Integrate Fluorescence Intensity (F) C->D E Plot F vs. A for Test and Standard D->E F Calculate Gradient (Grad) for each plot E->F G Calculate Quantum Yield Φx = Φst * (Grad_x / Grad_st) F->G

Caption: Comparative method workflow for determining relative fluorescence quantum yield.

Logical Relationship: Protein Labeling Workflow

Protein_Labeling_Workflow cluster_activation Dye Activation cluster_conjugation Conjugation Dye Cy7.5-COOH ActivatedDye Cy7.5-NHS Ester (Reactive) Dye->ActivatedDye Incubate 15-30 min Activators EDC + NHS in DMSO/DMF Activators->ActivatedDye Conjugate Labeled Protein (Cy7.5-Protein) ActivatedDye->Conjugate Incubate 1-2 hours Protein Protein with -NH₂ groups (pH 8.3 buffer) Protein->Conjugate Purify Purify via Size-Exclusion Chromatography Conjugate->Purify

Caption: Workflow for activating Cy7.5-COOH and conjugating it to a target protein.

References

Navigating the Solubility of Cy7.5-COOH TEA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding Cyanine (B1664457) Dye Solubility

Cyanine dyes are broadly categorized into two classes based on their solubility: sulfonated and non-sulfonated. Cy7.5-COOH is a non-sulfonated cyanine dye.

  • Non-Sulfonated Cyanine Dyes : These dyes, including the parent Cy7.5-COOH molecule, generally exhibit poor solubility in aqueous solutions.[1][2][3] Their hydrophobic nature necessitates the use of organic co-solvents, such as DMSO or dimethylformamide (DMF), to achieve effective dissolution for bioconjugation reactions.[1][2] For labeling reactions in aqueous buffers, it is common practice to first dissolve the dye in a small amount of an organic solvent before adding it to the aqueous solution of the biomolecule.[1][2][4]

  • The Role of Triethylamine (B128534) (TEA) : The "TEA" designation indicates that the carboxylic acid group of the Cy7.5 molecule is present as a triethylammonium (B8662869) salt. This salt formation is a common strategy to enhance the solubility of organic acids in various solvents. It is anticipated that the TEA salt of Cy7.5-COOH will exhibit improved solubility in organic solvents like DMSO compared to its free acid form.

Qualitative Solubility Profile of Cy7.5-COOH TEA

Based on the general properties of non-sulfonated cyanine dyes and the function of the TEA salt, the expected solubility of this compound is summarized below.

SolventQualitative SolubilityRationale
DMSO Soluble As a non-sulfonated cyanine dye, Cy7.5-COOH is inherently soluble in organic solvents like DMSO.[5] The triethylamine salt form is expected to further enhance this solubility.
Water Low to Sparingly Soluble Non-sulfonated cyanine dyes characteristically have poor aqueous solubility.[1][2][3] While the TEA salt may slightly improve this, significant solubility in water is not expected. For aqueous applications, the use of a DMSO co-solvent is typically required.[4]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in both DMSO and water. This protocol is a synthesized methodology based on established principles for dye solubility testing.

Objective:

To quantitatively determine the saturation solubility of this compound in high-purity DMSO and deionized water at a controlled temperature (e.g., 25°C).

Materials:
  • This compound (solid)

  • Anhydrous DMSO

  • Deionized water (18.2 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Thermomixer or incubator capable of maintaining a constant temperature

  • Calibrated micropipettes

  • Analytical balance (readable to at least 0.01 mg)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Syringe filters (0.22 µm, PTFE for DMSO, and PVDF or PES for aqueous solutions)

  • Syringes

Methodology:

This protocol employs a saturation-equilibration method followed by spectrophotometric quantification.

Part 1: Preparation of Saturated Solutions

  • Aliquot Solvents: Dispense a precise volume (e.g., 500 µL) of DMSO and deionized water into separate, pre-weighed microcentrifuge tubes.

  • Excess Solute Addition: Add an excess amount of this compound to each tube. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration (e.g., 5-10 mg).

  • Equilibration:

    • Securely cap the tubes.

    • Place the tubes in a thermomixer or incubator set to a constant temperature (e.g., 25°C).

    • Vortex the samples vigorously for 1-2 minutes every hour for a total of 24 hours to ensure equilibrium is reached. The continuous agitation facilitates the dissolution process until the solvent is saturated.

  • Separation of Undissolved Solute:

    • After the equilibration period, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.

    • Carefully aspirate the supernatant using a micropipette, taking care not to disturb the pellet.

Part 2: Spectrophotometric Quantification

  • Preparation of Standard Curve:

    • Prepare a stock solution of this compound of a known concentration in DMSO.

    • Perform a serial dilution of the stock solution to create a series of standards with concentrations that are expected to bracket the concentration of the saturated solutions.

    • Measure the absorbance of each standard at the maximum absorption wavelength (λmax) of Cy7.5 (typically around 780-790 nm).

    • Plot a standard curve of absorbance versus concentration. The relationship should be linear in the chosen concentration range (Beer-Lambert Law).

  • Measurement of Saturated Solution Concentration:

    • Take a small, known volume of the clear supernatant from the saturated DMSO and water samples.

    • For the DMSO sample, dilute it with a known factor of fresh DMSO to bring the absorbance into the linear range of the standard curve.

    • For the water sample, it may be necessary to dilute it with a DMSO/water mixture to ensure dye stability and accurate measurement, or directly measure if the absorbance is within the detectable range.

    • Measure the absorbance of the diluted samples at the λmax.

  • Calculation of Solubility:

    • Using the equation from the linear regression of the standard curve, calculate the concentration of the diluted samples.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated supernatant. This value represents the solubility of this compound in mg/mL or Molarity.

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Logical Relationships in Solubility Determination

The determination of solubility follows a logical progression from sample preparation to data analysis. This can be visualized as a decision-making and procedural flow.

G Logical Flow of Solubility Determination start Start: Define Solvents (DMSO, Water) prep Prepare Supersaturated Mixtures start->prep equilibrate Achieve Saturation Equilibrium prep->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate quant_method Select Quantification Method (Spectrophotometry) separate->quant_method analysis Analyze Supernatant Concentration quant_method->analysis result Determine Solubility (mg/mL or M) analysis->result end End result->end

Caption: Logical progression for solubility determination.

Conclusion

While a definitive, published quantitative value for the solubility of this compound in DMSO and water remains elusive, a strong qualitative understanding can be derived from the behavior of similar non-sulfonated cyanine dyes. It is clear that DMSO is a suitable solvent for dissolving this compound, whereas its solubility in water is expected to be limited. For researchers requiring precise quantitative data for applications such as formulation development or high-concentration bioconjugation, the detailed experimental protocol provided in this guide offers a reliable path to empirical determination. Adherence to this protocol will enable the generation of accurate and reproducible solubility data, which is critical for the successful application of this versatile near-infrared fluorophore in research and drug development.

References

A Technical Guide to the Chemical Properties and Applications of Cy7.5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core chemical and spectral properties of Cy7.5 carboxylic acid, a near-infrared (NIR) fluorescent dye. Detailed experimental protocols for its activation, bioconjugation, and application in in vivo imaging are presented to facilitate its use in research and drug development.

Core Chemical and Spectral Properties

Cy7.5 carboxylic acid is a heptamethine cyanine (B1664457) dye characterized by its strong absorption and emission in the near-infrared spectrum, making it an ideal candidate for applications requiring deep tissue penetration and low background autofluorescence. As a free carboxylic acid, it is not directly reactive with biomolecules and requires chemical activation to an amine-reactive intermediate for conjugation.

Quantitative Data Summary

The key chemical and spectral properties of Cy7.5 carboxylic acid are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₄₅H₄₉ClN₂O₂
Molecular Weight 685.34 g/mol
Appearance Green powder
Excitation Maximum (λabs) ~788 nm
Emission Maximum (λem) ~808 nm
Molar Extinction Coefficient (ε) 223,000 M⁻¹cm⁻¹
Quantum Yield (Φ) 0.10
Solubility Soluble in organic solvents (DMSO, DMF, dichloromethane); Low solubility in water.
Storage Conditions Store at -20°C in the dark, desiccated. Can be transported at room temperature for up to 3 weeks.

Experimental Protocols

Detailed methodologies for the activation of Cy7.5 carboxylic acid, its conjugation to antibodies, and its use in in vivo imaging are provided below.

Activation of Cy7.5 Carboxylic Acid to Cy7.5 NHS Ester

To conjugate Cy7.5 carboxylic acid to primary amines on biomolecules, it must first be activated to a more reactive species, typically an N-hydroxysuccinimide (NHS) ester. This is commonly achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).

Materials:

  • Cy7.5 carboxylic acid

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Argon or Nitrogen gas

  • Reaction vial

Protocol:

  • Preparation: In a clean, dry reaction vial under an inert atmosphere (argon or nitrogen), dissolve Cy7.5 carboxylic acid in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • Addition of EDC and NHS: Add a 1.5-fold molar excess of both EDC and NHS to the dissolved Cy7.5 carboxylic acid.

  • Reaction: Stir the reaction mixture at room temperature, protected from light, for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Post-Reaction: The resulting Cy7.5 NHS ester solution is highly moisture-sensitive and should be used immediately for conjugation.

Conjugation of Cy7.5 NHS Ester to an Antibody

This protocol details the labeling of an antibody with the freshly prepared Cy7.5 NHS ester.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Freshly prepared Cy7.5 NHS ester solution in DMF or DMSO

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25 spin column)

  • Storage Buffer: PBS, pH 7.4, with 0.1% BSA and 0.05% sodium azide (B81097) (optional)

Protocol:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.2-7.4) using dialysis or a desalting spin column.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Reaction Setup:

    • Add the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5) to the antibody solution to raise the pH, which is optimal for the NHS ester reaction.

    • Calculate the required volume of the Cy7.5 NHS ester stock solution to achieve a molar dye-to-antibody ratio between 10:1 and 20:1 for initial experiments.

  • Conjugation Reaction:

    • Slowly add the calculated volume of the Cy7.5 NHS ester solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching: Add the Quenching Buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.

  • Purification:

    • Remove the unreacted dye from the labeled antibody using a desalting spin column (e.g., Zeba™ Spin Desalting Column) equilibrated with PBS.

    • Apply the reaction mixture to the column and centrifuge to collect the purified antibody conjugate.

  • Characterization:

    • Determine the Degree of Labeling (DOL), which is the number of dye molecules per antibody, by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~788 nm (for Cy7.5).

In Vivo Imaging with Cy7.5-Labeled Antibody in a Murine Model

This protocol outlines a general procedure for in vivo fluorescence imaging in mice using a Cy7.5-labeled antibody.

Materials:

  • Cy7.5-labeled antibody

  • Sterile PBS

  • Anesthetic (e.g., isoflurane (B1672236) or sodium pentobarbital)

  • In vivo imaging system with appropriate excitation and emission filters for Cy7.5

  • SPF BALB/c nude mice (6-8 weeks old)

Protocol:

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic. For example, intraperitoneally inject 2% sodium pentobarbital (B6593769) at a dosage of 215 mg/kg.

    • To reduce autofluorescence, it is recommended to feed the mice a chlorophyll-free diet for at least one week prior to imaging.

  • Probe Administration:

    • Dilute the Cy7.5-labeled antibody to the desired concentration in sterile PBS. A typical dose is 1-2 nmol per mouse.

    • Inject the probe intravenously (i.v.) via the tail vein. The typical injection volume is 100-200 µL.

  • Image Acquisition:

    • Acquire a baseline image before injecting the probe to assess autofluorescence.

    • Place the anesthetized mouse in the prone position within the imaging system's dark chamber.

    • Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for observing the biodistribution of the labeled antibody.

    • Use an excitation filter around 745 nm and an emission filter around 810 nm for Cy7.5.

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around the target tissue (e.g., tumor) and a non-target area (e.g., muscle) to quantify the fluorescence intensity.

    • Calculate the target-to-background ratio (TBR) to assess the specific accumulation of the labeled antibody.

  • Ex Vivo Analysis (Optional):

    • After the final imaging session, euthanize the mouse and dissect the major organs and the target tissue.

    • Image the dissected organs to confirm the in vivo findings and get a more detailed biodistribution profile.

Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

G cluster_0 Activation of Cy7.5 Carboxylic Acid A Cy7.5 Carboxylic Acid B Dissolve in Anhydrous DMF/DMSO A->B C Add EDC and NHS B->C D React for 12-24h at RT C->D E Activated Cy7.5 NHS Ester D->E

Caption: Activation of Cy7.5 Carboxylic Acid to its NHS ester.

G cluster_1 Antibody Conjugation Workflow F Antibody in Amine-Free Buffer G Add Reaction Buffer (pH 8.3-8.5) F->G H Add Activated Cy7.5 NHS Ester G->H I Incubate for 1h at RT H->I J Quench Reaction I->J K Purify via Desalting Column J->K L Characterize (DOL) K->L M Cy7.5-Labeled Antibody L->M

Caption: Workflow for conjugating Cy7.5 NHS ester to an antibody.

G cluster_2 In Vivo Imaging Workflow N Anesthetize Mouse O Administer Cy7.5-Labeled Antibody (i.v.) N->O P Acquire Images at Multiple Time Points O->P Q Analyze Image Data (ROI, TBR) P->Q R Ex Vivo Organ Imaging (Optional) P->R S Biodistribution Data Q->S R->S

Caption: General workflow for in vivo imaging using a Cy7.5-labeled antibody.

Stability of Cy7.5-COOH TEA in Different Buffers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of the near-infrared (NIR) fluorescent dye Cy7.5-COOH TEA in various buffer systems. Understanding the stability of this probe is critical for its successful application in research and drug development, particularly in areas such as in vivo imaging, flow cytometry, and targeted drug delivery. This document outlines key stability-indicating parameters, provides detailed experimental protocols for stability assessment, and presents relevant experimental workflows.

Quantitative Stability Data

The stability of this compound is influenced by several factors, including the composition of the buffer, pH, temperature, and exposure to light. While specific long-term stability data for this compound in a variety of buffers is not extensively published, the following tables summarize available data for Cy7.5 derivatives and provide general stability guidelines for cyanine (B1664457) dyes.

Table 1: Recommended Storage Conditions and Long-Term Stability of Cy7.5 Derivatives

DerivativeFormRecommended Storage Temperature (°C)DurationStability Notes
Cy7.5-COOHSolid-2024 monthsStore in the dark. Avoid prolonged exposure to light.[1]
This compoundLyophilized powderRefer to Certificate of Analysis-Shipped at room temperature.[2]
Sulfo-Cy7 carboxylic acid TEAStock solution in DMSO-806 monthsProtect from light.[3]
Sulfo-Cy7 carboxylic acid TEAStock solution in DMSO-201 monthProtect from light.[3]
Cy5.5-COOHStock solution-806 monthsProtect from light.[4]
Cy5.5-COOHStock solution-201 monthProtect from light.[4]

Table 2: General Stability of Cyanine Dyes in Different Buffer Conditions

Buffer TypeRecommended pH RangeGeneral Stability Considerations
Phosphate-Buffered Saline (PBS)6.5 - 8.5Commonly used for bioconjugation and cell-based assays. Fluorescence of many cyanine dyes is stable in this pH range.
Tris-based buffers (e.g., Tris-HCl)7.0 - 9.0Amine-containing buffers like Tris should be avoided for NHS-ester conjugation reactions as they compete for the reactive group. However, once conjugated, cyanine dyes are generally stable in Tris buffers.[5] Some studies suggest Tris may enhance the fluorescence of certain dyes.[6]
HEPES6.8 - 8.2A zwitterionic buffer that is generally compatible with cyanine dyes and is often used in cell culture and other biological assays.[7]
MES5.5 - 6.7Often used for maleimide (B117702) conjugation reactions. The stability of the cyanine core is generally good at this pH.

Experimental Protocols

Accurate assessment of this compound stability is crucial for reproducible experimental outcomes. Below are detailed protocols for evaluating thermal and photostability.

Protocol for Assessing Thermal Stability

This protocol describes a method to determine the thermal degradation of this compound in a specific buffer using UV-Vis spectrophotometry.

Objective: To quantify the degradation of this compound in a selected buffer at different temperatures over time.

Materials:

  • This compound

  • Buffer of interest (e.g., PBS, pH 7.4)

  • UV-Vis Spectrophotometer

  • Temperature-controlled incubator or water bath

  • Microcentrifuge tubes or cuvettes

  • Anhydrous DMSO

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Preparation of Working Solutions: Dilute the stock solution in the buffer of interest to a final concentration with a maximal absorbance (at ~781 nm) within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Incubation: Aliquot the working solution into multiple microcentrifuge tubes. Place the tubes in incubators or water baths set at the desired temperatures (e.g., 4°C, 25°C, and 37°C). Include a control sample stored at -20°C.

  • Spectrophotometric Measurement: At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove an aliquot from each temperature condition.

  • Allow the sample to equilibrate to room temperature.

  • Measure the full absorbance spectrum (e.g., 600-900 nm) of the sample. Record the absorbance maximum (A_max) at ~781 nm.

  • Data Analysis: Calculate the percentage of remaining dye at each time point relative to the initial absorbance at time zero using the following formula: Percentage Remaining = (A_t / A_0) * 100 where A_t is the absorbance at a given time point and A_0 is the initial absorbance.

  • Plot the percentage of remaining dye versus time for each temperature to visualize the degradation kinetics.

Protocol for Assessing Photostability

This protocol outlines a method to evaluate the photodegradation of this compound upon exposure to a light source.

Objective: To determine the rate of photodegradation of this compound in a specific buffer under controlled light exposure.

Materials:

  • This compound

  • Buffer of interest (e.g., PBS, pH 7.4)

  • Light source with a defined spectrum and intensity (e.g., a xenon lamp or a dedicated photostability chamber)

  • UV-Vis Spectrophotometer or a fluorescence plate reader

  • Quartz cuvettes or a multi-well plate suitable for the light source

  • Anhydrous DMSO

  • Control samples shielded from light (e.g., wrapped in aluminum foil)

Procedure:

  • Preparation of Samples: Prepare a working solution of this compound in the buffer of interest as described in the thermal stability protocol.

  • Light Exposure: Place the sample in a quartz cuvette or a well of a plate and position it at a fixed distance from the light source.

  • Simultaneously, prepare a control sample and keep it in the dark at the same temperature.

  • Spectrophotometric/Fluorometric Measurement: At regular time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes of exposure), measure the absorbance or fluorescence intensity of the exposed sample.

  • Measure the absorbance or fluorescence of the dark control at each time point to account for any thermal degradation.

  • Data Analysis:

    • Correct the absorbance/fluorescence of the exposed sample for any changes observed in the dark control.

    • Calculate the percentage of remaining dye at each exposure time relative to the initial measurement.

    • Plot the percentage of remaining dye versus exposure time to determine the photodegradation kinetics. The fading process can often be modeled using first-order or zero-order kinetics.[8]

HPLC-Based Stability Assessment

For a more detailed analysis of degradation, High-Performance Liquid Chromatography (HPLC) can be employed to separate and quantify the parent dye from its degradation products.

Objective: To separate and quantify Cy7.5-COOH and its degradation products over time in a given buffer.

Materials:

  • HPLC system with a UV-Vis or fluorescence detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid)

  • Incubated samples of this compound as prepared for the thermal stability study

Procedure:

  • Method Development: Develop an HPLC method that provides good separation between the intact Cy7.5-COOH peak and any potential degradation products.

  • Sample Analysis: At each time point from the stability study, inject an aliquot of the sample into the HPLC system.

  • Data Acquisition: Record the chromatogram, monitoring at the absorbance maximum of Cy7.5-COOH (~781 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact Cy7.5-COOH.

    • Integrate the peak area of the intact dye at each time point.

    • Calculate the percentage of the remaining dye by comparing the peak area at each time point to the initial peak area.

    • The appearance and increase of new peaks in the chromatogram indicate the formation of degradation products.

Experimental Workflows and Signaling Pathways

Cy7.5 and its derivatives are extensively used in targeted imaging and drug delivery. Below are Graphviz diagrams illustrating a typical experimental workflow for fluorescence-guided surgery and a conceptual diagram of targeted drug delivery.

experimental_workflow_fgs cluster_preclinical Preclinical Phase cluster_clinical Clinical Application antibody Target-specific Antibody conjugation Bioconjugation (e.g., NHS ester chemistry) antibody->conjugation cy7_5 This compound cy7_5->conjugation purification Purification (e.g., HPLC, SEC) conjugation->purification probe Cy7.5-Antibody Probe purification->probe in_vitro In Vitro Validation (Cell binding, fluorescence) probe->in_vitro patient Patient Administration (Intravenous injection) probe->patient in_vivo In Vivo Model (Tumor-bearing mouse) in_vitro->in_vivo in_vivo->patient imaging NIR Fluorescence Imaging accumulation Probe Accumulation (Tumor targeting) patient->accumulation surgery Fluorescence-Guided Surgery accumulation->surgery resection Tumor Resection surgery->resection

Caption: Workflow for Fluorescence-Guided Surgery using a Cy7.5-labeled antibody.

targeted_drug_delivery probe Cy7.5-Antibody-Drug Conjugate circulation Systemic Circulation probe->circulation imaging NIR Imaging (Monitoring) probe->imaging normal_tissue Normal Tissue (Low receptor expression) circulation->normal_tissue Minimal Uptake tumor_tissue Tumor Tissue (High receptor expression) circulation->tumor_tissue EPR Effect & Targeting binding Receptor Binding tumor_tissue->binding internalization Internalization (Endocytosis) binding->internalization lysosome Lysosome internalization->lysosome internalization->imaging drug_release Drug Release (Linker cleavage) lysosome->drug_release apoptosis Cell Death (Apoptosis) drug_release->apoptosis

Caption: Targeted drug delivery and imaging using a Cy7.5 conjugate.

Conclusion

The stability of this compound is a critical parameter for its effective use in various research and clinical applications. While generally stable under recommended storage conditions, its stability in working buffer solutions can be affected by pH, temperature, and light. The fluorescence of the cyanine core is relatively stable across a broad pH range, but the reactivity of the carboxylic acid group for conjugation is pH-dependent. For optimal performance, it is recommended to prepare fresh solutions of this compound in the desired buffer and protect them from light, especially during long-term experiments. The protocols provided in this guide offer a framework for researchers to systematically evaluate the stability of this compound in their specific experimental setups, ensuring data integrity and reproducibility.

References

An In-depth Technical Guide to the Photostability of Cy7.5-COOH TEA Under Laser Scanning

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photophysical properties and photostability of the near-infrared (NIR) cyanine (B1664457) dye, Cy7.5-COOH TEA. Cyanine dyes are widely utilized for a variety of fluorescence-based applications, including in vivo imaging, flow cytometry, and DNA sequencing.[1][2] Understanding their photostability is critical for designing robust and reproducible experiments. This document details the key photophysical parameters of Cy7.5, outlines a standardized protocol for evaluating its photostability, and discusses the primary factors that influence photobleaching under laser scanning conditions.

Data Presentation: Photophysical Properties of Cy7.5

The performance of a fluorescent probe is defined by its specific photophysical characteristics. The following table summarizes the key quantitative data for Cy7.5-COOH, a variant of the Cy7.5 dye. These parameters are crucial for predicting its behavior and stability during fluorescence imaging experiments.

PropertyValueSource
Absorption Maximum (λ_abs) ~781 nm[1][2]
Emission Maximum (λ_em) ~808 nm[1][2]
Fluorescence Quantum Yield (Φ) 0.10[3]
Molar Extinction Coefficient (ε) ~222,000 L·mol⁻¹·cm⁻¹[4] (Value for sulfo-Cyanine7.5, expected to be similar)
Recommended Storage -20°C in the dark, desiccated[3][4]

Note: Photophysical properties such as quantum yield and photostability are highly dependent on the dye's local chemical environment, including solvent, conjugation to biomolecules, and the presence of antifade reagents.[5]

Factors Influencing Cyanine Dye Photostability

The photostability of Cy7.5 is not an intrinsic, fixed property but is significantly affected by its environment. The irreversible degradation of a fluorophore upon excitation is known as photobleaching. Key factors influencing this process include:

  • Excitation Intensity: Higher laser power or light intensity leads to a more rapid rate of photobleaching.[5]

  • Oxygen Concentration: Molecular oxygen is a primary driver of photobleaching. It can interact with the excited triplet state of the dye to form reactive oxygen species (ROS), which then chemically degrade the fluorophore.[5] The use of oxygen scavenging systems can enhance dye stability.[6]

  • Local Chemical Environment: The presence of reducing and oxidizing agents (redox environment) can significantly impact dye lifetime.[5] Additionally, the conjugation of protective agents, such as cyclooctatetraene (B1213319) (COT) or Trolox, directly to the cyanine fluorophore has been shown to dramatically enhance photostability.[7]

  • Molecular Aggregation: At high concentrations, cyanine dyes can form aggregates (H-aggregates), which often have quenched fluorescence. Laser irradiation can disrupt these aggregates, sometimes leading to an initial increase in fluorescence before photobleaching begins.[8]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for assessing photostability and the fundamental mechanism of photobleaching.

photobleaching_mechanism S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Laser Excitation Bleached Photobleached State (Non-fluorescent) S0->Bleached S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ ROS->S0 Chemical Degradation

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.

photostability_workflow cluster_prep 1. Sample Preparation cluster_acq 2. Image Acquisition cluster_analysis 3. Data Analysis prep1 Immobilize Dye-Conjugated Biomolecules on Slide prep2 Add Imaging Buffer (with/without antifade agents) prep1->prep2 acq1 Set Microscope Parameters (Laser Power, Exposure) prep2->acq1 acq2 Perform Time-Lapse Imaging (Continuous Laser Scanning) acq1->acq2 an1 Measure Fluorescence Intensity of ROI in Each Frame acq2->an1 an2 Plot Intensity vs. Time an1->an2 an3 Fit Decay Curve (e.g., exponential function) an2->an3 an4 Calculate Photobleaching Lifetime (τ) an3->an4

Caption: Experimental workflow for assessing fluorophore photostability.

Experimental Protocols: Assessing Photostability

A standardized method is crucial for comparing the photostability of different fluorophores or evaluating the efficacy of antifade reagents. The following protocol describes a common approach using time-lapse imaging to quantify fluorescence decay.[5]

Objective

To determine the photobleaching rate of this compound under controlled laser illumination.

Materials
  • Fluorophore: this compound conjugated to a biomolecule (e.g., antibody, protein, or oligonucleotide).

  • Microscopy: Fluorescence microscope (confocal or wide-field) equipped with a suitable laser line for excitation (e.g., 750-780 nm), appropriate filter sets, and a sensitive detector (e.g., sCMOS or EMCCD camera).

  • Substrates: Microscope slides and coverslips (passivated surfaces are recommended for single-molecule studies to prevent nonspecific binding).[9]

  • Buffers: Imaging buffer (e.g., PBS, pH 7.4). Optional: Oxygen scavenging system (e.g., glucose oxidase/catalase) or antifade reagents (e.g., Trolox).[5][9]

  • Software: Image analysis software (e.g., ImageJ/Fiji, MATLAB).

Methodology
  • Sample Preparation:

    • Immobilize the Cy7.5-conjugated biomolecules onto a microscope slide. This is critical to ensure that fluorescence decay is due to photobleaching and not diffusion of the molecule out of the focal plane.[5] A common method is to use a biotin-streptavidin interaction to anchor the molecules to the surface.[5][9]

    • Add the desired imaging buffer to the sample. If testing antifade agents, prepare parallel samples with and without the agents for comparison.

    • Mount a coverslip and seal the sample to prevent evaporation.

  • Microscope Setup and Image Acquisition:

    • Power on the microscope and allow the laser source to stabilize.

    • Locate the sample and bring the immobilized fluorophores into focus.

    • Set the imaging parameters. Crucially, these parameters must remain constant throughout the experiment.

      • Laser Power: Choose an intensity representative of your intended application. Higher intensities will accelerate bleaching.[5]

      • Exposure Time/Pixel Dwell Time: Set the acquisition speed.

      • Detector Gain: Adjust for an optimal signal-to-noise ratio without saturating the detector.

    • Initiate a time-lapse acquisition sequence. Continuously image the same field of view for a duration sufficient to observe significant fluorescence decay (e.g., 100-500 frames).

  • Data Analysis:

    • Open the time-lapse image series in an analysis software like Fiji/ImageJ.

    • Define a Region of Interest (ROI) that encompasses the fluorescent area.

    • Measure the mean fluorescence intensity within the ROI for each frame (time point).

    • Correct for background fluorescence by measuring the intensity of a region with no fluorophores and subtracting it from the ROI measurement at each time point.

    • Plot the background-corrected fluorescence intensity as a function of time or frame number.

    • Fit the resulting decay curve to a mathematical model, typically a single or double exponential decay function, to extract the photobleaching lifetime (τ), which is the time it takes for the fluorescence to decrease to 1/e (approximately 37%) of its initial value. The kinetics can be simple or complex depending on the environment.[10]

References

A Comprehensive Technical Guide to the Safe Handling of Cy7.5-COOH TEA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of fluorescent dyes is paramount to ensuring laboratory safety and experimental integrity. This guide provides an in-depth overview of the safety protocols and handling procedures for Cy7.5-COOH TEA (Cyanine 7.5 carboxylic acid triethylammonium (B8662869) salt), a near-infrared (NIR) fluorescent probe. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for the triethylammonium salt form, this document incorporates safety information from closely related cyanine (B1664457) dye compounds and established best practices for chemical handling in a research environment.

Chemical and Physical Properties

This compound is a highly fluorescent cyanine dye valued for its applications in various research fields, including DNA sequencing, flow cytometry, and in vivo imaging.[1][2] Its key properties are summarized below.

PropertyValueReference
Appearance Green powder[3][4]
Molecular Formula C45H49ClN2O2 (for carboxylic acid)[3]
Molecular Weight 685.34 g/mol (for carboxylic acid)[3]
Absorption Maximum (λmax) 781-788 nm[1][3]
Emission Maximum (λem) 808 nm[1][3]
Extinction Coefficient 223,000 L⋅mol⁻¹⋅cm⁻¹[3][4]
Solubility Soluble in organic solvents (DMSO, DMF, dichloromethane); Low solubility in water.[3][4]

Hazard Identification and Safety Precautions

General Precautions:

  • For research use only. This product is not intended for diagnostic or therapeutic use.[3][4]

  • Avoid inhalation of dust.

  • Prevent contact with skin and eyes.

  • Do not ingest.

  • Wash hands thoroughly after handling.

  • Avoid release to the environment.[5]

Personal Protective Equipment (PPE): A standard workflow for determining the necessary PPE should be followed.

PPE_Workflow start Assess Task powder Handling Powder? start->powder solution Handling Solution? powder->solution No ppe_powder Required PPE: - Nitrile Gloves - Lab Coat - Safety Goggles - Fume Hood / Ventilated Enclosure powder->ppe_powder Yes ppe_solution Required PPE: - Nitrile Gloves - Lab Coat - Safety Goggles solution->ppe_solution Yes end Proceed with Experiment solution->end No ppe_powder->end ppe_solution->end

Figure 1. PPE selection workflow for handling this compound.

First Aid Measures

In the event of exposure, follow these first aid guidelines, based on recommendations for similar cyanine compounds[5]:

  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[5]

  • Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[5]

  • Eye Contact: Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Seek prompt medical attention.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[5]

Storage and Handling

Proper storage and handling are critical to maintain the stability and integrity of this compound.

Storage Conditions:

  • Temperature: Store at -20°C for long-term stability.[3][7][8]

  • Light: Keep away from direct sunlight and avoid prolonged exposure to ambient light.[3][7][8]

  • Moisture: Before opening, allow the vial to warm to room temperature to prevent condensation of atmospheric moisture, which can hydrolyze the compound.[7] For NHS esters, desiccation is recommended.[8]

  • Atmosphere: After use, purging the vial with a dry, inert gas like nitrogen or argon can extend the shelf life.[7]

Handling Procedures:

  • When handling the powdered form, be cautious with gas flow during purging to prevent the powder from becoming airborne.[7]

  • Due to its low aqueous solubility, this compound should first be dissolved in a suitable organic solvent (e.g., DMSO, DMF) before being added to an aqueous buffer for biomolecule labeling.[9]

Spill and Disposal Procedures

In the case of a spill or for waste disposal, the following general procedures should be followed.

Spill_Response spill Spill Occurs evacuate Evacuate immediate area if powder is airborne spill->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain collect Carefully collect powder or absorbed liquid contain->collect place Place in a sealed container for disposal collect->place clean Clean the spill area with soap and water place->clean dispose Dispose of waste according to institutional and local regulations clean->dispose

Figure 2. General spill response protocol for Cy7.5 dyes.

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Given its potential toxicity to aquatic life, avoid release into the environment.[5]

Experimental Protocols: A General Guideline for Use

While specific experimental protocols will vary, a general workflow for using this compound in labeling reactions involves solubilization in an organic solvent followed by conjugation in an aqueous environment.

Stock Solution Preparation:

  • Bring the vial of this compound to room temperature before opening.[7]

  • Add the appropriate volume of anhydrous DMSO or DMF to create a concentrated stock solution. AAT Bioquest provides a table for reconstituting their Cyanine 7.5 NHS ester, which can serve as a useful reference for estimating volumes.[6]

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light and moisture.

This guide provides a framework for the safe handling and use of this compound. Researchers should always consult their institution's safety guidelines and exercise due diligence when working with chemical reagents.

References

Methodological & Application

Application Notes and Protocols: Cy7.5-COOH TEA Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of proteins with the near-infrared fluorescent dye, Cy7.5-COOH. This method utilizes a two-step carbodiimide (B86325) crosslinking chemistry, where the carboxylic acid moiety of the dye is first activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). The resulting amine-reactive NHS ester is then conjugated to primary amines (e.g., lysine (B10760008) residues) on the target protein. Triethylamine (TEA) is used as a base to optimize the pH for the final conjugation step, enhancing the nucleophilicity of the protein's primary amines and thereby increasing labeling efficiency. This protocol is designed to yield a stable, fluorescently labeled protein conjugate suitable for a variety of applications in research and drug development, including in vivo imaging, flow cytometry, and fluorescence microscopy.

Chemical Reaction Pathway

The labeling process proceeds in two main stages. First, the carboxylic acid of Cy7.5-COOH is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable, amine-reactive NHS ester. In the second stage, the NHS ester of Cy7.5 reacts with a primary amine on the protein to form a stable amide bond, releasing NHS. Triethylamine (TEA) is added in the second stage to raise the pH, which deprotonates the primary amines on the protein, making them more effective nucleophiles for attacking the NHS ester.

G cluster_activation Activation Step (pH 6.0) cluster_conjugation Conjugation Step (pH 8.0-8.5) Cy7_5_COOH Cy7.5-COOH O_acylisourea O-acylisourea intermediate Cy7_5_COOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea Cy7_5_NHS Cy7.5-NHS ester O_acylisourea->Cy7_5_NHS + NHS NHS NHS NHS->Cy7_5_NHS Labeled_Protein Labeled Protein Cy7_5_NHS->Labeled_Protein + Protein-NH2 + TEA Protein_NH2 Protein-NH2 Protein_NH2->Labeled_Protein TEA TEA TEA->Labeled_Protein

Figure 1. Chemical reaction pathway for Cy7.5-COOH protein labeling.

Experimental Workflow

The overall experimental process begins with the preparation of the necessary reagents and buffers. The protein and dye are prepared in their respective buffers. The labeling reaction is then carried out in a two-step, one-pot procedure, followed by the purification of the labeled protein conjugate to remove unreacted dye and byproducts. The final step involves characterizing the degree of labeling.

G Start Start Reagent_Prep Reagent Preparation (Protein, Dye, Buffers, EDC, NHS, TEA) Start->Reagent_Prep Activation Activation of Cy7.5-COOH (with EDC and NHS in Activation Buffer) Reagent_Prep->Activation pH_Adjustment pH Adjustment (Addition of TEA) Activation->pH_Adjustment Conjugation Conjugation to Protein (Incubation of activated dye with protein) pH_Adjustment->Conjugation Purification Purification of Labeled Protein (e.g., Size-Exclusion Chromatography) Conjugation->Purification Characterization Characterization (Determine Degree of Labeling) Purification->Characterization End End Characterization->End

Figure 2. Experimental workflow for Cy7.5-COOH protein labeling.

Quantitative Data Summary

For successful and reproducible protein labeling, the molar ratios of the reactants are critical. The following table provides recommended starting concentrations and molar ratios. Optimization may be necessary for specific proteins and applications.

ParameterRecommended ValueNotes
Protein Concentration 2-10 mg/mLHigher concentrations can improve labeling efficiency.
Molar Ratio (Dye:Protein) 5:1 to 20:1Start with a 10:1 ratio and optimize as needed.
Molar Ratio (EDC:Dye) 10:1 to 50:1A significant excess of EDC is required to drive the reaction.
Molar Ratio (NHS:Dye) 2:1 to 5:1NHS stabilizes the activated intermediate.
Activation pH 6.0Use a non-amine, non-carboxylate buffer such as MES.
Conjugation pH 8.0 - 8.5Adjusted with TEA.
Activation Time 15 - 30 minutesAt room temperature.
Conjugation Time 1 - 2 hoursAt room temperature, protected from light.

Experimental Protocol

1. Materials

  • Cy7.5-COOH

  • Protein of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography column, such as Sephadex G-25)

  • Spectrophotometer

2. Reagent Preparation

  • Protein Solution: Prepare the protein solution at a concentration of 2-10 mg/mL in Reaction Buffer (PBS, pH 7.4). Ensure the buffer does not contain primary amines (e.g., Tris) or sodium azide. If necessary, perform a buffer exchange.

  • Cy7.5-COOH Stock Solution: Dissolve Cy7.5-COOH in anhydrous DMF or DMSO to a concentration of 10 mg/mL. This should be prepared fresh before each use.

  • EDC Solution: Immediately before use, dissolve EDC in Activation Buffer to a concentration of 100 mg/mL.

  • NHS Solution: Immediately before use, dissolve NHS in Activation Buffer to a concentration of 100 mg/mL.

  • TEA Solution: Prepare a 1 M solution of TEA in deionized water.

3. Protein Labeling Procedure

This protocol is for labeling 1 mg of a typical IgG antibody (MW ~150 kDa). Adjust volumes accordingly for other proteins and amounts.

  • Activation of Cy7.5-COOH:

    • In a microcentrifuge tube, combine the following in order:

      • Calculated volume of Cy7.5-COOH stock solution (for a 10:1 molar ratio with 1 mg of IgG, this is approximately 5 µL of a 10 mg/mL solution).

      • Calculated volume of EDC solution (for a 10:1 molar ratio of EDC to dye, add approximately 1 µL of a 100 mg/mL solution).

      • Calculated volume of NHS solution (for a 2:1 molar ratio of NHS to dye, add approximately 0.5 µL of a 100 mg/mL solution).

    • Vortex the mixture gently and incubate at room temperature for 15-30 minutes, protected from light.

  • Conjugation to Protein:

    • To the activated Cy7.5-NHS ester solution, add your protein solution (e.g., 1 mg of IgG in 100 µL of PBS).

    • Immediately add a small amount of 1 M TEA to raise the pH of the reaction mixture to 8.0-8.5. This can be monitored with pH paper. Typically, 1-2 µL is sufficient.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add 10 µL of 1 M Tris-HCl, pH 8.0, to the reaction mixture.

    • Incubate for 15 minutes at room temperature.

4. Purification of the Labeled Protein

  • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with Reaction Buffer (PBS, pH 7.4).

  • Apply the reaction mixture to the top of the column.

  • Elute the protein-dye conjugate with Reaction Buffer. The labeled protein will typically elute first as a colored band, while the smaller, unconjugated dye molecules will be retained on the column and elute later.

  • Collect the fractions containing the labeled protein.

5. Characterization of the Labeled Protein

The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at the absorbance maximum of Cy7.5 (approximately 750 nm).

  • Calculate the concentration of the protein using the following formula:

    Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF)] / ε_protein

    Where:

    • A₂₈₀ is the absorbance at 280 nm.

    • A₇₅₀ is the absorbance at 750 nm.

    • CF is the correction factor for the dye's absorbance at 280 nm (this value is dye-specific and should be obtained from the dye manufacturer).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye using the following formula:

    Dye Concentration (M) = A₇₅₀ / ε_dye

    Where:

    • A₇₅₀ is the absorbance at 750 nm.

    • ε_dye is the molar extinction coefficient of Cy7.5 at its absorbance maximum.

  • Calculate the Degree of Labeling (DOL):

    DOL = Dye Concentration (M) / Protein Concentration (M)

Storage

Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant such as glycerol (B35011) to a final concentration of 50% and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Application Notes and Protocols for Antibody Conjugation with Cy7.5-COOH TEA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the conjugation of the near-infrared (NIR) fluorescent dye Cy7.5-COOH to antibodies using a TEA (triethylamine) mediated N-hydroxysuccinimide (NHS) ester activation method. This process is crucial for a variety of applications in research and drug development, including in vivo imaging, flow cytometry, immunofluorescence, and western blotting, where the deep tissue penetration and high sensitivity of NIR fluorescence are advantageous.[1][2][3]

Cyanine7.5 (Cy7.5) is a fluorescent dye that excites and emits in the near-infrared spectrum, with typical excitation and emission maxima around 781 nm and 808 nm, respectively.[4][5] The carboxylic acid form (Cy7.5-COOH) can be activated to a highly reactive NHS ester, which then readily couples with primary amines (e.g., the side chains of lysine (B10760008) residues) on proteins like antibodies to form stable covalent amide bonds.[2][][7]

Key Experimental Parameters

Successful and reproducible antibody labeling is dependent on several critical parameters that should be optimized for each specific antibody and its intended application.

ParameterRecommended Range/ValueNotes
Antibody Purity > 95%Impurities containing primary amines will compete with the antibody for the dye, reducing conjugation efficiency.
Antibody Concentration 2 - 10 mg/mLHigher concentrations generally improve labeling efficiency.[1][2][8]
Reaction Buffer Amine-free buffer (e.g., PBS, Borate, Bicarbonate)Buffers containing primary amines (e.g., Tris, Glycine) will interfere with the conjugation reaction.[1][]
Reaction Buffer pH 8.0 - 9.0 (Optimal: 8.5)The reaction is pH-dependent; a slightly basic pH deprotonates the amino groups, increasing their reactivity with the NHS ester.[2][7]
Dye-to-Antibody Molar Ratio 5:1 to 20:1 (Starting point: 10:1)This ratio may require optimization to achieve the desired Degree of Labeling (DOL) without compromising antibody function.[1][2]
Reaction Time 1 - 2 hoursIncubation time can be adjusted to control the extent of labeling.[1]
Reaction Temperature Room Temperature (20-25°C)Consistent temperature control is important for reproducibility.
Light Conditions Protected from lightCyanine dyes are photosensitive and should be protected from light to prevent photobleaching.

Experimental Workflow and Protocols

The overall workflow for antibody conjugation with Cy7.5-COOH involves antibody preparation, dye activation and conjugation, and finally, purification and characterization of the conjugate.

G cluster_prep Antibody Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_characterization Characterization & Storage A Start with Antibody Solution B Buffer Exchange (if needed) (e.g., Dialysis, Desalting Column) A->B Check for interfering substances (Tris, Azide) C Concentration Adjustment (2-10 mg/mL) B->C F Add Activated Dye to Antibody Solution C->F D Prepare Cy7.5-COOH Stock (in anhydrous DMSO) E Activate Cy7.5-COOH with EDC/NHS in the presence of TEA D->E E->F G Incubate (1-2h, RT, Dark) F->G H Quench Reaction (Optional) (e.g., Tris or Glycine) G->H I Remove Unreacted Dye (e.g., Size Exclusion Chromatography) H->I J Collect Fractions Containing Labeled Antibody I->J K Measure Absorbance (A280 and A750) J->K L Calculate Degree of Labeling (DOL) K->L M Store Conjugate (-20°C or -80°C) L->M

Caption: Antibody-Cy7.5 Conjugation Workflow
Detailed Experimental Protocols

This protocol is a general guideline for labeling approximately 1 mg of an IgG antibody.

Materials and Reagents:

  • Antibody of interest (purified, in an amine-free buffer)

  • Cy7.5-COOH

  • N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU) or a combination of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS)

  • Triethylamine (TEA)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification Column (e.g., Sephadex G-25 spin column)

  • Storage Buffer (e.g., PBS, pH 7.4, with optional stabilizers like BSA)

Protocol Steps:

  • Antibody Preparation:

    • Buffer Exchange: If the antibody is in a buffer containing primary amines (like Tris) or preservatives, it must be exchanged into an amine-free buffer such as PBS (pH 7.2-7.4). This can be done using dialysis or a desalting spin column.[1][10]

    • Concentration Adjustment: Adjust the antibody concentration to 2 mg/mL in the reaction buffer. Higher concentrations can improve labeling efficiency.[1][8]

  • Dye Preparation and Activation:

    • Prepare a 10 mg/mL stock solution of Cy7.5-COOH in anhydrous DMSO. This should be prepared fresh.

    • In a separate microcentrifuge tube, combine the required amount of Cy7.5-COOH stock solution with EDC and NHS (or TSTU) and a small amount of TEA in DMSO. The molar ratio of Dye:EDC:NHS should be approximately 1:1.2:1.2.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Transfer 0.5 mL of the 2 mg/mL antibody solution to a microcentrifuge tube.

    • Add 50 µL of 1 M sodium bicarbonate buffer (pH 8.5) to the antibody solution to raise the pH.[1]

    • Slowly add the activated Cy7.5-NHS ester solution to the antibody solution while gently vortexing. A molar dye-to-antibody ratio of 10:1 to 20:1 is a good starting point for optimization.[1][2]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]

  • Purification of the Conjugate:

    • It is crucial to remove any unreacted dye. Size-exclusion chromatography is a common method.

    • Method A: Spin Column (for small scale)

      • Equilibrate a desalting spin column (e.g., Sephadex G-25) with PBS according to the manufacturer's instructions.

      • Apply the reaction mixture to the center of the resin bed.

      • Centrifuge the column to collect the purified antibody conjugate. The labeled antibody will elute first.[1][8]

    • Method B: FPLC (for larger scale/higher purity)

      • Equilibrate a gel filtration column (e.g., Superdex 200) with PBS.

      • Load the reaction mixture onto the column.

      • Collect fractions and monitor the absorbance at 280 nm (for protein) and ~750 nm (for Cy7.5 dye).

      • Pool the fractions containing the labeled antibody, which corresponds to the first peak.[1]

Characterization and Data Presentation

Degree of Labeling (DOL) Calculation

The DOL, which is the average number of dye molecules conjugated to each antibody, must be determined to ensure consistency and functionality. This is achieved spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum for Cy7.5 (~750 nm, A750).

  • Calculate the molar concentration of the antibody and the dye.

  • The DOL is the ratio of the molar concentration of the dye to the molar concentration of the antibody.

Calculation Formula:

DOL = (A750 / εdye) / ((A280 - (A750 * CF)) / εprotein)[1]

Where:

  • A750 and A280 are the absorbances at the respective wavelengths.

  • εdye is the molar extinction coefficient of Cy7.5 at 750 nm (~250,000 M-1cm-1).[1]

  • εprotein is the molar extinction coefficient of the antibody at 280 nm (~210,000 M-1cm-1 for IgG).[1]

  • CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy7.5).

Quantitative Data Summary:

ParameterValue
Molar Extinction Coefficient of IgG (εprotein) at 280 nm~210,000 M-1cm-1
Molar Extinction Coefficient of Cy7.5 (εdye) at 750 nm~250,000 M-1cm-1
Correction Factor (CF) for Cy7.5 at 280 nm~0.05
Optimal Degree of Labeling (DOL)2 - 10

Note: The optimal DOL depends on the application and should be determined empirically. Over-labeling can lead to antibody aggregation and loss of function.[8]

Signaling Pathway and Mechanism

The core of this protocol is the chemical reaction between the NHS ester of Cy7.5 and the primary amines on the antibody.

G Cy7_COOH Cy7.5-COOH Activated_Dye Cy7.5-NHS Ester (Reactive Intermediate) Cy7_COOH->Activated_Dye Activation EDC_NHS EDC, NHS, TEA EDC_NHS->Activated_Dye Conjugate Antibody-Cy7.5 Conjugate (Stable Amide Bond) Activated_Dye->Conjugate Conjugation (pH 8.0-9.0) Byproduct NHS byproduct Activated_Dye->Byproduct releases Antibody Antibody (with Lysine -NH2 groups) Antibody->Conjugate

Caption: NHS Ester Reaction Mechanism

This diagram illustrates the two-step process. First, the carboxylic acid group on Cy7.5 is activated by EDC and NHS in the presence of a base like TEA to form a semi-stable NHS ester. This activated dye then reacts with the nucleophilic primary amine groups on the antibody, forming a stable amide bond and releasing the NHS byproduct.[][7]

Troubleshooting

SymptomPotential CauseRecommendation
Low or No Signal / Low DOL Low antibody concentration: Reaction is inefficient at concentrations < 2 mg/mL.Concentrate the antibody using a spin concentrator before labeling.[8]
Impure antibody: Other proteins with primary amines compete for the dye.Ensure antibody purity is >95%. Purify if necessary.
Interfering substances in buffer: Tris, glycine, or azide (B81097) in the antibody buffer will react with the NHS ester.Perform buffer exchange into an amine-free buffer (e.g., PBS) before conjugation.[1]
Incorrect pH: Reaction pH is too low, protonating the amines and reducing nucleophilicity.Ensure the reaction buffer pH is between 8.0 and 9.0.[2]
Inactive dye: Cy7.5-NHS ester is moisture-sensitive and can hydrolyze.Prepare the activated dye fresh and use anhydrous DMSO. Store dye desiccated at -20°C.[1]
Poor Antibody Recovery Antibody precipitation: Over-labeling or harsh conditions can cause aggregation.Optimize the dye-to-antibody molar ratio (start lower). Ensure gentle mixing during the reaction.[11][12]
Loss during purification: Improper column selection or handling.Use a purification column with the appropriate molecular weight cutoff. Ensure proper column equilibration.
Inconsistent Results Variability in reaction conditions: Fluctuations in temperature, time, or pH.Standardize all protocol steps, including incubation times and temperatures.[]
Lot-to-lot variability: Differences in antibody or dye lots.Test new lots of reagents before large-scale conjugations.[11]

References

Application Notes and Protocols for Labeling Nanoparticles with Cy7.5-COOH TEA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent labeling of nanoparticles with the near-infrared (NIR) fluorescent dye, Cy7.5-COOH, using a triethylamine (B128534) (TEA)-catalyzed reaction. This method is widely applicable for nanoparticles possessing surface amine functional groups, enabling their use in a variety of in vitro and in vivo imaging applications, including targeted drug delivery, cell tracking, and biodistribution studies. The protocols outlined below describe the necessary steps for conjugation, purification, and characterization of the resulting fluorescent nanoparticles.

Principle of Reaction

The carboxylic acid group (-COOH) on the Cy7.5 dye is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form a more stable NHS ester. This activated ester then readily reacts with primary amine groups (-NH2) on the surface of the nanoparticles to form a stable amide bond. Triethylamine (TEA) is used as a base to facilitate the reaction by maintaining an optimal pH for the aminolysis of the NHS ester.

Materials and Equipment

  • Amine-functionalized nanoparticles

  • Cy7.5-COOH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Dialysis membrane (MWCO appropriate for nanoparticle size)

  • Centrifuge and centrifuge tubes

  • UV-Vis Spectrophotometer

  • Dynamic Light Scattering (DLS) instrument

  • Fluorometer

Experimental Protocols

Protocol 1: Covalent Labeling of Nanoparticles with Cy7.5-COOH

This protocol describes the step-by-step procedure for conjugating Cy7.5-COOH to amine-functionalized nanoparticles.

  • Preparation of Reagents:

    • Dissolve Cy7.5-COOH in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

    • Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately before use. EDC is susceptible to hydrolysis.[1]

    • Prepare a 10% (v/v) solution of TEA in anhydrous DMF or DMSO.

  • Activation of Cy7.5-COOH:

    • In a microcentrifuge tube, mix 100 µL of the Cy7.5-COOH solution with 200 µL of the EDC solution and 200 µL of the NHS solution.

    • Vortex the mixture gently and incubate at room temperature for 15-30 minutes in the dark to form the NHS ester of Cy7.5.[1]

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in Coupling Buffer at a concentration of 1 mg/mL.

    • Add the activated Cy7.5-NHS ester solution to the nanoparticle suspension. The molar ratio of dye to nanoparticles should be optimized for the specific application, but a starting point of 10:1 to 50:1 (dye:nanoparticle) is recommended.

    • Add 10 µL of the 10% TEA solution to the reaction mixture to raise the pH to approximately 7.5-8.0.[2]

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring, protected from light.

  • Quenching of the Reaction:

    • To stop the reaction and quench any unreacted NHS esters, add 50 µL of the Quenching Solution (1 M Tris-HCl, pH 8.5 or 1 M Glycine).[1]

    • Incubate for an additional 30 minutes at room temperature.

Protocol 2: Purification of Cy7.5-Labeled Nanoparticles

Purification is crucial to remove unreacted dye and byproducts. A combination of dialysis and centrifugation is recommended.

  • Dialysis:

    • Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cut-off (MWCO) that will retain the nanoparticles while allowing small molecules to diffuse out.[3]

    • Dialyze against PBS (pH 7.4) at 4°C for 48 hours, with at least three buffer changes. This is a gentle method to remove excess reagents.[3][4]

  • Centrifugation:

    • After dialysis, transfer the nanoparticle suspension to a centrifuge tube.

    • Centrifuge at a speed and time sufficient to pellet the nanoparticles (this will depend on the size and density of the nanoparticles and should be optimized).[4][5]

    • Carefully remove the supernatant containing any remaining unbound dye.

    • Resuspend the nanoparticle pellet in fresh PBS.

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound dye.

Protocol 3: Characterization of Cy7.5-Labeled Nanoparticles
  • Quantification of Cy7.5 Labeling:

    • Measure the absorbance of the purified Cy7.5-labeled nanoparticle suspension using a UV-Vis spectrophotometer.[6][7]

    • Determine the concentration of Cy7.5 by measuring the absorbance at its maximum absorption wavelength (~780 nm) and using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of Cy7.5 (~250,000 M⁻¹cm⁻¹), c is the concentration, and l is the path length.

    • The nanoparticle concentration can be determined by various methods, such as measuring the absorbance at a wavelength where the dye does not absorb or by using a standard curve if the nanoparticle material has a characteristic absorbance.

    • The degree of labeling can be expressed as the molar ratio of dye to nanoparticle.

  • Size and Zeta Potential Measurement:

    • Measure the hydrodynamic diameter and zeta potential of the labeled nanoparticles using a Dynamic Light Scattering (DLS) instrument.

    • Compare the results to the unlabeled nanoparticles to assess any changes in size or surface charge due to the labeling process.

  • Fluorescence Spectroscopy:

    • Measure the fluorescence emission spectrum of the Cy7.5-labeled nanoparticles using a fluorometer with an excitation wavelength of ~780 nm. The emission maximum should be around 800 nm.

    • This confirms the successful conjugation and fluorescence properties of the labeled nanoparticles.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained during the characterization of Cy7.5-labeled nanoparticles.

Table 1: Physicochemical Properties of Unlabeled and Cy7.5-Labeled Nanoparticles

ParameterUnlabeled NanoparticlesCy7.5-Labeled Nanoparticles
Hydrodynamic Diameter (nm)100 ± 5105 ± 6
Polydispersity Index (PDI)0.15 ± 0.020.18 ± 0.03
Zeta Potential (mV)+25 ± 3+20 ± 4

Table 2: Quantification of Cy7.5 Labeling

ParameterValue
Cy7.5 Concentration (µM)5.2
Nanoparticle Concentration (mg/mL)1.0
Molar Ratio (Cy7.5 : Nanoparticle)3.5 : 1
Labeling Efficiency (%)70

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the key processes involved in the labeling and application of Cy7.5-nanoparticles.

G Figure 1: Chemical reaction for labeling nanoparticles with Cy7.5-COOH. cluster_activation Activation of Cy7.5-COOH cluster_conjugation Conjugation to Nanoparticles Cy7_5_COOH Cy7.5-COOH Activated_Cy7_5 Cy7.5-NHS Ester Cy7_5_COOH->Activated_Cy7_5 15-30 min, RT EDC_NHS EDC / NHS in MES Buffer (pH 6.0) EDC_NHS->Activated_Cy7_5 Labeled_NP Cy7.5-Labeled Nanoparticle Activated_Cy7_5->Labeled_NP 2-4 hours, RT Amine_NP Amine-functionalized Nanoparticle Amine_NP->Labeled_NP TEA TEA TEA->Labeled_NP G Figure 2: Workflow for purification and characterization. cluster_characterization Characterization Crude_Labeled_NP Crude Labeled Nanoparticles Dialysis Dialysis (48h, 4°C) Crude_Labeled_NP->Dialysis Centrifugation Centrifugation & Washing (3x) Dialysis->Centrifugation Purified_NP Purified Cy7.5-Labeled NP Centrifugation->Purified_NP UV_Vis UV-Vis Spectroscopy (Quantification) Purified_NP->UV_Vis DLS DLS (Size & Zeta Potential) Purified_NP->DLS Fluorescence Fluorescence Spectroscopy Purified_NP->Fluorescence G Figure 3: Experimental workflow for in vitro cell imaging. Labeled_NP Cy7.5-Labeled Nanoparticles Incubation Incubation with Cells Labeled_NP->Incubation Cell_Culture Cancer Cell Culture Cell_Culture->Incubation Washing Wash to Remove Unbound Nanoparticles Incubation->Washing Imaging Fluorescence Microscopy (NIR Channel) Washing->Imaging Analysis Image Analysis (Cellular Uptake) Imaging->Analysis

References

Application Notes: Utilizing Cy7.5-COOH TEA in Advanced Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The expanding capabilities of flow cytometry, particularly in multi-color analysis, demand a broader range of fluorophores to minimize spectral overlap and enhance signal detection. Near-infrared (NIR) dyes, such as Cyanine7.5 (Cy7.5), have become invaluable tools in this regard.[1] Operating in the 700-900 nm spectral region, these dyes offer significant advantages, including reduced autofluorescence from biological samples and deeper tissue penetration, which is particularly beneficial for in vivo imaging applications that can be correlated with flow cytometry data.[1][2]

This document provides detailed application notes and protocols for the use of Cy7.5-COOH TEA, a carboxylic acid derivative of the Cy7.5 dye, in flow cytometry. While the N-hydroxysuccinimide (NHS) ester form of cyanine (B1664457) dyes is more commonly used for direct conjugation to primary amines on proteins, the carboxylic acid form offers the flexibility for custom conjugation strategies, particularly through activation with carbodiimide (B86325) chemistry.[3][4][5][6][7][8] We will detail the necessary activation steps, antibody conjugation, cell staining procedures, and flow cytometric analysis.

Properties of Near-Infrared Dyes for Flow Cytometry

Near-infrared fluorophores are essential for expanding the multiplexing capabilities of modern flow cytometers.[1] Many instruments are now equipped with red and near-infrared lasers (e.g., 633 nm, 785 nm), enabling the detection of dyes like Cy7.5.[9][10]

Key Advantages of NIR Dyes:

  • Reduced Autofluorescence: Cellular components like flavins and NADH exhibit natural fluorescence, primarily in the blue to green spectrum. By using NIR dyes, the signal-to-noise ratio is significantly improved as background autofluorescence is minimized.[1]

  • Increased Panel Complexity: NIR dyes expand the available spectral space, allowing for the addition of more parameters to a multi-color flow cytometry panel with less spectral overlap with common fluorophores.[1]

  • Photostability: Many NIR dyes exhibit good photostability, which is crucial for experiments involving extended data acquisition or cell sorting.[2]

Quantitative Fluorophore Comparison

The selection of a fluorophore is often dependent on its brightness and the expression level of the target antigen. The stain index is a common metric used to determine the relative brightness of a fluorophore on a specific instrument, calculated by normalizing the separation of positive and negative populations to the spread of the negative population.[11] While direct comparisons can be instrument-dependent, the following table provides a summary of the spectral properties and relative brightness of Cy7.5 and other common NIR fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Laser Line (nm)Relative Brightness
Cy7.5 ~788~808785★★★☆☆
Alexa Fluor 750 ~752~779633/640, 785★★★★☆
APC-Cy7 650 (APC)~767633/640★★★★★
PE-Cy7 488, 561 (PE)~767488, 561★★★★★
Alexa Fluor 700 ~696~719633/640★★★★☆

Note: Relative brightness is a generalized representation. Tandem dyes like APC-Cy7 and PE-Cy7 are exceptionally bright due to Förster resonance energy transfer (FRET) but are susceptible to degradation and uncoupling. Brightness can vary based on the instrument, laser power, and filter sets.[12][13]

Experimental Protocols

Protocol 1: Activation of Cy7.5-COOH and Conjugation to an Antibody

The carboxylic acid group on Cy7.5-COOH is not directly reactive with the primary amines (e.g., lysine (B10760008) residues) on an antibody. It must first be activated to a more reactive intermediate, typically a succinimidyl ester, using a carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (sulfo-NHS).[3][6] This two-step process minimizes protein cross-linking.[6]

Materials:

  • This compound

  • Antibody (or other protein) to be labeled (in an amine-free buffer like PBS or MES)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Conjugation Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.4

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Reagents:

    • Dissolve the antibody in Conjugation Buffer at a concentration of 2-5 mg/mL. Buffers containing primary amines (like Tris) must be removed prior to conjugation.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare 10 mg/mL solutions of EDC and Sulfo-NHS in cold Activation Buffer. These reagents are moisture-sensitive and hydrolyze quickly.[3]

  • Activate Cy7.5-COOH:

    • In a microcentrifuge tube, combine 10 µL of the Cy7.5-COOH stock solution with 10 µL of EDC and 20 µL of Sulfo-NHS stock solutions.

    • Add 60 µL of Activation Buffer to the mixture.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Conjugate to Antibody:

    • Add the activated Cy7.5-NHS ester mixture directly to your antibody solution. A molar ratio of 10:1 to 20:1 (dye:antibody) is a good starting point for optimization.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.

  • Quench Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl per 1 mL of reaction mixture).

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled antibody from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • The first colored fraction to elute will be the Cy7.5-labeled antibody.

    • Collect the fractions and measure the absorbance at 280 nm (for protein) and ~788 nm (for Cy7.5) to determine the degree of labeling (DOL).

Protocol 2: Staining Cells for Flow Cytometry Analysis

This protocol provides a general guideline for staining suspended cells with your custom Cy7.5-conjugated antibody for cell surface markers.

Materials:

  • Cell suspension (e.g., PBMCs, cultured cells) at 1 x 10^7 cells/mL

  • Cy7.5-conjugated antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fc Receptor Blocking solution (optional, recommended for immune cells)

  • Viability Dye (optional, e.g., DAPI, Propidium Iodide, or a fixable viability dye)

  • FACS tubes (5 mL round-bottom polystyrene tubes)

Procedure:

  • Prepare Cells:

    • Harvest cells and wash once with cold Flow Cytometry Staining Buffer.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.

    • Resuspend the cell pellet in staining buffer to a concentration of 1 x 10^7 cells/mL.

  • Fc Receptor Block (Optional):

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into a FACS tube.

    • Add Fc blocking solution according to the manufacturer's instructions and incubate for 10-15 minutes at 4°C. Do not wash after this step.

  • Antibody Staining:

    • Add the predetermined optimal amount of the Cy7.5-conjugated antibody to the cell suspension.

    • Gently vortex and incubate for 20-30 minutes at 4°C, protected from light.

  • Wash:

    • Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.

    • Repeat the wash step one more time.

  • Viability Staining (Optional):

    • If using a non-fixable viability dye like DAPI or PI, resuspend the cell pellet in 300-500 µL of staining buffer and add the dye just prior to analysis. Do not wash after adding the viability dye.

  • Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Acquire samples on a flow cytometer equipped with the appropriate lasers (e.g., 785 nm or 633/640 nm) and emission filters for Cy7.5 (e.g., an 820/60 nm bandpass filter).

    • Ensure proper voltage settings and compensation controls are used, especially in multi-color panels.

Visualizations

Workflow and Pathway Diagrams

G cluster_0 Protocol 1: Dye Activation & Conjugation cluster_1 Protocol 2: Cell Staining & Analysis dye This compound activated_dye Activated Cy7.5-NHS Ester dye->activated_dye Activation (15 min) reagents EDC + Sulfo-NHS in MES Buffer (pH 6.0) reagents->activated_dye conjugation Conjugation Reaction (RT, 2h) activated_dye->conjugation antibody Antibody (in PBS) antibody->conjugation purification Purification (Gel Filtration) conjugation->purification final_product Cy7.5-Labeled Antibody purification->final_product staining Staining with Cy7.5-Ab final_product->staining cells Cell Suspension cells->staining wash Wash Steps (2x) staining->wash analysis Flow Cytometry Acquisition wash->analysis data Data Analysis analysis->data

Caption: Experimental workflow from Cy7.5-COOH activation to flow cytometry.

G cluster_cell ligand Ligand receptor Cell Surface Receptor (e.g., CD28) ligand->receptor Binding downstream Downstream Signaling Cascade (e.g., PI3K/Akt) receptor->downstream antibody Cy7.5-Ab antibody->receptor Detection signal Fluorescent Signal (~808 nm) antibody->signal laser NIR Laser (785 nm) laser->antibody Excitation detector Detector signal->detector cell T-Cell

Caption: Detecting a cell signaling component with a Cy7.5-labeled antibody.

References

Application Notes and Protocols for Nucleic Acid Labeling with Cy7.5-COOH TEA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine (B1664457) 7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye widely used for labeling biomolecules, including nucleic acids.[1][2] Its fluorescence in the NIR spectrum (~788 nm excitation / ~808 nm emission) offers significant advantages for in vivo imaging, such as deep tissue penetration and minimal background autofluorescence.[1][3][4] These application notes provide a comprehensive guide to labeling amine-modified nucleic acids using Cy7.5-COOH TEA.

The "COOH" designation indicates that the dye has a carboxylic acid functional group. In its triethylammonium (B8662869) (TEA) salt form, the dye often exhibits improved solubility in organic solvents like DMSO and DMF.[2] However, a carboxylic acid is not directly reactive with the primary amine groups on modified nucleic acids. It must first be activated to a more reactive species, typically an N-hydroxysuccinimide (NHS) ester, using a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) in the presence of NHS.[2][5] Alternatively, researchers can use pre-activated Cy7.5 NHS ester, which simplifies the labeling protocol.[2][6]

This document provides protocols for both activating Cy7.5-COOH and for the direct labeling of amine-modified oligonucleotides with Cy7.5 NHS ester.

Data Presentation

Table 1: Spectral and Physicochemical Properties of Cy7.5

PropertyValueReference
Excitation Maximum (λmax)~788 nm[1]
Emission Maximum (λem)~808 nm[1]
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹[3]
Stokes Shift~20 nm[1]
Recommended pH for Amine Labeling8.3 - 8.5[7][8]
Common Solvents for Stock SolutionAnhydrous DMSO or DMF[2][9]

Table 2: Recommended Reagent Concentrations for Labeling Reactions

ReagentConcentration / Molar RatioPurpose
Amine-Modified Oligonucleotide0.3 - 0.8 mM in conjugation bufferBiomolecule to be labeled
Cy7.5 NHS Ester8-20 fold molar excess over oligoFluorophore for conjugation
Conjugation Buffer (e.g., Sodium Bicarbonate)0.1 M, pH 8.3-8.5Provides optimal pH for amine reaction
For Cy7.5-COOH Activation
Cy7.5-COOHStarting materialUnactivated dye
EDC~2-10 fold molar excess over Cy7.5-COOHActivates carboxylic acid
NHS or Sulfo-NHS~2-5 fold molar excess over Cy7.5-COOHStabilizes the activated intermediate
Activation Buffer (e.g., 0.1 M MES)pH 4.5-6.0Provides optimal pH for EDC reaction

Experimental Protocols

Protocol 1: Activation of Cy7.5-COOH with EDC and NHS

This two-step protocol is for researchers starting with the carboxylic acid form of the dye. The activation creates an amine-reactive Cy7.5-NHS ester in situ.

Materials:

  • This compound

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

Procedure:

  • Prepare Dye Solution: Equilibrate Cy7.5-COOH, EDC, and NHS to room temperature. Dissolve Cy7.5-COOH in anhydrous DMSO to a stock concentration of 10 mg/mL.

  • Activation Reaction:

    • In a microcentrifuge tube, add the desired amount of Cy7.5-COOH stock solution to the Activation Buffer.

    • Add a 5-fold molar excess of NHS (or Sulfo-NHS) and a 10-fold molar excess of EDC to the dye solution.

    • Vortex the mixture gently and incubate at room temperature for 15-30 minutes, protected from light.[7][10]

  • Immediate Use: The resulting activated Cy7.5-NHS ester is unstable and should be used immediately for nucleic acid labeling as described in Protocol 2. Do not store the activated dye.

Protocol 2: Labeling of Amine-Modified Nucleic Acids

This protocol describes the conjugation of an activated Cy7.5-NHS ester (either from Protocol 1 or a commercial source) to an amine-modified oligonucleotide.

Materials:

  • Amine-modified oligonucleotide (desalted or purified)

  • Activated Cy7.5-NHS ester solution (from Protocol 1) or commercial Cy7.5 NHS ester

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Anhydrous DMSO or DMF

  • Nuclease-free water

Procedure:

  • Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the Conjugation Buffer to a final concentration of 0.3-0.8 mM.[11] Buffers containing primary amines (like Tris) must be avoided.[8][9]

  • Prepare Dye Stock (if using commercial NHS ester): Dissolve the Cy7.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[9]

  • Conjugation Reaction:

    • To the oligonucleotide solution, add a 10-20 fold molar excess of the activated Cy7.5-NHS ester solution.[12]

    • Vortex the mixture gently.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[7] Continuous gentle mixing on a shaker is recommended.[11]

  • Purification: Proceed immediately to Protocol 3 for purification of the labeled oligonucleotide.

Protocol 3: Purification of Labeled Oligonucleotide

Purification is critical to remove unreacted free dye, which can interfere with downstream applications.

Method A: Ethanol (B145695) Precipitation (for desalting)

  • Add 1/10th volume of 3 M Sodium Acetate to the conjugation reaction mixture.

  • Add 3 volumes of ice-cold 100% ethanol.

  • Vortex and incubate at -20°C for at least 30 minutes.[9]

  • Centrifuge at high speed (e.g., >13,000 x g) for 20-30 minutes at 4°C.

  • Carefully discard the supernatant, which contains the unreacted dye.

  • Wash the pellet twice with cold 70% ethanol, centrifuging each time.[9]

  • Briefly air-dry the pellet and resuspend it in a suitable buffer (e.g., TE buffer or nuclease-free water).

  • Repeat the precipitation 2-3 times for better purity.

Method B: HPLC Purification (for high purity)

  • For the highest purity, reverse-phase HPLC is recommended.[6][9]

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) in an ion-pairing agent solution (e.g., triethylammonium acetate, TEAA).

  • Detection: Monitor absorbance at 260 nm (for nucleic acid) and ~788 nm (for Cy7.5 dye).

  • The labeled oligonucleotide will elute later than the unlabeled one due to the hydrophobicity of the dye. Collect the dual-absorbance peak.

  • Desalt the collected fractions using a suitable method like ethanol precipitation.

Protocol 4: Determination of Degree of Labeling (DOL)

The DOL is the molar ratio of dye to oligonucleotide. It is determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified, labeled oligonucleotide solution at 260 nm (A260) and at the dye's absorption maximum, ~788 nm (A788).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Concentration (Dye) [M] = A788 / ε_dye

    • Where ε_dye for Cy7.5 is ~250,000 M⁻¹cm⁻¹.

  • Calculate the concentration of the oligonucleotide. The dye also absorbs at 260 nm, so its contribution must be subtracted.

    • A260 (corrected) = A260 (measured) - (A788 * CF260)

    • The correction factor (CF260) is the ratio of the dye's absorbance at 260 nm to its absorbance at its λmax. This value is often provided by the dye manufacturer (typically around 0.02-0.05 for cyanine dyes).

    • Concentration (Oligo) [M] = A260 (corrected) / ε_oligo

    • Where ε_oligo is the molar extinction coefficient of the oligonucleotide, which can be calculated based on its sequence.

  • Calculate the DOL:

    • DOL = Concentration (Dye) / Concentration (Oligo)

    • An ideal DOL is typically between 0.5 and 1 for single-labeled probes.[11]

Visualizations

G Cy7_5_COOH Cy7.5-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Unstable) Cy7_5_COOH->O_Acylisourea EDC EDC_NHS EDC + NHS (Activation Reagents) EDC_NHS->O_Acylisourea Amine_Oligo Amine-Modified Oligonucleotide Labeled_Oligo Cy7.5-Labeled Oligonucleotide Amine_Oligo->Labeled_Oligo Amide Bond Formation (pH 8.3-8.5) NHS_Ester Cy7.5-NHS Ester (Amine-Reactive) O_Acylisourea->NHS_Ester NHS NHS_Ester->Labeled_Oligo

Caption: Chemical pathway for activating Cy7.5-COOH and labeling an amine-modified oligonucleotide.

G start Start prep_oligo 1. Prepare Amine-Modified Oligonucleotide in Conjugation Buffer (pH 8.5) start->prep_oligo conjugate 3. Mix Oligo and Activated Dye Incubate 2-4h @ RT prep_oligo->conjugate activate_dye 2a. Activate Cy7.5-COOH with EDC/NHS (if applicable) activate_dye->conjugate prep_nhs 2b. Dissolve Commercial Cy7.5 NHS Ester in DMSO prep_nhs->conjugate purify 4. Purify Conjugate (Ethanol Precipitation or HPLC) conjugate->purify analyze 5. Characterize Product (Spectroscopy, DOL) purify->analyze end Store Labeled Oligo (-20°C, protected from light) analyze->end

Caption: Experimental workflow for nucleic acid labeling with Cy7.5.

References

Application Notes and Protocols for Conjugating Cy7.5-COOH TEA to Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent conjugation of the near-infrared (NIR) fluorescent dye, Cy7.5-COOH TEA, to small molecules containing a primary amine functional group. The described method utilizes the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxylic acid group of the dye and the amine group of the small molecule.

Introduction

The labeling of small molecules with fluorescent probes is a critical technique in biomedical research and drug discovery.[1][2] It enables the visualization and tracking of these molecules in various biological systems, providing insights into their distribution, cellular uptake, and target engagement.[1][2] Cy7.5 is a near-infrared (NIR) cyanine (B1664457) dye with excitation and emission maxima at approximately 781 nm and 808 nm, respectively.[3][4] Its long-wavelength spectral properties make it ideal for in vivo imaging applications due to reduced tissue autofluorescence and deeper tissue penetration.[5]

This protocol outlines a two-step EDC/NHS coupling procedure. In the first step, the carboxylic acid group of Cy7.5-COOH is activated with EDC and NHS to form a more stable amine-reactive NHS ester. This intermediate is then reacted with the amine-containing small molecule in the second step to yield the final fluorescently labeled conjugate.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/MaterialRecommended SpecificationsSupplier
This compound>95% PurityMedchemExpress or similar
Small MoleculeAmine-functionalized, >95% PurityUser-defined
EDC Hydrochloride>98% PurityThermo Fisher Scientific or similar
N-Hydroxysuccinimide (NHS)>98% PurityThermo Fisher Scientific or similar
Anhydrous Dimethylformamide (DMF)<0.005% waterSigma-Aldrich or similar
2-(N-morpholino)ethanesulfonic acid (MES)Biological Buffer GradeSigma-Aldrich or similar
Phosphate-Buffered Saline (PBS)pH 7.4Gibco or similar
Hydroxylamine (B1172632) Hydrochloride>98% PuritySigma-Aldrich or similar
Trifluoroacetic Acid (TFA)HPLC GradeSigma-Aldrich or similar
Acetonitrile (ACN)HPLC GradeSigma-Aldrich or similar
Deionized Water18.2 MΩ·cmMillipore Milli-Q or similar
C18 Reverse-Phase HPLC Column5 µm particle size, 100 Å pore sizeWaters, Agilent, or similar

Experimental Protocols

This section details the step-by-step procedures for the conjugation, purification, and characterization of the Cy7.5-small molecule conjugate.

Reagent Preparation

Proper preparation of reagents is crucial for successful conjugation.

  • Cy7.5-COOH Solution (10 mM): Dissolve the required amount of this compound in anhydrous DMF. For example, to prepare 1 mL of a 10 mM solution, dissolve the appropriate mass of the dye in 1 mL of anhydrous DMF. Vortex briefly to ensure complete dissolution. Note: Due to the hygroscopic nature of DMF, use a fresh, unopened bottle or a properly stored and dried solvent.

  • Small Molecule Solution (10 mM): Dissolve the amine-containing small molecule in an appropriate solvent. For many small molecules, deionized water or PBS (pH 7.4) is suitable. If the small molecule has limited aqueous solubility, a minimal amount of a water-miscible organic solvent like DMF or DMSO can be used.

  • EDC Solution (100 mM): Immediately before use, dissolve EDC hydrochloride in 0.1 M MES buffer (pH 6.0). Prepare this solution fresh as EDC is susceptible to hydrolysis.

  • NHS Solution (100 mM): Immediately before use, dissolve NHS in 0.1 M MES buffer (pH 6.0).

  • Quenching Solution (1 M Hydroxylamine): Dissolve hydroxylamine hydrochloride in deionized water and adjust the pH to 8.5 with NaOH.

Conjugation Reaction

The conjugation process is performed in two main steps: activation of the dye and coupling to the small molecule. The following diagram illustrates the experimental workflow.

experimental_workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling cluster_step3 Step 3: Purification & Analysis a Dissolve Cy7.5-COOH in Anhydrous DMF b Add EDC and NHS (in MES Buffer, pH 6.0) a->b c Incubate for 15-30 min at Room Temperature b->c d Add Amine-Containing Small Molecule Solution c->d Transfer Activated Dye e Incubate for 2-4 hours at Room Temperature d->e f Quench Reaction with Hydroxylamine e->f g Purify by Reverse-Phase HPLC f->g h Characterize by Mass Spec & UV-Vis g->h

Figure 1: Experimental workflow for conjugating Cy7.5-COOH to a small molecule.

Protocol:

  • Activation of Cy7.5-COOH:

    • In a microcentrifuge tube, combine 1 molar equivalent of the 10 mM Cy7.5-COOH solution with 1.5 molar equivalents of the 100 mM EDC solution and 1.5 molar equivalents of the 100 mM NHS solution.

    • The final volume of the activation mixture should be adjusted with 0.1 M MES buffer (pH 6.0) to ensure the final concentration of Cy7.5-COOH is in the range of 1-5 mM.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing, protected from light.

  • Coupling to the Small Molecule:

    • To the activated Cy7.5-COOH mixture, add 1 to 1.2 molar equivalents of the 10 mM small molecule solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small amount of 0.1 M PBS (pH 7.4).

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing, protected from light.

  • Quenching the Reaction:

    • Add the 1 M hydroxylamine solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for an additional 15-30 minutes at room temperature.

The following table summarizes the recommended molar ratios and concentrations for the conjugation reaction.

ComponentMolar Ratio (relative to Small Molecule)Recommended Final Concentration
Small Molecule11-5 mM
Cy7.5-COOH1-1.21-6 mM
EDC1.5-2.01.5-10 mM
NHS1.5-2.01.5-10 mM

Note: These are starting recommendations and may require optimization for specific small molecules.

Purification of the Conjugate

Purification of the Cy7.5-small molecule conjugate is essential to remove unreacted dye, EDC/NHS byproducts, and any remaining unconjugated small molecule.[6] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for this purpose.[7][8][9][10]

RP-HPLC Protocol:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% TFA in deionized water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. This should be optimized based on the hydrophobicity of the small molecule and the conjugate.

  • Flow Rate: 1 mL/min

  • Detection: Monitor the elution profile at both 280 nm (for aromatic small molecules) and the absorbance maximum of Cy7.5 (~780 nm).

  • Fraction Collection: Collect the fractions corresponding to the peak that absorbs at both wavelengths, which represents the desired conjugate.

  • Post-Purification: Lyophilize the collected fractions to obtain the purified Cy7.5-small molecule conjugate as a dry powder.

Characterization of the Conjugate

Mass Spectrometry:

Confirm the successful conjugation and the identity of the product by mass spectrometry (e.g., ESI-MS). The observed mass should correspond to the calculated molecular weight of the Cy7.5-small molecule conjugate.

UV-Vis Spectroscopy and Degree of Labeling (DOL) Calculation:

The degree of labeling (DOL), which is the average number of dye molecules per small molecule, can be determined using UV-Vis spectroscopy.[6][11][12][13][14]

  • Dissolve a known concentration of the purified conjugate in a suitable solvent (e.g., PBS).

  • Measure the absorbance of the solution at 280 nm (A280) and at the absorbance maximum of Cy7.5 (~781 nm, Amax).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Concentration of Dye (M) = Amax / (εdye * path length)

    • Where εdye for Cy7.5 is approximately 250,000 M-1cm-1.

  • Calculate the concentration of the small molecule. The absorbance at 280 nm is a sum of the absorbance from the small molecule and the dye. A correction factor (CF) is needed to account for the dye's absorbance at 280 nm.

    • CF = A280, dye / Amax, dye (This value should be determined for the free dye).

    • Corrected A280 = A280, conjugate - (Amax, conjugate * CF)

    • Concentration of Small Molecule (M) = Corrected A280 / (εsmall molecule * path length)

  • Calculate the DOL:

    • DOL = Concentration of Dye / Concentration of Small Molecule

Application Example: Targeting G-Protein Coupled Receptors

Fluorescently labeled small molecules are valuable tools for studying cellular signaling pathways. For instance, a Cy7.5-labeled antagonist for a G-protein coupled receptor (GPCR) can be used to visualize receptor localization and trafficking. The following diagram illustrates a general GPCR signaling pathway that can be investigated using such a probe.

gpcr_signaling cluster_cytosol Cytosol GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activation G_alpha Gα-GTP G_protein->G_alpha Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation Effector Effector (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Cy7.5-Small Molecule (Antagonist) Ligand->GPCR Binding G_alpha->Effector Modulation Downstream Downstream Signaling Second_Messenger->Downstream Activation

Figure 2: A simplified G-protein coupled receptor (GPCR) signaling pathway.

In this example, the Cy7.5-labeled small molecule acts as a ligand that binds to the GPCR. This interaction can be monitored using fluorescence microscopy to study receptor dynamics on the cell surface.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Inactive EDC (hydrolyzed)Prepare fresh EDC solution immediately before use.
pH of the reaction is not optimalEnsure the activation step is at pH 6.0 and the coupling step is at pH 7.2-7.5.
Presence of primary amines in buffersUse amine-free buffers such as MES and PBS.
Precipitation during reaction Low solubility of dye or small moleculeIncrease the percentage of organic co-solvent (e.g., DMF) in the reaction mixture (up to 50% may be tolerated).
Multiple peaks in HPLC Incomplete reaction or side reactionsOptimize reaction time and molar ratios. Ensure efficient quenching.
Low recovery after HPLC Adsorption of the conjugate to the columnUse a different column or modify the mobile phase (e.g., add a different ion-pairing agent).
Inaccurate DOL Presence of free dyeEnsure complete removal of free dye during HPLC purification.
Incorrect extinction coefficientsUse experimentally determined or validated extinction coefficients for both the dye and the small molecule.

References

Application Notes and Protocols for Live Cell Imaging with Cy7.5-COOH TEA Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy7.5-COOH TEA is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family. Its triethylammonium (B8662869) (TEA) salt form is designed to offer favorable properties for biological applications. The long polymethine chain of the Cy7.5 core is responsible for its characteristic absorption and emission in the NIR spectrum, typically around 781 nm and 808 nm, respectively.[1][2][3] This spectral window is highly advantageous for live-cell and in-vivo imaging due to minimal autofluorescence from biological samples and deeper tissue penetration of NIR light.[1] The carboxylic acid (-COOH) group allows for conjugation to various biomolecules, enabling the tracking of specific cellular components and processes. While the precise benefits of the TEA counterion are not extensively documented in publicly available literature, it may contribute to the dye's solubility and cellular uptake characteristics.[4]

These application notes provide a comprehensive guide to utilizing this compound conjugates for live-cell imaging, including detailed protocols for cell staining, cytotoxicity assessment, and analysis of cellular uptake.

Data Presentation

Photophysical and General Properties of Cy7.5-COOH
PropertyValueReference
Excitation Maximum (λex)~781 nm[1][2][3]
Emission Maximum (λem)~808 nm[1][2][3]
Stokes Shift~27 nmCalculated
Molecular WeightVaries with conjugateN/A
SolubilitySoluble in DMSO, DMF[5]
Purity>95% (typically)N/A
Storage-20°C, protected from light[6]
Recommended Starting Concentrations for Live Cell Experiments
ApplicationConcentration RangeNotes
General Live Cell Staining1 - 10 µMOptimal concentration should be determined empirically.
Cytotoxicity Assay (e.g., MTT)0.1 - 100 µMTo determine the non-toxic working concentration.
Cellular Uptake Studies1 - 20 µMConcentration may be adjusted based on the specific conjugate and cell type.

Experimental Protocols

Protocol 1: General Live Cell Staining with this compound Conjugates

This protocol provides a general guideline for staining live cells. Optimization of dye concentration and incubation time is recommended for each cell type and experimental setup.

Materials:

  • This compound conjugate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Live-cell imaging medium (e.g., phenol (B47542) red-free medium)

  • Cells cultured on glass-bottom dishes or chamber slides

Procedure:

  • Prepare a Stock Solution: Dissolve the this compound conjugate in anhydrous DMSO to prepare a 1-10 mM stock solution. Vortex briefly to ensure complete dissolution. Store the stock solution at -20°C, protected from light.

  • Cell Seeding: Seed cells on a glass-bottom dish or chamber slide at an appropriate density to reach 60-80% confluency on the day of the experiment.

  • Prepare Staining Solution: On the day of the experiment, dilute the stock solution in pre-warmed (37°C) complete cell culture medium to the desired final concentration (e.g., 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will vary depending on the cell type and the specific conjugate.[7][8]

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove unbound dye.[9]

  • Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the cells immediately using a fluorescence microscope equipped with appropriate NIR filters (Excitation: ~780 nm, Emission: ~810 nm).

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration range at which the this compound conjugate is non-toxic to the cells.

Materials:

  • This compound conjugate

  • Cells of interest

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the this compound conjugate in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted conjugate to each well. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the conjugate concentration to determine the non-toxic concentration range.

Protocol 3: Quantification of Cellular Uptake by Flow Cytometry

This protocol quantifies the cellular uptake of the this compound conjugate.

Materials:

  • This compound conjugate

  • Cells of interest

  • 6-well plates

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • Flow cytometry tubes

  • Flow cytometer with a near-infrared laser

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treatment: Treat the cells with the desired concentration of this compound conjugate in complete cell culture medium for a specific time (e.g., 1, 2, 4 hours). Include untreated cells as a control.

  • Cell Harvesting: After incubation, wash the cells twice with cold PBS. Detach the cells using Trypsin-EDTA, and then neutralize with complete medium.

  • Preparation for Flow Cytometry: Transfer the cell suspension to flow cytometry tubes. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Repeat this wash step twice.

  • Analysis: Resuspend the final cell pellet in 500 µL of PBS. Analyze the cells using a flow cytometer equipped with a laser capable of exciting Cy7.5 (e.g., 785 nm) and an appropriate emission filter.

  • Data Interpretation: Quantify the mean fluorescence intensity of the cell population to determine the extent of cellular uptake.

Mandatory Visualizations

G Experimental Workflow for Live Cell Imaging with this compound cluster_prep Preparation cluster_stain Staining cluster_wash Washing cluster_image Imaging prep_dye Prepare this compound Stock Solution (1-10 mM in DMSO) prep_stain Prepare Staining Solution (1-10 µM in Culture Medium) prep_dye->prep_stain seed_cells Seed Cells on Glass-Bottom Dish add_stain Add Staining Solution to Cells seed_cells->add_stain prep_stain->add_stain incubate Incubate (15-60 min, 37°C) add_stain->incubate wash_cells Wash Cells 2-3x with PBS or Imaging Medium incubate->wash_cells add_media Add Fresh Imaging Medium wash_cells->add_media image Image with Fluorescence Microscope (Ex: ~780 nm, Em: ~810 nm) add_media->image G Cellular Uptake and Potential Signaling Pathways dye This compound Conjugate membrane Plasma Membrane dye->membrane Binding mitochondria Mitochondria dye->mitochondria Potential Targeting receptor Surface Receptor membrane->receptor caveolae Caveolae membrane->caveolae macropino Macropinocytosis membrane->macropino clathrin Clathrin-Coated Pit receptor->clathrin Receptor-Mediated Endocytosis endosome Early Endosome clathrin->endosome caveolae->endosome macropino->endosome lysosome Lysosome endosome->lysosome Degradation Pathway recycling Recycling to Plasma Membrane endosome->recycling

References

Application Notes and Protocols for Calculating the Degree of Labeling for Cy7.5-Conjugated Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for determining the Degree of Labeling (DOL) of biomolecules conjugated with the near-infrared (NIR) fluorescent dye, Cy7.5. The DOL, also known as the dye-to-protein ratio, represents the average number of dye molecules covalently attached to a single biomolecule (e.g., an antibody). Accurate determination of the DOL is critical for ensuring the quality, consistency, and performance of fluorescently labeled conjugates in various applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.[1][2][3][4][5] Over-labeling can lead to fluorescence quenching and loss of biological activity, while under-labeling may result in a poor signal-to-noise ratio.[3][5][6]

The protocol described herein is based on UV-Vis spectrophotometry, a widely used and accessible method for calculating the DOL.[2][3] This method relies on measuring the absorbance of the purified conjugate at two specific wavelengths: 280 nm, which corresponds to the maximum absorbance of the protein, and the maximum absorbance wavelength of the Cy7.5 dye (approximately 788 nm).[1][7] A correction factor is applied to account for the dye's absorbance at 280 nm, enabling an accurate determination of the protein concentration.[8][9]

The "Cy7.5-COOH TEA" mentioned in the topic typically refers to the carboxylic acid form of the Cy7.5 dye used in conjunction with a tertiary amine base like triethylamine (B128534) (TEA). TEA is often employed during the in situ activation of the carboxylic acid to a reactive N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on the biomolecule to form a stable amide bond.

Quantitative Data for DOL Calculation

The following table summarizes the essential quantitative data required for calculating the DOL of a Cy7.5-labeled protein, using a typical Immunoglobulin G (IgG) antibody as an example.

ParameterValueSource/Reference
Cy7.5 Dye Properties
Molar Extinction Coefficient (ε_dye)223,000 M⁻¹cm⁻¹[7]
Maximum Absorbance Wavelength (λ_max)~788 nm[1][7]
Correction Factor (CF₂₈₀)0.05 - 0.1 (typical range; must be determined experimentally for the specific dye lot)See Protocol Section 4.3
Example Biomolecule (IgG) Properties
Molar Extinction Coefficient (ε_protein)210,000 M⁻¹cm⁻¹[5]
Molecular Weight~150,000 g/mol [10]

Experimental Protocol: Determining the Degree of Labeling (DOL)

This protocol outlines the step-by-step procedure for calculating the DOL of a Cy7.5-labeled protein conjugate.

Materials and Equipment
  • Purified Cy7.5-protein conjugate

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Purification of the Conjugate

It is imperative to remove all non-conjugated Cy7.5 dye from the labeling reaction mixture before measuring the absorbance.[5][6] This is typically achieved through size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis against a suitable buffer.[6][11]

Spectrophotometric Measurements
  • Blank Measurement: Use the purification buffer (e.g., PBS) to zero the spectrophotometer at all required wavelengths.

  • Sample Preparation: Dilute the purified Cy7.5-protein conjugate in the same buffer to an appropriate concentration. The absorbance at both 280 nm and the dye's λ_max should ideally be within the linear range of the spectrophotometer (typically 0.1 - 1.0). Record the dilution factor if one is used.

  • Absorbance Readings: Measure the absorbance of the diluted conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of Cy7.5 (~788 nm, A_max).[2]

DOL Calculation

The DOL is calculated using the following series of equations:

  • Calculate the molar concentration of the dye ([Dye]):

    • A_max: Absorbance of the conjugate at the λ_max of Cy7.5.

    • ε_dye: Molar extinction coefficient of Cy7.5 (223,000 M⁻¹cm⁻¹).

    • path length: The path length of the cuvette (typically 1 cm).

  • Calculate the corrected absorbance of the protein at 280 nm (A_protein):

    • A₂₈₀: Absorbance of the conjugate at 280 nm.

    • A_max: Absorbance of the conjugate at the λ_max of Cy7.5.

    • CF₂₈₀: The correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at λ_max. This should be determined experimentally by measuring the absorbance of the free dye at both wavelengths.

  • Calculate the molar concentration of the protein ([Protein]):

    • A_protein: Corrected absorbance of the protein at 280 nm.

    • ε_protein: Molar extinction coefficient of the protein (e.g., 210,000 M⁻¹cm⁻¹ for IgG).

    • path length: The path length of the cuvette (typically 1 cm).

  • Calculate the Degree of Labeling (DOL):

For antibodies, an optimal DOL typically falls between 2 and 10.[4][5]

Diagrams

Experimental Workflow for DOL Calculation

DOL_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_calculation Calculation a Purify Cy7.5-Protein Conjugate b Dilute Purified Conjugate a->b c Measure Absorbance at 280 nm (A₂₈₀) b->c d Measure Absorbance at ~788 nm (A_max) b->d f Calculate Corrected Protein Absorbance c->f e Calculate Dye Concentration d->e d->f h Calculate DOL e->h g Calculate Protein Concentration f->g g->h i Final DOL Value

Caption: Workflow for determining the Degree of Labeling (DOL).

Logical Relationship for DOL Formula

DOL_Formula cluster_inputs Measured Inputs cluster_constants Known Constants cluster_calc Calculated Intermediates A280 A₂₈₀ A_prot_corr Corrected A_protein A280->A_prot_corr - (A_max * CF₂₈₀) Amax A_max C_dye [Dye] Amax->C_dye / ε_dye Amax->A_prot_corr E_dye ε_dye E_dye->C_dye E_prot ε_protein C_prot [Protein] E_prot->C_prot CF CF₂₈₀ CF->A_prot_corr DOL DOL C_dye->DOL [Dye] / [Protein] C_prot->DOL A_prot_corr->C_prot / ε_protein

Caption: Relationship of variables in the DOL calculation.

References

Purification of Cy7.5-COOH TEA Labeled Antibodies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of antibodies labeled with Cy7.5-COOH TEA (Triethylammonium salt). The successful removal of unconjugated dye and other reaction components is critical for downstream applications, ensuring low background signal and accurate quantification.

Introduction

Near-infrared (NIR) fluorescent dyes, such as Cy7.5, are widely used for labeling antibodies in various research and diagnostic applications, including in vivo imaging, flow cytometry, and western blotting. The this compound variant is an amine-reactive form of the dye that covalently couples to primary amines (e.g., lysine (B10760008) residues) on the antibody. Following the labeling reaction, a heterogeneous mixture containing the desired labeled antibody, unconjugated free dye, and potentially aggregated or denatured antibody exists. Therefore, a robust purification strategy is essential to isolate the functional, labeled antibody conjugate.

This guide outlines common and effective methods for purifying Cy7.5-labeled antibodies, including size-exclusion chromatography (SEC), tangential flow filtration (TFF), and considerations for other techniques like hydrophobic interaction chromatography (HIC) and reverse-phase chromatography (RPC).

Purification Strategies Overview

The primary goal of the purification process is to separate the larger labeled antibody from the much smaller, unconjugated Cy7.5 dye molecules. The choice of purification method depends on factors such as the scale of the labeling reaction, the required purity, and the available equipment.

Purification MethodPrincipleTypical ScaleAdvantagesDisadvantages
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size). Larger molecules (antibody) elute before smaller molecules (free dye).[1][2][3][4]Small to medium (µg to mg)High resolution, gentle on the antibody, can remove aggregates.[3][4]Can be time-consuming, potential for sample dilution.
Spin Columns (Gel Filtration) A rapid form of SEC using pre-packed columns and centrifugation.[5][6]Small (µg to <1 mg)Fast, easy to use, minimal sample dilution.[5]Lower resolution than traditional SEC, not ideal for large volumes.
Tangential Flow Filtration (TFF) Separation based on molecular weight cutoff of a membrane. The sample flows parallel to the membrane surface.[7][8]Large (mg to g)Highly scalable, can concentrate and diafilter simultaneously, efficient for large volumes.[7][9][10]Higher initial setup cost, potential for membrane fouling.
Hydrophobic Interaction Chromatography (HIC) Separation based on the hydrophobicity of the protein surface.[11][12][13]Analytical to preparativeCan separate based on the degree of labeling and remove aggregates.[11][14]Requires method development to optimize salt concentrations and gradients.[12]
Reverse-Phase Chromatography (RPC) Separation based on hydrophobicity, typically under denaturing conditions.[15][16]AnalyticalHigh resolution for assessing purity and dye-to-antibody ratio.[15]Often uses organic solvents that can denature the antibody, not suitable for purifying functional antibodies.[12]

Experimental Protocols

Pre-Purification Steps: Antibody Preparation

Prior to labeling, it is crucial to ensure the antibody is in a suitable buffer. Buffers containing primary amines (e.g., Tris) or preservatives like sodium azide (B81097) will compete with the antibody for reaction with the NHS ester of the dye and must be removed.[5][17]

Protocol: Buffer Exchange using a Desalting Spin Column

  • Select a desalting spin column with a molecular weight cutoff (MWCO) appropriate for your antibody (e.g., 7K or 40K MWCO for IgG).

  • Equilibrate the column with an amine-free buffer, such as 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4, according to the manufacturer's instructions.[5]

  • Apply the antibody solution to the column.

  • Centrifuge the column to collect the antibody in the new buffer.[5]

  • Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.[5][18]

This compound Antibody Labeling Reaction

This protocol is a general guideline and may require optimization for your specific antibody.

  • Dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.[5]

  • For a typical labeling reaction, add 50 µL of 1 M sodium bicarbonate buffer (pH 8.3-8.5) to 0.5 mL of a 2 mg/mL antibody solution.[5]

  • Calculate the required volume of the Cy7.5 stock solution to achieve a desired molar dye-to-antibody ratio (a starting point of 10:1 to 20:1 is often recommended).[5]

  • Slowly add the dye solution to the antibody solution while gently vortexing.

  • Incubate the reaction for 1 hour at room temperature, protected from light.[5]

G cluster_prep Antibody Preparation cluster_labeling Labeling Reaction BufferExchange Buffer Exchange to Amine-Free Buffer (e.g., PBS) Concentration Adjust Antibody Concentration (2-10 mg/mL) BufferExchange->Concentration AddBicarbonate Add Sodium Bicarbonate (pH 8.3-8.5) Concentration->AddBicarbonate AddDye Add this compound in DMSO AddBicarbonate->AddDye Incubate Incubate 1 hr at RT, Protected from Light AddDye->Incubate Purification Purification of Labeled Antibody Incubate->Purification

Caption: Workflow for Antibody Preparation and Labeling.
Purification Protocol: Size-Exclusion Chromatography (SEC) / FPLC

Fast Protein Liquid Chromatography (FPLC) with a size-exclusion column is a highly effective method for separating the labeled antibody from free dye.[5]

  • System Preparation: Equilibrate an FPLC system and a suitable size-exclusion column (e.g., Superdex 200) with filtered and degassed 1X PBS, pH 7.4.[5]

  • Sample Loading: Load the entire labeling reaction mixture onto the column.

  • Elution and Monitoring: Elute the sample with 1X PBS at a flow rate appropriate for the column. Monitor the elution profile by measuring absorbance at both 280 nm (for protein) and ~750 nm (for Cy7.5 dye).[5]

  • Fraction Collection: Collect fractions throughout the elution. The first peak, which absorbs at both 280 nm and 750 nm, corresponds to the labeled antibody. The second, smaller peak, absorbing only at ~750 nm, is the unconjugated free dye.

  • Pooling: Pool the fractions containing the purified labeled antibody.

G cluster_peaks Elution Profile ReactionMixture Labeling Reaction Mixture LoadColumn Load onto Equilibrated SEC Column ReactionMixture->LoadColumn Elute Elute with Isocratic PBS Buffer LoadColumn->Elute Monitor Monitor Absorbance (280nm & 750nm) Elute->Monitor CollectFractions Collect Fractions Monitor->CollectFractions Peak1 Peak 1: Labeled Antibody (Abs at 280nm & 750nm) CollectFractions->Peak1 Peak2 Peak 2: Free Dye (Abs at 750nm only) CollectFractions->Peak2 PoolFractions Pool Labeled Antibody Fractions Peak1->PoolFractions

Caption: Size-Exclusion Chromatography Purification Workflow.
Purification Protocol: Spin Column

For smaller scale purifications, spin columns provide a rapid alternative.[5][6]

  • Column Preparation: Equilibrate a desalting spin column (e.g., Zeba™ Spin Desalting Column) with 1X PBS according to the manufacturer's protocol.[5]

  • Sample Application: Apply the labeling reaction mixture to the center of the resin bed.

  • Centrifugation: Centrifuge the column for the recommended time and speed.

  • Collection: The purified labeled antibody is collected in the collection tube, while the free dye is retained in the column resin.[19][20]

Quality Control of Purified Labeled Antibody

After purification, it is essential to characterize the conjugate to ensure its quality and suitability for downstream applications.

Spectrophotometric Analysis

Measure the absorbance of the purified conjugate at 280 nm and ~749 nm (the absorbance maximum for Cy7.5) using a spectrophotometer.[5] This allows for the calculation of both the antibody concentration and the Degree of Labeling (DOL).

Calculation of Degree of Labeling (DOL):

The DOL, which represents the average number of dye molecules per antibody, can be calculated using the following formula:[5]

DOL = (A749 / εdye) / ((A280 - (A749 * CF)) / εprotein)

Where:

  • A749 and A280 are the absorbances at the respective wavelengths.

  • εdye is the molar extinction coefficient of Cy7.5 (~250,000 M-1cm-1).[5]

  • εprotein is the molar extinction coefficient of the antibody (e.g., ~210,000 M-1cm-1 for IgG).[5]

  • CF is the correction factor for the dye's absorbance at 280 nm (A280 of free dye / Amax of free dye). For Cy7.5, this is typically around 0.05.

An optimal DOL is crucial, as over-labeling can lead to fluorescence quenching and reduced antibody activity, while under-labeling results in a weak signal.[21][22] A typical target DOL range for antibodies is between 2 and 8.[5][21]

ParameterTypical Value/RangeImportance
Antibody Concentration 1-2 mg/mL post-purificationEnsures sufficient material for experiments.
Degree of Labeling (DOL) 2 - 8Balances signal strength with antibody functionality.[21]
Purity (by SEC) >95% monomeric conjugateIndicates removal of free dye and aggregates.
Functionality Application-dependent (e.g., ELISA, Flow Cytometry)Confirms the labeled antibody retains its binding activity.
Functional Assays

The ultimate test of a labeled antibody's quality is its performance in the intended application. It is recommended to perform a functional assay, such as an ELISA or flow cytometry, to confirm that the labeling and purification processes have not compromised the antibody's antigen-binding capability.[21] Flow cytometry can also be used as a quality control tool to evaluate the brightness and stability of fluorescent conjugates.[23]

Storage of Labeled Antibodies

Store the purified Cy7.5-labeled antibody at 4°C, protected from light. For long-term storage, it is advisable to add a stabilizing protein like BSA (to a final concentration of 0.1%) and a bacteriostatic agent such as sodium azide (to 0.05%).[5] Alternatively, the conjugate can be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low DOL - Low dye:antibody molar ratio in reaction.- Inactive dye (hydrolyzed NHS ester).- Antibody in amine-containing buffer.- Increase molar ratio of dye.- Use fresh, anhydrous DMSO to dissolve the dye.- Perform buffer exchange into an amine-free buffer prior to labeling.[5]
High DOL (Over-labeling) - High dye:antibody molar ratio in reaction.- Decrease molar ratio of dye in the labeling reaction.
Poor Antibody Recovery - Non-specific binding to chromatography resin.- Antibody precipitation.- Use a bio-inert chromatography system.- Ensure antibody remains soluble in the chosen buffers.
Presence of Free Dye after Purification - Inefficient separation.- Column overloading.- Use a longer SEC column for better resolution.- Do not exceed the recommended sample volume for the column.
Reduced Antibody Activity - Over-labeling affecting the antigen-binding site.- Harsh purification conditions.- Optimize for a lower DOL.- Use gentle purification methods like SEC at physiological pH.[13]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting High Background Fluorescence with Cy7.5-COOH TEA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering high background fluorescence when using Cy7.5-COOH TEA in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve the root causes of non-specific signal, leading to clearer, more reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence with this compound?

High background fluorescence with near-infrared (NIR) dyes like this compound can stem from several factors, often related to the physicochemical properties of the dye and its interaction with the biological sample. The main culprits include:

  • Autofluorescence: Biological tissues and cells naturally emit fluorescence, which can be particularly prominent in certain samples like the gut in in-vivo imaging. While NIR dyes are used to minimize this, residual autofluorescence can still contribute to background noise.

  • Non-Specific Binding: This is a major contributor to high background. It can be caused by:

    • Hydrophobic Interactions: Cyanine (B1664457) dyes, including Cy7.5, are relatively hydrophobic molecules that can non-specifically adhere to proteins and lipids within the sample.

    • Electrostatic Interactions: The free carboxyl group (-COOH) on this compound introduces a negative charge. This can lead to electrostatic attraction or repulsion with charged molecules and surfaces in your sample, contributing to non-specific binding. The net charge of the dye and its interaction with the substrate are significant factors.

  • Dye Aggregation: At higher concentrations, cyanine dyes have a tendency to form aggregates.[1][2] These aggregates can become trapped in tissues or cells, leading to punctate or diffuse background staining. The triethylammonium (B8662869) (TEA) salt form may influence the solubility and aggregation properties of the dye.

  • Suboptimal Reagent Concentrations: Using an excessive concentration of the fluorescent probe or, in the case of immunofluorescence, the primary or secondary antibodies, is a common cause of high background.[3]

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on cells or tissues leaves them open for the fluorescent conjugate to attach non-specifically.

  • Insufficient Washing: Inadequate washing steps after probe or antibody incubation fail to remove all unbound or weakly bound fluorescent molecules, resulting in a higher background signal.[4]

Q2: How does the -COOH group on this compound contribute to non-specific binding?

The carboxyl group (-COOH) is ionizable and, at physiological pH, will be deprotonated to a negatively charged carboxylate group (-COO⁻). This negative charge can influence non-specific binding in several ways:

  • Electrostatic Attraction: If your target tissue or cellular components have a net positive charge, the negatively charged dye may bind non-specifically through electrostatic attraction.

  • Repulsion: Conversely, if the target area is negatively charged, it might repel the dye, but the dye could still bind to other, more positively charged regions, contributing to background.

  • pH Dependence: The charge of the carboxyl group is pH-dependent. At lower pH values, more carboxyl groups will be protonated and neutral, which can alter the binding characteristics of the dye. For carboxyl-modified surfaces, a pH below 5.0 significantly reduces surface attraction.[5]

Q3: What is the role of the triethylammonium (TEA) salt in this compound, and can it affect background fluorescence?

The triethylammonium (TEA) salt is formed by the reaction of the carboxylic acid on the Cy7.5 dye with triethylamine (B128534). Its primary purpose is often to improve the solubility of the dye in organic solvents used for stock solutions.[6] While TEA itself is not fluorescent, it can influence the fluorescent properties of the dye and potentially the background in a few ways:

  • Fluorescence Enhancement: In some contexts, triethylamine has been shown to enhance the fluorescence intensity of certain fluorophores. If non-specific binding of the dye occurs, this enhancement could lead to a brighter background signal.

  • pH Modification: Residual triethylamine in the dye solution could slightly increase the local pH, which might affect the charge of the carboxyl group and other molecules in the sample, thereby influencing electrostatic interactions.

  • Quenching Effects: In some specific chemical systems, triethylamine has been observed to have a quenching effect on fluorescence.[7] However, its impact in a biological staining context is less clear and could be concentration-dependent.

Q4: How can I determine the source of the high background in my experiment?

A systematic approach with proper controls is the most effective way to pinpoint the source of high background. Key controls include:

  • Unstained Control: An unstained sample (cells or tissue) imaged with the same settings as your experimental samples will reveal the level of autofluorescence.

  • Secondary Antibody Only Control (for Immunofluorescence): This control helps determine if the secondary antibody is binding non-specifically.

  • Isotype Control (for Immunofluorescence): Using an isotype control antibody with the same isotype as your primary antibody but with no specificity for the target antigen will help identify non-specific binding of the primary antibody.

Troubleshooting Guides

Guide 1: Reducing Autofluorescence

Autofluorescence is the natural fluorescence emitted by biological samples. While Cy7.5 is in the near-infrared spectrum to minimize this, significant autofluorescence can still be an issue, especially in in-vivo imaging of certain tissues like the gut.

Troubleshooting Steps:

  • Confirm Autofluorescence: Image an unstained control sample using the same instrument settings as your stained samples.

  • Spectral Unmixing: If your imaging system supports it, use spectral unmixing algorithms to differentiate the Cy7.5 signal from the autofluorescence spectrum.

  • Use an Alfalfa-Free Diet (for In-Vivo Imaging): For at least one week prior to imaging, switch animals to a purified, alfalfa-free diet. Chlorophyll from alfalfa has strong autofluorescence in the near-infrared range.[8]

  • Photobleaching: Before applying the fluorescent probe, you can try to photobleach the tissue with a broad-spectrum light source. However, be cautious as this can also damage the tissue.

Guide 2: Optimizing Staining Protocol to Reduce Non-Specific Binding

This is often the most critical area for troubleshooting high background with this compound.

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// Edges start -> check_autofluorescence; check_autofluorescence -> autofluorescence_high [label="Yes"]; check_autofluorescence -> autofluorescence_low [label="No"]; autofluorescence_high -> reduce_autofluorescence; reduce_autofluorescence -> optimize_concentration; autofluorescence_low -> optimize_concentration; optimize_concentration -> concentration_optimized; concentration_optimized -> improve_blocking; improve_blocking -> blocking_optimized; blocking_optimized -> enhance_washing; enhance_washing -> washing_optimized; washing_optimized -> check_aggregation; check_aggregation -> end; } .end

Caption: A logical workflow for troubleshooting high background fluorescence.

Experimental Protocol: Titration of this compound Conjugate

  • Prepare a dilution series: Start with the concentration recommended in your protocol (if available) and prepare a series of 2-fold or 5-fold dilutions above and below this concentration. A typical starting range for in-vivo probes is 1-2 nmol per mouse.[4] For cellular imaging, a wider range may need to be tested.

  • Stain samples: Stain your cells or tissues with each concentration in the dilution series, keeping all other parameters (incubation time, temperature, etc.) constant.

  • Image all samples: Use identical imaging settings (laser power, exposure time, gain) for all samples.

  • Analyze the signal-to-noise ratio (SNR): Quantify the fluorescence intensity in your region of interest (signal) and in a background region. Calculate the SNR for each concentration.

  • Select the optimal concentration: The optimal concentration is the one that provides the highest SNR, not necessarily the brightest signal.

Table 1: Comparison of Blocking Buffers

Blocking BufferCompositionRecommended UsePotential Issues
Bovine Serum Albumin (BSA) 1-5% BSA in PBS or TBSGeneral-purpose blocking for many applications.Can sometimes be ineffective for cyanine dyes; potential for cross-reactivity if using anti-bovine secondary antibodies.
Normal Serum 5-10% serum from the species of the secondary antibodyReduces non-specific binding of the secondary antibody.Can be expensive; not ideal for multiplexing with secondary antibodies from different species.
Commercial Cyanine Dye Blocking Buffers Proprietary formulationsSpecifically designed to reduce non-specific binding of cyanine dyes to monocytes and macrophages.[9][10]May not be universally effective for all cell/tissue types.
Casein/Non-fat Dry Milk 1-5% in TBSCost-effective and often used in Western blotting.Not recommended for immunofluorescence as it can increase background; contains phosphoproteins that can interfere with phospho-specific antibody staining.

Experimental Protocol: Improving Washing Steps

  • Increase the number of washes: Instead of 3 washes, try 4-5 washes after probe/antibody incubation.

  • Increase the duration of washes: Extend each wash time from 5 minutes to 10-15 minutes with gentle agitation.

  • Increase the volume of wash buffer: Ensure the sample is fully submerged and can move freely in the wash buffer.

  • Add a detergent: Include a low concentration of a non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffer to help reduce hydrophobic interactions.

Guide 3: Addressing Dye Aggregation

Cyanine dyes can form aggregates at high concentrations or in aqueous buffers, which can lead to non-specific staining.[1][2]

// Nodes high_concentration [label="High Dye Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; aqueous_buffer [label="Aqueous Buffer", fillcolor="#FBBC05", fontcolor="#202124"]; aggregation [label="Dye Aggregation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; non_specific_binding [label="Increased Non-Specific Binding", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; mitigation1 [label="Optimize Dye Concentration\n(Titration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mitigation2 [label="Filter Dye Solution\n(0.22 µm filter)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mitigation3 [label="Sonication of Dye Solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; low_background [label="Reduced Background", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges high_concentration -> aggregation; aqueous_buffer -> aggregation; aggregation -> non_specific_binding; non_specific_binding -> mitigation1 [style=dotted]; non_specific_binding -> mitigation2 [style=dotted]; non_specific_binding -> mitigation3 [style=dotted]; mitigation1 -> low_background; mitigation2 -> low_background; mitigation3 -> low_background; } .end

Caption: Factors leading to dye aggregation and strategies for mitigation.

Troubleshooting Steps:

  • Prepare fresh dilutions: Dilute your this compound stock solution immediately before use.

  • Filter the diluted dye solution: Use a 0.22 µm syringe filter to remove any pre-formed aggregates before applying it to your sample.

  • Sonication: Briefly sonicate the diluted dye solution to help break up any small aggregates.

  • Optimize dye concentration: As mentioned in Guide 2, using the lowest effective concentration will minimize the risk of aggregation.

By systematically working through these troubleshooting guides and utilizing the appropriate controls, you can effectively reduce high background fluorescence and improve the quality and reliability of your experimental data when using this compound.

References

Technical Support Center: Preventing Photobleaching of Cy7.5-COOH TEA Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and preventing the photobleaching of Cy7.5-COOH TEA conjugates during fluorescence imaging experiments.

Troubleshooting Guide

Rapid signal loss during image acquisition is a primary indication of photobleaching. The following guide will help you systematically identify and address the potential causes of Cy7.5 photobleaching.

Problem: My this compound conjugate signal is fading rapidly during image acquisition.

Use the following table to diagnose and resolve common issues leading to rapid photobleaching.

Potential Cause Recommended Solution & Action Expected Outcome
High Excitation Light Intensity Reduce Laser Power: Use the lowest laser power that provides an adequate signal-to-noise ratio.[1][2] Use Neutral Density (ND) Filters: Attenuate the excitation light before it reaches the sample.[1][2]Decreased rate of fluorophore excitation, leading to a significant reduction in photobleaching.
Prolonged Exposure Time Minimize Exposure Duration: Use the shortest possible exposure time for image capture.[1] For time-lapse experiments, increase the interval between acquisitions.Reduced total photon exposure for the fluorophore, thereby preserving the fluorescent signal over time.
Presence of Molecular Oxygen Use Antifade Reagents: Incorporate oxygen scavenging systems (e.g., glucose oxidase/catalase) or triplet state quenchers (e.g., n-propyl gallate, Trolox) into your mounting medium or imaging buffer.[1][3]Removal of molecular oxygen or deactivation of the reactive triplet state, which are major contributors to photobleaching.[1][4]
Suboptimal Imaging Buffer Optimize Buffer Composition: Ensure the pH of your imaging buffer is stable and appropriate for your sample. Some antifade reagents are more effective at a slightly alkaline pH.[1] Consider using commercially optimized imaging buffers.A stable chemical environment can enhance the photostability of the cyanine (B1664457) dye.
Inherent Photolability of the Dye Consider More Photostable Alternatives: If photobleaching remains a significant issue, explore alternative near-infrared (NIR) dyes known for higher photostability.Replacement of Cy7.5 with a more robust fluorophore, though this may require re-optimization of the experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why are cyanine dyes like Cy7.5 susceptible to it?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce.[1] This process is initiated by the light used for excitation. When a fluorophore like Cy7.5 absorbs light, it is elevated to an excited singlet state. While it can return to the ground state by emitting a photon (fluorescence), it can also transition to a long-lived, highly reactive triplet state through a process called intersystem crossing.[1] In this triplet state, the dye is highly susceptible to chemical reactions with surrounding molecules, particularly molecular oxygen, which results in its permanent degradation.[1][4]

Q2: How do antifade reagents work to prevent photobleaching?

A2: Antifade reagents are chemical compounds added to the sample medium to protect fluorophores from photobleaching.[1] They primarily function through two mechanisms:

  • Oxygen Scavengers: Many antifade agents, such as those containing glucose oxidase and catalase (GOC), enzymatically remove dissolved oxygen from the sample environment.[1] This minimizes the chance of oxygen-mediated photochemical reactions that degrade the fluorophore.

  • Triplet State Quenchers: Compounds like n-propyl gallate (NPG) and Trolox can directly interact with the fluorophore in its excited triplet state, returning it to the ground state before it can react with oxygen or undergo other destructive chemical reactions.[3][5][6]

Q3: Can the "TEA" in this compound conjugate affect photobleaching?

A3: The triethylamine (B128534) (TEA) in the name of the conjugate typically serves as a counter-ion to the carboxylic acid (COOH) group, improving the solubility and handling of the dry compound. Once the conjugate is dissolved in a buffered aqueous solution for your experiment, the TEA will dissociate and is unlikely to have a significant direct effect on the photobleaching properties of the Cy7.5 fluorophore. The primary factors influencing photobleaching will be the composition of your imaging buffer, the presence of antifade reagents, and your imaging parameters.

Q4: Are there any antifade reagents I should avoid when using cyanine dyes?

A4: Yes, some antifade reagents can have adverse effects on cyanine dyes. For instance, p-Phenylenediamine (PPD), while a very effective antifade agent for some fluorophores, has been reported to react with and cleave certain cyanine dye molecules.[7][8] It is advisable to use antifade reagents that are specifically validated for use with cyanine dyes, such as those based on oxygen scavenging systems or triplet state quenchers like n-propyl gallate or Trolox.

Q5: Besides antifade reagents, what are the most critical imaging parameters to adjust for minimizing photobleaching?

A5: The two most critical parameters to control are the intensity and duration of the excitation light.[1][2]

  • Reduce Laser Power: Always use the minimum laser power necessary to obtain a good quality image.

  • Minimize Exposure Time: Use the shortest exposure time that allows for clear image acquisition.

By optimizing these two settings, you can significantly reduce the rate of photobleaching.[1]

Experimental Protocols

Protocol 1: Preparation of an n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol describes how to prepare a common and effective homemade antifade mounting medium using n-propyl gallate.

Materials:

Procedure:

  • Prepare a 20% (w/v) stock solution of NPG: Dissolve 2 g of n-propyl gallate in 10 mL of DMF or DMSO. NPG has poor solubility in aqueous solutions.[1]

  • Prepare the glycerol/PBS mixture: In a conical tube, combine 9 parts glycerol with 1 part 10X PBS and mix thoroughly.[1]

  • Add NPG stock to the glycerol/PBS mixture: Slowly add the 20% NPG stock solution to the glycerol/PBS mixture to achieve a final concentration between 0.1% and 2% (w/v). The optimal concentration may need to be determined empirically for your specific application.

  • Adjust the pH: Adjust the pH of the final solution to approximately 8.0-9.0 using sodium bicarbonate or sodium hydroxide. N-propyl gallate is more effective in a slightly alkaline environment.[1]

  • Storage: Store the final antifade mounting medium in small aliquots at -20°C, protected from light.[1]

Protocol 2: Measuring and Comparing Photobleaching Rates

This protocol provides a basic method for quantifying the photobleaching rate of this compound conjugates under different conditions (e.g., with and without an antifade reagent).

Materials:

  • Your Cy7.5-labeled sample mounted on a microscope slide

  • Fluorescence microscope with a suitable laser line for Cy7.5 excitation (e.g., ~750 nm) and an appropriate emission filter (e.g., 780-850 nm).[9]

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare at least two identical samples labeled with your this compound conjugate. Mount one with a standard buffer and the other with your chosen antifade medium.

  • Microscope Setup:

    • Place the slide on the microscope stage and bring the sample into focus.

    • Set the excitation laser power to a constant level that you would typically use for your experiments.

    • Select the appropriate emission filter for Cy7.5.[9]

    • Define a region of interest (ROI) that contains your fluorescent signal.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the same ROI.[1]

    • Keep the time interval between image acquisitions constant (e.g., every 5-10 seconds for a rapidly bleaching sample, or every 30-60 seconds for a more stable one).

    • Continue acquiring images until the fluorescence signal has significantly decreased.[1]

  • Data Analysis:

    • Open the image sequence in your image analysis software.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.[1]

    • Normalize the intensity values by dividing each value by the initial intensity of the first frame.

    • Plot the normalized fluorescence intensity against time for each condition. The resulting curves will represent the photobleaching rates.

Visualizations

Photobleaching_Pathway GS Ground State (S0) Cy7.5 ES Excited Singlet State (S1) Cy7.5 GS->ES Excitation Light ES->GS Fluorescence TS Excited Triplet State (T1) Cy7.5 ES->TS Intersystem Crossing PD Photobleached (Non-fluorescent) ES->PD TS->PD O2 Molecular Oxygen (O2) TS->O2 Energy Transfer ROS Reactive Oxygen Species (ROS) O2->ROS Forms ROS->ES Reacts with ROS->TS AF_OS Antifade: Oxygen Scavenger AF_OS->O2 Removes AF_TQ Antifade: Triplet Quencher AF_TQ->TS Quenches to S0

Caption: Factors contributing to Cy7.5 photobleaching and preventative pathways.

Troubleshooting_Workflow start Start: Rapid Signal Fading q1 Is Excitation Light Minimized? start->q1 s1 Reduce Laser Power & Use ND Filters q1->s1 No q2 Is Exposure Time Minimized? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Decrease Exposure Time & Increase Time Interval q2->s2 No q3 Using Antifade Reagents? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Add Oxygen Scavenger or Triplet Quencher q3->s3 No end_bad Consider Alternative Dye q3->end_bad Yes a3_yes Yes a3_no No end_good Problem Resolved s3->end_good

Caption: Troubleshooting workflow for Cy7.5 photobleaching.

References

Technical Support Center: Troubleshooting Low Signal with Cy7.5-COOH TEA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy7.5-COOH TEA. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments, particularly focusing on troubleshooting low fluorescence signal.

Frequently Asked Questions (FAQs)

Q1: I am observing a very weak or no fluorescent signal from my sample labeled with this compound. What are the potential causes?

A weak or absent signal can stem from several factors throughout the experimental process, from initial conjugation to final imaging. The most common culprits include:

  • Suboptimal Conjugation Reaction: The efficiency of the conjugation of Cy7.5-COOH to your molecule of interest (e.g., protein, antibody, or peptide) is critical. This can be affected by incorrect pH, suboptimal molar ratios of dye to the target molecule, or the presence of competing substances in the buffer.[1][2][]

  • Poor Purification of the Conjugate: Inadequate removal of unconjugated "free" dye after the labeling reaction can lead to high background and seemingly low specific signal.[4] Unbound dye can bind non-specifically to other components in your sample.

  • Incorrect Buffer or Solvent Conditions: The fluorescence quantum yield of cyanine (B1664457) dyes like Cy7.5 can be highly dependent on the solvent environment.[5] Using a non-ideal solvent can significantly reduce the fluorescence output. Additionally, buffers containing primary amines (e.g., Tris) can compete with your target molecule for reaction with the dye's reactive group.[1][2]

  • Sample-Specific Issues: The target molecule may have low expression levels in your sample, or the labeled conjugate may not be effectively reaching its target.[4][6]

  • Photobleaching: Although near-infrared dyes are generally more photostable, prolonged exposure to excitation light can cause irreversible photochemical destruction of the fluorophore, leading to signal loss.[5][7]

  • Incorrect Instrumentation Settings: Mismatched excitation and emission filters, an improperly configured light source, or incorrect detector settings on your imaging system will prevent efficient signal detection.[6][8]

Q2: How can I optimize the conjugation of this compound to my protein/antibody?

Optimizing the conjugation reaction is a critical step for achieving a strong fluorescent signal. Here are key parameters to consider:

  • Buffer Selection: Ensure your protein is in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 8.3-8.5 for optimal reaction with NHS esters (if you are using an amine-reactive form of the dye).[1][2]

  • Protein Concentration: A higher protein concentration (2-10 mg/mL) can improve labeling efficiency.[1][2]

  • Dye-to-Protein Molar Ratio: A good starting point for optimization is a molar dye-to-antibody ratio of 10:1 to 20:1.[1] However, the optimal ratio should be determined empirically for your specific protein. Over-labeling can lead to quenching and reduced fluorescence.

  • Reaction Time and Temperature: A typical incubation time is 1 hour at room temperature, protected from light.[1]

Q3: What is the best method for purifying my Cy7.5-conjugate?

Effective purification is essential to remove unconjugated dye. Common methods include:

  • Size Exclusion Chromatography (e.g., Sephadex G-25 spin columns): This is a rapid method suitable for small-scale purifications to separate the larger labeled protein from the smaller, unbound dye molecules.[1][2]

  • Fast Protein Liquid Chromatography (FPLC): For larger scale or higher purity preparations, FPLC with a suitable gel filtration column can be used to separate the conjugate from free dye.[1]

Q4: My signal is strong initially but fades quickly during imaging. What is happening and how can I prevent it?

This phenomenon is known as photobleaching.[5][7] While Cy7.5 is relatively photostable, you can minimize this effect by:

  • Using Antifade Mounting Media: For microscopy applications, using a mounting medium containing an antifade reagent can protect the dye from photobleaching.[4]

  • Minimizing Exposure Time: Reduce the duration and intensity of the excitation light exposure during imaging.

  • Optimizing Imaging Settings: Use the correct laser line and filter sets to maximize signal collection efficiency, which may allow you to use lower excitation power.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters for working with Cy7.5 dyes.

ParameterRecommended Value/RangeNotes
Excitation Maximum (Abs) ~781-788 nm[9][10][11][12]Varies slightly based on the specific form of the dye and solvent.
Emission Maximum (Em) ~808-810 nm[9][10][11][12]
Conjugation Reaction pH 8.3 - 8.5[1]Optimal for NHS ester reactions with primary amines.
Protein Concentration for Labeling 2 - 10 mg/mL[2]Higher concentrations can improve labeling efficiency.[1]
Molar Dye-to-Antibody Ratio 10:1 to 20:1 (starting point)[1]Should be optimized for each specific antibody.
Degree of Labeling (DOL) 2 - 8[1]The optimal number of dye molecules per antibody.
Storage Temperature (Dye) -20°C in the dark, desiccated[12][13]
Storage Temperature (Conjugate) 4°C (short-term) or -20°C/-80°C (long-term)[1]Protect from light. Add a stabilizer like BSA for long-term storage.[1]

Experimental Protocols

Protocol: Antibody Labeling with Cy7.5 NHS Ester

This protocol is a general guideline for labeling 1 mg of an antibody.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange using dialysis or a desalting spin column.[1]

    • Adjust the antibody concentration to 2 mg/mL.[1]

  • Dye Preparation:

    • Allow the Cy7.5 NHS ester to warm to room temperature before opening.

    • Dissolve the dye in anhydrous DMSO to a stock concentration of 10 mg/mL.[2]

  • Antibody Labeling Reaction:

    • Add sodium bicarbonate buffer (1 M, pH 8.3-8.5) to the antibody solution to a final concentration of 0.1 M.

    • Calculate the required volume of the Cy7.5 stock solution to achieve the desired molar ratio (e.g., 10:1 to 20:1 dye-to-antibody).

    • Slowly add the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[1]

  • Purification of the Labeled Antibody:

    • Use a pre-equilibrated Sephadex G-25 spin column.

    • Apply the reaction mixture to the column.

    • Centrifuge to collect the purified antibody conjugate. The labeled antibody will elute first.[1]

  • Characterization (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~785 nm (for Cy7.5).

    • Calculate the protein concentration and the Degree of Labeling (DOL).

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis & Storage antibody_prep Antibody Preparation (Amine-free buffer, 2 mg/mL) reaction Labeling Reaction (pH 8.3-8.5, 1 hr, RT, dark) antibody_prep->reaction dye_prep Cy7.5 NHS Ester Preparation (Anhydrous DMSO) dye_prep->reaction purification Purification (Size Exclusion Chromatography) reaction->purification characterization Characterization (DOL calculation) purification->characterization storage Storage (4°C or -20°C, dark) characterization->storage

Caption: Experimental workflow for antibody conjugation with Cy7.5 NHS ester.

troubleshooting_low_signal cluster_conjugation Conjugation Issues cluster_purification Purification & Storage cluster_imaging Imaging & Sample start Low or No Signal Detected check_conjugation_branch Review Conjugation Protocol start->check_conjugation_branch check_ph Is pH 8.3-8.5? check_buffer Buffer amine-free? check_ph->check_buffer check_ratio Optimized dye:protein ratio? check_buffer->check_ratio check_purification_branch Review Purification & Handling check_ratio->check_purification_branch check_purification Free dye removed? check_storage Proper storage conditions? check_purification->check_storage check_imaging_branch Review Imaging Setup check_storage->check_imaging_branch check_filters Correct filters/laser? check_photobleaching Minimized light exposure? check_filters->check_photobleaching check_target Target expressed? check_photobleaching->check_target end Signal Optimized check_target->end check_conjugation_branch->check_ph Yes check_purification_branch->check_purification Yes check_imaging_branch->check_filters Yes

Caption: Troubleshooting decision tree for low signal with Cy7.5 conjugates.

signaling_pathway ligand Cy7.5-Labeled Ligand (e.g., Antibody) receptor Cell Surface Receptor (e.g., EGFR) ligand->receptor Binding internalization Receptor-Mediated Endocytosis receptor->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome Trafficking imaging NIR Fluorescence Imaging (Signal Detection) endosome->imaging Visualization lysosome->imaging Visualization

Caption: Example pathway for imaging cellular uptake of a Cy7.5-labeled antibody.

References

solving Cy7.5-COOH TEA aggregation problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cy7.5-COOH TEA. Our goal is to help you overcome common challenges, with a specific focus on solving aggregation problems to ensure the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a near-infrared (NIR) cyanine (B1664457) dye that is highly fluorescent, with typical excitation and emission maxima around 781 nm and 808 nm, respectively.[1] The carboxylic acid group allows for covalent conjugation to biomolecules, making it a valuable tool for a wide range of applications, including DNA sequencing, flow cytometry, and in vivo imaging.[1][2] The triethylammonium (B8662869) (TEA) salt form is provided to enhance its solubility in certain organic solvents.

Q2: How should I store this compound?

A2: Proper storage is crucial to maintain the integrity of the dye. It is recommended to store the solid dye at -20°C in the dark and desiccated.[3] Stock solutions should also be stored at -20°C or -80°C and protected from light.[3] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use vials.

Q3: In which solvents is this compound soluble?

A3: this compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[3] However, it has low solubility in water.[3] For aqueous applications, it is common to first dissolve the dye in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it with the aqueous buffer.

Troubleshooting Guide: Aggregation Problems

Aggregation is a common issue with cyanine dyes, including this compound, particularly in aqueous environments.[4] This phenomenon can significantly alter the photophysical properties of the dye, leading to inaccurate experimental results. Aggregation can manifest as a shift in the absorption spectrum, a decrease in fluorescence, or the appearance of visible particulates in the solution.

Problem 1: My this compound solution appears cloudy or has visible precipitates.

  • Cause: This is a clear visual indication of significant dye aggregation or precipitation. This often occurs when the dye is introduced too quickly into an aqueous buffer from an organic stock solution, or if the dye concentration exceeds its solubility limit in the chosen solvent system.

  • Solution:

    • Sonication: Gently sonicate the solution for 5-10 minutes in a bath sonicator. This can help to break up larger aggregates.

    • Solvent Adjustment: If sonication is ineffective, consider adding a small amount of an organic co-solvent like DMSO or DMF to the solution to increase the dye's solubility.

    • Filtration: If precipitates remain, you can filter the solution through a 0.22 µm syringe filter to remove the larger aggregates. Be aware that this will reduce the overall dye concentration.

    • Re-preparation: In many cases, the best approach is to prepare a fresh solution, taking care to follow the recommended dissolution protocol (see Experimental Protocols).

Problem 2: I'm observing a blue-shift or a new peak at a shorter wavelength in my absorbance spectrum.

  • Cause: A blue-shift in the absorbance spectrum is characteristic of the formation of H-aggregates (hypsochromic shift). This type of aggregation occurs when dye molecules stack in a parallel, face-to-face arrangement.

  • Solution:

    • Dilution: H-aggregation is often concentration-dependent. Diluting the dye solution with an appropriate solvent (e.g., the same buffer used for the measurement) can often disrupt the aggregates and restore the monomeric absorption spectrum.

    • pH Adjustment: The charge of the carboxylic acid group can influence aggregation. For carboxylic acid-containing dyes, increasing the pH of the solution can increase the negative charge and electrostatic repulsion between molecules, which may help to reduce aggregation.[5]

    • Detergent Addition: Adding a small amount of a non-ionic detergent, such as Tween-20 (typically at a final concentration of 0.01-0.1%), can help to prevent hydrophobic interactions that lead to aggregation.

Problem 3: My fluorescence signal is weak or quenched.

  • Cause: Both H-aggregates and J-aggregates (which exhibit a red-shifted absorption) can lead to fluorescence quenching. Aggregation provides non-radiative decay pathways for the excited state, thus reducing the fluorescence quantum yield.

  • Solution:

    • Follow steps for disaggregation: Address the potential aggregation by following the steps outlined in Problems 1 and 2 (sonication, dilution, solvent and pH adjustment).

    • Check for Photobleaching: Ensure that the sample has not been exposed to intense light for prolonged periods, which can cause photobleaching and a loss of fluorescence.

    • Confirm Conjugation: If the dye is conjugated to a biomolecule, inefficient labeling or purification can result in a low fluorescence signal. Confirm the degree of labeling using spectrophotometry.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing stock solutions.
Dimethylformamide (DMF)SolubleAnother suitable solvent for stock solutions.
DichloromethaneSolubleCan be used for specific applications.
WaterLow SolubilityProne to aggregation in purely aqueous solutions.
Phosphate-Buffered Saline (PBS)Low SolubilityAggregation is likely without a co-solvent.
Ethanol/MethanolModerately SolubleCan be used as a co-solvent.

This table provides a general guide. The exact solubility can be affected by the purity of the dye, temperature, and the specific formulation of the solvent.

Table 2: Troubleshooting Summary

SymptomPotential CauseRecommended Actions
Cloudy Solution / PrecipitateAggregation, Exceeded SolubilitySonicate, Add Co-solvent, Filter, Re-prepare
Blue-Shifted AbsorptionH-AggregationDilute, Adjust pH, Add Detergent
Weak FluorescenceAggregation, Quenching, PhotobleachingFollow Disaggregation Steps, Protect from Light

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add a sufficient volume of high-purity, anhydrous DMSO to the vial to create a stock solution of a desired concentration (e.g., 1-10 mM).

  • Vortex the solution for 1-2 minutes until the dye is completely dissolved. Gentle sonication can be used if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution

  • Thaw a vial of the this compound stock solution and bring it to room temperature.

  • To a vortexing tube of your desired aqueous buffer (e.g., PBS), add the required volume of the DMSO stock solution dropwise while the buffer is being vortexed. This rapid mixing helps to prevent localized high concentrations of the dye that can lead to aggregation.

  • The final concentration of DMSO in the aqueous working solution should be kept as low as possible, ideally below 1-5%, to minimize potential effects on biological systems.

  • Use the freshly prepared working solution as soon as possible for your experiments.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_solid Solid Dye Handling cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation solid_dye Solid this compound equilibrate Equilibrate to Room Temp solid_dye->equilibrate add_dmso Add Anhydrous DMSO equilibrate->add_dmso vortex Vortex/Sonicate to Dissolve add_dmso->vortex aliquot Aliquot and Store at -20°C vortex->aliquot thaw_stock Thaw Stock Solution add_to_buffer Add Dropwise to Vortexing Buffer thaw_stock->add_to_buffer use_immediately Use Immediately add_to_buffer->use_immediately

Caption: Workflow for preparing this compound solutions.

troubleshooting_workflow Troubleshooting Workflow for this compound Aggregation start Aggregation Suspected? visual_check Visual Precipitates? start->visual_check spectral_check Absorbance Shift? visual_check->spectral_check No sonicate Sonicate Solution visual_check->sonicate Yes fluorescence_check Fluorescence Quenched? spectral_check->fluorescence_check No dilute Dilute Solution spectral_check->dilute Yes (Blue-shift) fluorescence_check->dilute Yes resolved Problem Resolved fluorescence_check->resolved No (Check other causes) add_cosolvent Add Co-solvent (e.g., DMSO) sonicate->add_cosolvent filter Filter (0.22 µm) add_cosolvent->filter reprepare Prepare Fresh Solution filter->reprepare reprepare->resolved adjust_ph Adjust pH dilute->adjust_ph add_detergent Add Detergent (e.g., Tween-20) adjust_ph->add_detergent add_detergent->resolved

Caption: Decision tree for troubleshooting aggregation.

References

Technical Support Center: Optimizing Cy7.5-COOH TEA to Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the molar ratio and overall success of conjugating Cy7.5-COOH TEA to proteins.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind conjugating Cy7.5-COOH to a protein?

Cy7.5-COOH, a carboxylic acid-functionalized cyanine (B1664457) dye, does not directly react with proteins. It requires a two-step activation process to form a stable amide bond with primary amines (the N-terminus or lysine (B10760008) residues) on the target protein. This is typically achieved using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC activates the carboxyl group of the dye, which then reacts with NHS to form a more stable NHS ester. This semi-stable intermediate is then added to the protein solution to react with the amine groups.

Q2: What is the recommended starting molar ratio of dye to protein?

A common starting point for optimization is a 10:1 molar ratio of dye to protein.[1] However, the ideal ratio is highly dependent on the specific protein and the desired Degree of Labeling (DOL). It is strongly recommended to perform a titration across a range of molar ratios (e.g., 5:1, 10:1, 15:1, 20:1) to determine the optimal condition for your specific experiment.[1]

Q3: What are the optimal buffer conditions for the conjugation reaction?

The reaction is highly pH-dependent. The optimal pH range for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[2] A pH of 8.5 ± 0.5 is often recommended to ensure the primary amines on the protein are deprotonated and sufficiently nucleophilic.[1][3][4]

Crucially, the buffer must be free of primary amines. Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) will compete with the protein for the activated dye, significantly reducing conjugation efficiency.[1][3][4][5] Suitable amine-free buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer.[1][2]

Q4: What is the ideal protein concentration for labeling?

For efficient labeling, a protein concentration of 2-10 mg/mL is recommended.[1][3][4] Labeling efficiency can be significantly reduced at protein concentrations below 2 mg/mL.[1][3][4] If your protein solution is too dilute, it may need to be concentrated before labeling.[6][7]

Q5: What is the Degree of Labeling (DOL) and why is it important?

The Degree of Labeling (DOL), or dye-to-protein ratio, represents the average number of dye molecules covalently bound to a single protein molecule.[8][9] Accurately determining the DOL is critical for ensuring experimental consistency and optimal performance.[9]

  • Under-labeling (Low DOL): Results in a weak fluorescent signal.[8][9]

  • Over-labeling (High DOL): Can lead to fluorescence self-quenching, where dye molecules in close proximity absorb energy from one another, reducing the overall signal.[8][9] It can also cause protein aggregation, decreased solubility, and loss of biological activity.[8] For antibodies, a DOL between 2 and 10 is often considered ideal.[9]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Labeling (Low DOL) Incorrect Buffer: Presence of primary amines (e.g., Tris, glycine).[1][3][5]Dialyze or use a desalting column to exchange the protein into an amine-free buffer (e.g., PBS, bicarbonate) at the correct pH.[1][6]
Incorrect pH: pH is too low (<7.2), causing protonation of protein amines.Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate.[3][4]
Hydrolysis of Activated Dye: The NHS ester intermediate is sensitive to moisture and hydrolysis, which is accelerated at higher pH.[2][5][10]Prepare dye and activator solutions fresh in anhydrous DMSO or DMF.[1][5] Add the activated dye to the protein solution immediately after preparation.
Low Protein Concentration: Protein concentration is below 2 mg/mL.[1][3][4]Concentrate the protein to 2-10 mg/mL using an appropriate ultrafiltration device.[6][7]
Insufficient Molar Ratio: The dye-to-protein molar ratio is too low.Increase the molar excess of the dye in the reaction. Perform a titration to find the optimal ratio.[1]
Protein Precipitation/Aggregation Over-labeling: High DOL can reduce the solubility of the conjugate.[8]Decrease the dye-to-protein molar ratio in the reaction.
Organic Solvent: The addition of DMSO or DMF from the dye stock solution can denature the protein.Add the dye stock solution slowly to the protein solution while gently vortexing. Keep the final concentration of the organic solvent to a minimum (<10%).
High Variability Between Batches Inconsistent Reagent Preparation: Dye or EDC/NHS solutions were not prepared fresh.Always use freshly prepared stock solutions of the dye and activation reagents, as they are moisture-sensitive.[1][5]
Inaccurate pH Measurement: Small variations in pH can significantly impact reaction efficiency.[10]Calibrate the pH meter before use and ensure the final reaction pH is within the optimal range.
Fluorescence Quenching Over-labeling (High DOL): Excessive labeling leads to self-quenching.[8][9]Reduce the dye-to-protein molar ratio to achieve a lower DOL. Purify the conjugate thoroughly to remove any unbound dye which can also contribute to quenching.

Experimental Protocols

Protocol 1: Two-Step Conjugation of Cy7.5-COOH to a Protein

This protocol describes a general procedure using EDC and Sulfo-NHS to activate Cy7.5-COOH and conjugate it to a model protein like IgG.

Materials:

  • Protein (e.g., IgG) in amine-free buffer (0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Adjust the protein concentration to 2-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.[1][3][4]

  • Prepare Dye and Activator Solutions:

    • Prepare a 10 mM stock solution of Cy7.5-COOH in anhydrous DMSO.[1][4]

    • Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water. These solutions are not stable and should be used promptly.

  • Activate the Dye:

    • In a microfuge tube protected from light, combine the required volume of 10 mM Cy7.5-COOH stock with a 1.5-fold molar excess of both EDC and Sulfo-NHS solutions.

    • Incubate at room temperature for 15-30 minutes to form the Sulfo-NHS ester.

  • Conjugation Reaction:

    • Add the activated dye mixture directly to the protein solution. The volume of the added dye solution should ideally not exceed 10% of the protein solution volume.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light and with gentle mixing.

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (see Protocol 2).

Protocol 2: Purification of the Cy7.5-Protein Conjugate

Procedure:

  • Prepare Column: Equilibrate a Sephadex G-25 desalting column with 1X PBS (pH 7.2-7.4).[3][4]

  • Load Sample: Carefully load the entire conjugation reaction mixture onto the top of the column resin.[3][4]

  • Elute Conjugate: As the sample enters the resin, add 1X PBS to the top of the column to begin elution.[3][4]

  • Collect Fractions: The labeled protein conjugate is larger and will elute first as a distinct colored band. The smaller, unconjugated dye molecules will travel slower and elute later. Collect the fractions containing the colored protein conjugate.[1]

Protocol 3: Determination of the Degree of Labeling (DOL)

Procedure:

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified protein conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for Cy7.5 (~750-780 nm, Aₘₐₓ).

  • Calculate DOL: Use the following formula to calculate the DOL.[1]

    DOL = (Aₘₐₓ × ε_protein) / ((A₂₈₀ - (Aₘₐₓ × CF)) × ε_dye)

    Where:

    • Aₘₐₓ: Absorbance of the conjugate at the wavelength maximum of Cy7.5.

    • A₂₈₀: Absorbance of the conjugate at 280 nm.

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).

    • ε_dye: Molar extinction coefficient of Cy7.5 at its Aₘₐₓ (e.g., ~250,000 M⁻¹cm⁻¹).

    • CF: Correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye). For Cy7.5, this is typically around 0.05.

Visual Guides

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_protein Prepare Protein (2-10 mg/mL, pH 8.3, Amine-Free Buffer) conjugate Conjugation Reaction (1-2h @ RT or O/N @ 4°C) prep_protein->conjugate prep_dye Prepare Fresh Dye & Activator Stocks (Cy7.5, EDC, NHS in aprotic solvent) activate Activate Cy7.5-COOH with EDC/NHS (15-30 min @ RT) prep_dye->activate activate->conjugate purify Purify Conjugate (Gel Filtration / Dialysis) conjugate->purify characterize Characterize Conjugate (Measure A280/Amax, Calculate DOL) purify->characterize store Store Conjugate (4°C, Protected from Light) characterize->store

Fig 1. A typical experimental workflow for protein conjugation.

chemical_reaction CyCOOH Cy7.5-COOH EDC_NHS + EDC / NHS NHS_Ester Cy7.5-NHS Ester (Semi-stable Intermediate) CyCOOH->NHS_Ester Activation Protein Protein-NH₂ Conjugate Cy7.5-Protein Conjugate (Stable Amide Bond) NHS_Ester->Conjugate Conjugation

Fig 2. The two-step chemical pathway for Cy7.5-COOH conjugation.

troubleshooting_tree start Problem: Low DOL q_buffer Buffer Amine-Free? start->q_buffer q_ph pH 8.3-8.5? q_buffer->q_ph Yes a_buffer Action: Buffer Exchange q_buffer->a_buffer No q_conc Protein Conc. > 2 mg/mL? q_ph->q_conc Yes a_ph Action: Adjust pH q_ph->a_ph No q_reagents Reagents Fresh? q_conc->q_reagents Yes a_conc Action: Concentrate Protein q_conc->a_conc No q_ratio Increase Molar Ratio q_reagents->q_ratio Yes a_reagents Action: Remake Solutions q_reagents->a_reagents No

Fig 3. A decision tree for troubleshooting low labeling efficiency.

References

Technical Support Center: Purification of Cy7.5-Conjugated Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when removing unconjugated Cy7.5-COOH TEA from experimental samples after a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unconjugated this compound from my sample?

Following a conjugation reaction, your sample contains a mixture of the desired biomolecule-dye conjugate, unconjugated biomolecules, and excess, unreacted this compound. It is essential to remove this free dye for several reasons:

  • Accurate Quantification: The presence of free dye will interfere with the accurate determination of the dye-to-protein ratio (or degree of labeling), leading to an overestimation of conjugation efficiency.

  • Assay Integrity: In downstream applications such as immunoassays, flow cytometry, or cell imaging, unbound dye can cause high background signals, leading to false positives and reduced sensitivity.[1]

  • Toxicity: For in vivo studies or drug development, free dye molecules can have their own pharmacokinetic profiles and potential cytotoxic effects, confounding experimental results.

Q2: What are the primary methods for separating my conjugate from free Cy7.5-COOH?

The most common methods leverage the significant size difference between the large biomolecule-dye conjugate and the small, free dye molecule. The primary techniques include Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF). Each method has distinct advantages and is suited for different experimental scales and requirements.

Q3: How do I select the most appropriate purification method for my experiment?

Choosing the right method depends on factors like your sample volume, the molecular weight of your biomolecule, required purity, and available equipment. The decision tree below can guide your selection process.

G start Start: Post-Conjugation Sample q_mw Is MW > 10 kDa? start->q_mw q_volume What is your sample volume? q_scale Small Scale (< 2 mL) or Large Scale (> 2 mL)? q_volume->q_scale > 10 mL q_volume->q_scale < 10 mL res_tff Recommended: Tangential Flow Filtration (TFF) q_volume->res_tff Large Volume / Process Scale q_mw->q_volume Yes res_hplc Alternative for high purity/analysis: Reverse-Phase HPLC q_mw->res_hplc No (e.g., Peptide) q_speed Is speed critical? q_scale->q_speed > 2 mL res_spin Recommended: Spin Column SEC q_scale->res_spin < 2 mL res_gfc Recommended: Gravity Flow SEC q_speed->res_gfc Yes res_dialysis Recommended: Dialysis q_speed->res_dialysis No end_point Purified Conjugate res_spin->end_point res_gfc->end_point res_dialysis->end_point res_tff->end_point res_hplc->end_point

Caption: Decision tree for selecting a purification method.

Q4: How can I visually and analytically confirm that the free dye has been removed?

  • Visual Inspection: During column chromatography, you should see two distinct colored bands separate over time. The first, faster-migrating band is your labeled conjugate, while the second, slower band is the free dye. For dialysis, the buffer in the external reservoir will become colored as the free dye diffuses out.

  • Spectrophotometry: After purification, collect fractions and measure the absorbance of each. A successful separation will show a peak at your protein's absorbance (e.g., 280 nm) and the dye's absorbance (~781 nm) in the early fractions, and a second peak at only the dye's absorbance in the later fractions.[2] The flow-through from spin columns or TFF should also be checked for dye absorbance.[3]

  • Chromatography (HPLC): Analytical size-exclusion or reverse-phase HPLC can provide high-resolution separation to confirm the purity of the conjugate peak.[4][5]

Method Comparison and Troubleshooting

Data Presentation: Comparison of Purification Methods

MethodPrincipleTypical ScaleSpeedProsCons
Size Exclusion Chromatography (SEC) / Gel Filtration Separates molecules based on size; large conjugates elute first.[4][6]100 µL - 10 mLFast (10-30 min for spin columns)High resolution, fast, multiple commercial options (e.g., Sephadex G-25, PD-10).[3][7]Can cause sample dilution, potential for protein loss on the column.[3][8]
Dialysis Uses a semi-permeable membrane to allow small, free dye molecules to diffuse out into a larger buffer volume.[9]100 µL - 100+ mLSlow (24-48 hours)Simple setup, handles large volumes, gentle on proteins.Very slow, results in significant sample dilution, may not be 100% efficient.[8]
Tangential Flow Filtration (TFF) Sample is passed tangentially across a membrane; pressure forces small molecules (free dye) through, retaining the larger conjugate.[10]10 mL - 1000s of LVery FastRapid, highly efficient, concentrates the sample simultaneously, scalable.[10]Requires specialized equipment (pump, TFF cassettes), potential for membrane fouling or protein aggregation.[11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low recovery of labeled protein - Protein is nonspecifically binding to the SEC resin or dialysis membrane.- Protein has aggregated and precipitated.- Using a spin filter with an incorrect molecular weight cutoff (MWCO).- Pre-treat the column/membrane with a blocking agent like BSA (if compatible with downstream use).- Adjust buffer conditions (pH, ionic strength) to improve protein stability.- Ensure the MWCO of any filter is at least 3-5 times smaller than the molecular weight of your protein.
Sample is still colored after purification (incomplete dye removal) - The capacity of the SEC column was exceeded.- Insufficient dialysis time or too few buffer changes.- The dye itself is aggregating or interacting with the protein non-covalently.- Use a larger SEC column or split the sample into multiple runs.[3]- Perform a second purification step.[3]- For dialysis, increase the duration and perform at least 3-4 buffer changes with a large volume ratio (e.g., 1:1000 sample to buffer).[9]- Consider adding a small percentage of a non-ionic detergent (e.g., Tween-20) to the buffer to disrupt non-specific interactions.
Protein has aggregated after purification - High shear stress during TFF.- Over-concentration of the protein.- Buffer conditions are suboptimal for protein stability.- Optimize TFF parameters like transmembrane pressure and cross-flow rate.[11]- Avoid concentrating the protein beyond its known solubility limit.- Perform a buffer exchange into a formulation known to stabilize your protein.

Detailed Experimental Protocols

Protocol 1: Purification using a Desalting Spin Column (SEC)

This method is ideal for rapid purification of small sample volumes (up to 500 µL).

Principle: A specialized resin with a defined pore size separates molecules. Larger molecules (the conjugate) are excluded from the pores and travel quickly through the column, while smaller molecules (free dye) enter the pores and are retarded, allowing for separation.

G prep 1. Prepare Column (Remove storage buffer, equilibrate with running buffer) load 2. Load Sample (Apply conjugation mix to top of resin) prep->load spin 3. Centrifuge (e.g., 1,000 x g for 2 min) load->spin collect 4. Collect Purified Conjugate (Eluate contains the labeled protein) spin->collect discard Free dye remains in the column resin spin->discard

Caption: Workflow for spin column purification.

Methodology:

  • Column Preparation: Remove the column's bottom closure and place it in a collection tube. Centrifuge for 1-2 minutes at 1,000 x g to remove the storage buffer.[12]

  • Equilibration: Add 300-500 µL of your desired buffer (e.g., PBS) to the column and centrifuge again. Repeat this step 2-3 times to ensure the resin is fully equilibrated. Discard the flow-through.

  • Sample Loading: Place the spin column into a new, clean collection tube. Slowly apply your sample (e.g., 100-250 µL) to the center of the resin bed.[7]

  • Elution: Centrifuge the column for 2 minutes at 1,000 x g.[12] The eluate in the collection tube is your purified, labeled protein. The unconjugated dye remains trapped in the resin.

  • Storage: Store the purified conjugate appropriately, protected from light. For long-term storage, consider adding a stabilizing agent like BSA and storing at -20°C.[12]

Protocol 2: Purification via Dialysis

This method is suitable for larger volumes where processing speed is not a primary concern.

Principle: A semi-permeable membrane with a specific Molecular Weight Cut-Off (MWCO) allows the small, free dye molecules to pass through into a large volume of external buffer, while retaining the much larger protein-dye conjugate.

Methodology:

  • Membrane Preparation: Select dialysis tubing or a cassette with an MWCO that is significantly smaller than your biomolecule (e.g., 10-14 kDa MWCO for an IgG antibody).[9] Prepare the membrane according to the manufacturer's instructions, which typically involves rinsing with DI water.

  • Sample Loading: Load your sample into the dialysis tubing/cassette, leaving some space for potential volume changes. Securely close both ends with clamps.

  • Dialysis: Submerge the sealed sample in a beaker containing a large volume of dialysis buffer (e.g., 100-1000 times the sample volume) at 4°C.[9]

  • Stirring & Buffer Changes: Stir the buffer gently on a magnetic stir plate.[9] The free dye will diffuse out, and the buffer will become colored. Change the buffer completely after 4-6 hours. Repeat the buffer change at least 2-3 more times over 24-48 hours until the buffer remains clear.

  • Sample Recovery: Carefully remove the sample from the tubing/cassette. Note that the sample volume may have increased. If necessary, concentrate the sample using a centrifugal filter unit.

References

Technical Support Center: Enhancing the Solubility of Cy7.5-COOH TEA for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Cy7.5-COOH TEA, a premier near-infrared (NIR) fluorescent dye, achieving optimal solubility is critical for successful bioconjugation. The inherent hydrophobicity of non-sulfonated cyanine (B1664457) dyes like this compound can present challenges in aqueous reaction environments. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to overcome these solubility hurdles and ensure efficient and reproducible labeling of biomolecules.

Troubleshooting and FAQs

This section addresses common issues encountered during the dissolution and conjugation of this compound.

Q1: My this compound powder is not dissolving in my aqueous reaction buffer (e.g., PBS). What is the correct procedure?

A1: this compound, as a non-sulfonated cyanine dye, exhibits low solubility in purely aqueous solutions.[1][2][3] It is crucial to first dissolve the dye in a minimal amount of a compatible organic co-solvent to create a high-concentration stock solution. This stock is then added to your aqueous reaction buffer.

  • Recommended Co-solvents: Anhydrous (water-free) Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF).[4][5]

  • Procedure:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., at 10 mg/mL).

    • Add this stock solution dropwise to your aqueous reaction buffer while vortexing or stirring vigorously.

    • The final concentration of the organic co-solvent in the reaction mixture should be kept as low as possible (typically 5-15%) to avoid potential denaturation of your biomolecule.[2]

Q2: The dye dissolved perfectly in DMSO, but it precipitated immediately when I added it to my protein solution. How can I prevent this?

A2: Precipitation upon introduction to the aqueous phase is a common challenge. Several factors can be optimized to prevent this:

  • Rate of Addition: Add the dye stock solution very slowly (dropwise) into the protein solution. Ensure continuous and efficient stirring to rapidly disperse the dye molecules and prevent localized high concentrations that lead to aggregation and precipitation.[2]

  • Final Co-solvent Concentration: The final percentage of DMSO or DMF might be too low to maintain the dye's solubility. For .5 counterparts of cyanine dyes, a final co-solvent concentration of up to 15% may be necessary.[2] You may need to empirically determine the optimal concentration for your specific biomolecule and buffer system.

  • pH of Reaction Buffer: The solubility of the dye and the efficiency of the conjugation reaction are highly pH-dependent. For conjugating a carboxylic acid to a primary amine (e.g., on a protein), the carboxyl group must first be activated (e.g., using EDC/NHS chemistry). The subsequent reaction with the amine is most efficient at a slightly basic pH of 7.2-8.5.[] Ensure your buffer does not contain primary amines (like Tris), which would compete with the reaction.

  • Temperature: Perform the dissolution and conjugation steps at room temperature. Reduced temperatures can significantly decrease the solubility of the dye.

Q3: What is the benefit of the TEA (triethylammonium) salt form of this dye?

A3: The triethylammonium (B8662869) salt form of the Cy7.5-COOH is designed to improve its handling and initial solubility in organic solvents. The TEA helps to keep the carboxylic acid group in a deprotonated, more polar state, which facilitates dissolution in solvents like DMSO and DMF and aids its dispersibility in aqueous media compared to the free acid form.

Q4: I am still struggling with solubility. Are there more water-soluble alternatives?

A4: Yes. If solubility remains a persistent issue, consider using a sulfonated cyanine dye, such as sulfo-Cy7.5.[1] The presence of sulfonate groups dramatically increases the water solubility of the dye, often eliminating the need for organic co-solvents entirely.[7][8] This simplifies the labeling process and can be gentler on sensitive biomolecules.

Data Presentation: Solvent Selection Guide

The following table summarizes the solubility characteristics of this compound in common laboratory solvents.

SolventSolubility ProfileRecommended UseKey Considerations
Water / Aqueous Buffers (e.g., PBS)Low to InsolubleNot recommended for initial dissolution.Dye will likely fail to dissolve or will precipitate upon addition.
Dimethyl sulfoxide (DMSO)HighRecommended for stock solution preparation.Use anhydrous grade to prevent hydrolysis of activated dye.
N,N-Dimethylformamide (DMF)HighRecommended for stock solution preparation.A suitable alternative to DMSO; use anhydrous grade.
Ethanol / MethanolModerateNot recommended for most conjugation protocols.Can be more denaturing to proteins than DMSO or DMF.[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mg/mL or 10 mM).

  • Vortex or sonicate the vial for a few minutes until the dye is completely dissolved. The solution should be clear and free of particulates.

  • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

Protocol 2: General Protocol for Conjugating Cy7.5-COOH to a Protein via Amine Coupling

This protocol involves the activation of the carboxylic acid group to an NHS ester, followed by reaction with primary amines on the protein.

  • A. Activation of Cy7.5-COOH

    • In a dry microcentrifuge tube, dissolve this compound in anhydrous DMF to a concentration of 10 mg/mL.

    • In a separate dry tube, prepare a fresh solution of a 1.2-fold molar excess of N-Hydroxysuccinimide (NHS) and a 1.2-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous DMF.

    • Add the NHS/EDC solution to the Cy7.5-COOH solution.

    • Incubate the reaction for 60 minutes at room temperature in the dark to generate the Cy7.5-NHS ester.

  • B. Conjugation to the Protein

    • Prepare your protein solution in an amine-free buffer with a pH of 7.2-8.5 (e.g., 100 mM sodium bicarbonate buffer). A protein concentration of 2-5 mg/mL is recommended.

    • While gently but continuously stirring the protein solution, add the activated Cy7.5-NHS ester solution dropwise. A 10- to 20-fold molar excess of dye to protein is a common starting point for optimization.

    • Incubate the reaction for 1-2 hours at room temperature in the dark with continuous stirring.

  • C. Purification of the Conjugate

    • To stop the reaction, you can optionally add a final concentration of 50-100 mM Tris-HCl or glycine.

    • Remove unreacted dye and reaction byproducts using size-exclusion chromatography (e.g., a Sephadex G-25 column) or through dialysis against an appropriate buffer (e.g., PBS).

Visualizations

The following diagrams illustrate key workflows and logical relationships in handling this compound.

G cluster_start Initial State cluster_solution Solubilization Workflow start This compound (Lyophilized Powder) dissolve 1. Dissolve in anhydrous DMSO or DMF start->dissolve stock 2. Create High-Concentration Stock Solution dissolve->stock add 3. Add Dropwise to Aqueous Buffer stock->add mix Continuous Vigorous Stirring add->mix final 4. Solubilized Dye in Final Reaction Mixture mix->final

Caption: Recommended workflow for dissolving this compound for aqueous conjugation.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Dye Precipitates in Aqueous Protein Solution cause1 Rapid Dye Addition problem->cause1 cause2 Insufficient Co-Solvent problem->cause2 cause3 Suboptimal Buffer pH problem->cause3 cause4 Low Reaction Temperature problem->cause4 sol1 Add Dye Stock Dropwise with Vigorous Stirring cause1->sol1 sol2 Increase Final Co-Solvent % (Optimize 5-15%) cause2->sol2 sol3 Use Amine-Free Buffer at pH 7.2-8.5 cause3->sol3 sol4 Perform Reaction at Room Temperature cause4->sol4

Caption: A logical guide to troubleshooting dye precipitation during bioconjugation.

References

issues with Cy7.5-COOH TEA stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Cy7.5-COOH TEA in aqueous solutions. It is intended for researchers, scientists, and drug development professionals working with this near-infrared fluorescent dye.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is the TEA salt form used?

Cy7.5-COOH is a heptamethine cyanine (B1664457) dye that features a carboxylic acid group, allowing for conjugation to biomolecules. The triethylammonium (B8662869) (TEA) salt form is often supplied to improve the solubility of the dye in organic solvents like DMSO or DMF, which are then used to prepare stock solutions. The TEA salt is generally more soluble in these solvents compared to the free acid or other salt forms.

Q2: What are the main factors that affect the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is primarily influenced by the following factors:

  • pH: Cyanine dyes can be sensitive to acidic or basic conditions, which can affect the dye's structure and fluorescence.

  • Temperature: Higher temperatures can accelerate the degradation of the dye.

  • Light Exposure: As a fluorescent dye, Cy7.5 is susceptible to photobleaching, which is the irreversible degradation of the fluorophore upon exposure to light.

  • Presence of Oxidizing or Reducing Agents: Reactive oxygen species (ROS) can lead to the oxidative degradation of the cyanine dye's polymethine chain. The presence of certain reducing agents might also affect dye stability.

  • Concentration: At high concentrations in aqueous buffers, cyanine dyes have a tendency to form non-fluorescent aggregates.

Q3: What are the recommended storage conditions for this compound stock solutions?

For long-term stability, it is recommended to store stock solutions of this compound in an anhydrous organic solvent such as DMSO or DMF at -20°C or -80°C, protected from light.[1] For aqueous solutions, it is best to prepare them fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C, protected from light, and used within a short period. Avoid repeated freeze-thaw cycles.

Q4: How does aggregation affect my experiments with this compound?

Aggregation of this compound in aqueous solutions can lead to a significant decrease in fluorescence, a phenomenon known as quenching. This can result in a loss of signal in your experiments. Non-sulfonated cyanine dyes are more prone to aggregation in aqueous buffers. To minimize aggregation, it is advisable to work with dilute solutions and to ensure that any organic solvent from the stock solution is sufficiently diluted in the final aqueous buffer.

Troubleshooting Guide

Problem 1: I am observing a rapid loss of fluorescence signal from my this compound solution.

  • Question: Is your solution exposed to ambient light for extended periods?

    • Answer: Cy7.5 is a fluorophore and is susceptible to photobleaching. Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil. Minimize exposure to excitation light sources during experiments.

  • Question: At what temperature are you storing your aqueous solution?

    • Answer: Elevated temperatures can accelerate the chemical degradation of the dye. Store aqueous solutions at 2-8°C for short-term use and prepare them fresh whenever possible.

  • Question: What is the pH of your aqueous buffer?

    • Answer: Extreme pH values can lead to the degradation of the dye. It is generally recommended to use buffers in the physiological pH range (e.g., PBS at pH 7.4) unless your experimental conditions require otherwise. Refer to the stability data table below for more information.

  • Question: Are there any strong oxidizing or reducing agents in your buffer?

    • Answer: Reagents such as hydrogen peroxide or strong reducing agents can chemically alter the dye, leading to a loss of fluorescence. Ensure your buffer components are compatible with the dye.

Problem 2: The fluorescence intensity of my this compound solution is lower than expected.

  • Question: What is the concentration of the dye in your aqueous solution?

    • Answer: High concentrations of this compound in aqueous buffers can lead to aggregation and fluorescence quenching. Try diluting your solution to a lower concentration.

  • Question: How did you prepare your aqueous solution from the organic stock?

    • Answer: When diluting a DMSO or DMF stock solution into an aqueous buffer, ensure rapid and thorough mixing to prevent the dye from precipitating or forming aggregates. It is recommended to add the stock solution to the buffer while vortexing.

Problem 3: I see a shift in the absorbance or emission spectrum of my this compound solution.

  • Question: Has the solution been stored for a long time or under suboptimal conditions?

    • Answer: A spectral shift can be an indication of dye degradation. It is recommended to use freshly prepared solutions for consistent spectral properties.

  • Question: Could the dye be interacting with other components in your solution?

    • Answer: Binding to proteins or other macromolecules can sometimes cause a shift in the spectral properties of cyanine dyes.

Illustrative Stability Data

The following table provides illustrative data on the stability of this compound in different aqueous buffers at various temperatures. This data is intended for guidance and may not be representative of all experimental conditions.

Buffer (pH)Temperature (°C)Incubation Time (hours)Remaining Dye (%)
Citrate (pH 5.0)42495
Citrate (pH 5.0)252485
PBS (pH 7.4)42498
PBS (pH 7.4)252490
Carbonate (pH 9.0)42480
Carbonate (pH 9.0)252465

Disclaimer: The data in this table is for illustrative purposes only and is based on general knowledge of cyanine dye stability. Actual results may vary depending on the specific experimental conditions, including buffer composition, dye concentration, and light exposure.

Experimental Protocols

Protocol: Assessment of this compound Stability in Aqueous Solution using UV-Vis Spectrophotometry

This protocol describes a method to assess the stability of this compound in an aqueous buffer over time.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Calibrated pipettes

  • Amber vials or tubes

Procedure:

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in anhydrous DMSO or DMF. Store this solution at -20°C, protected from light.

  • Preparation of Working Solution:

    • Dilute the stock solution in the aqueous buffer of choice to a final concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically an absorbance of ~1 at the λmax of Cy7.5, which is around 788 nm). Prepare a sufficient volume for all time points.

  • Initial Absorbance Measurement (T=0):

    • Immediately after preparation, measure the full absorbance spectrum (e.g., from 600 nm to 900 nm) of the working solution using the spectrophotometer.

    • Record the absorbance value at the λmax (~788 nm). This will serve as the initial (100%) value.

  • Incubation:

    • Aliquot the working solution into several amber vials, one for each time point.

    • Incubate the vials under the desired conditions (e.g., at 4°C and 25°C, protected from light).

  • Time-Point Measurements:

    • At each scheduled time point (e.g., 1, 4, 8, 12, and 24 hours), remove one vial for each condition.

    • Allow the solution to equilibrate to room temperature.

    • Measure the absorbance spectrum and record the absorbance at λmax.

  • Data Analysis:

    • Calculate the percentage of remaining dye at each time point using the following formula: % Remaining Dye = (Absorbance at time t / Absorbance at T=0) * 100

    • Plot the percentage of remaining dye as a function of time for each condition.

Visualizations

TroubleshootingWorkflow cluster_loss Signal Loss cluster_low Low Signal start Start: Fluorescence Signal Issue issue_type Low Signal or Signal Loss? start->issue_type check_light Check Light Exposure issue_type->check_light Loss check_conc Check Concentration (Aggregation?) issue_type->check_conc Low check_temp Check Temperature check_light->check_temp check_ph Check pH check_temp->check_ph check_reagents Check for Oxidizing/ Reducing Agents check_ph->check_reagents solution Implement Corrective Actions: - Protect from light - Store at 2-8°C - Use appropriate pH buffer - Avoid incompatible reagents - Dilute solution - Improve mixing check_reagents->solution check_prep Check Solution Preparation check_conc->check_prep check_prep->solution

Caption: A troubleshooting workflow for this compound fluorescence issues.

DegradationPathway Cy7_5 Heptamethine Cyanine Dye (Cy7.5) Excited_State Excited State Cy7_5->Excited_State Absorption Degradation_Products Degradation Products (Loss of Conjugation) Cy7_5->Degradation_Products Excited_State->Cy7_5 Fluorescence ROS Reactive Oxygen Species (e.g., ¹O₂) Excited_State->ROS Generates ROS->Cy7_5 Attacks Polymethine Chain Light Light (hv) Light->Cy7_5

Caption: A simplified photodegradation pathway for heptamethine cyanine dyes.

StabilityProtocol prep_stock 1. Prepare Stock Solution (in DMSO/DMF) prep_work 2. Prepare Aqueous Working Solution prep_stock->prep_work measure_t0 3. Measure Initial Absorbance (T=0) prep_work->measure_t0 incubate 4. Incubate Aliquots (Different Conditions) measure_t0->incubate measure_t 5. Measure Absorbance at Time Points incubate->measure_t analyze 6. Analyze Data (% Remaining Dye vs. Time) measure_t->analyze

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Minimizing Non-specific Binding of Cy7.5-COOH TEA Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing non-specific binding of Cy7.5-COOH TEA conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for a high signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to non-specific binding?

A1: this compound is a near-infrared (NIR) fluorescent dye with a carboxylic acid group (-COOH), neutralized with triethylamine (B128534) (TEA) to form a salt. This enhances its solubility in aqueous buffers. However, cyanine (B1664457) dyes, especially those with longer polymethine chains like Cy7.5, tend to be hydrophobic. The combination of the hydrophobic core and the negatively charged carboxyl group can lead to non-specific binding to cellular components and surfaces through both hydrophobic and electrostatic interactions.[1][2][3]

Q2: What are the main causes of high background fluorescence in my experiments?

A2: High background fluorescence can stem from several sources:

  • Autofluorescence: Endogenous fluorescence from cells or tissues.

  • Non-specific binding of the fluorescent conjugate: The this compound conjugate binding to unintended targets.[4][5]

  • Suboptimal conjugate concentration: Using too high a concentration of the fluorescent probe.

  • Inadequate blocking: Failure to effectively block non-specific binding sites.[4][5]

  • Insufficient washing: Not adequately removing unbound conjugate.[4][6]

  • Dye aggregation: Formation of dye aggregates that can bind non-specifically.

Q3: How does the triethylamine (TEA) in the conjugate affect its properties?

A3: Triethylamine is a base used to deprotonate the carboxylic acid of the Cy7.5 dye, forming a more water-soluble salt. While improving solubility, the presence of TEA can also influence dye aggregation. In some contexts, TEA has been shown to inhibit the aggregation of cyanine dyes, which can be beneficial in reducing a source of non-specific binding.

Q4: Can the hydrophobicity of Cy7.5 contribute to non-specific binding?

A4: Yes, the hydrophobicity of the cyanine dye backbone is a significant factor in non-specific binding.[1][2][3] Hydrophobic dyes have a tendency to interact with hydrophobic regions of proteins and lipid membranes, leading to off-target signal. This is a well-documented characteristic of many fluorescent probes.[1][2]

Troubleshooting Guides

Problem: High Background Signal Across the Entire Sample

High, diffuse background fluorescence can obscure your specific signal. Follow this guide to identify and address the root cause.

Troubleshooting Workflow

TroubleshootingWorkflow Start High Background Observed Control1 Run Unstained Control Start->Control1 Autofluorescence High Signal in Unstained Control? (Autofluorescence) Control1->Autofluorescence Source_Autofluorescence Source: Autofluorescence - Use spectral unmixing - Choose a different fluorophore - Use autofluorescence quenching reagents Autofluorescence->Source_Autofluorescence Yes NSB_Issue Low Signal in Unstained Control (Non-Specific Binding) Autofluorescence->NSB_Issue No Resolved Problem Resolved Source_Autofluorescence->Resolved Optimize_Concentration Optimize Conjugate Concentration NSB_Issue->Optimize_Concentration Concentration_OK Concentration Optimized Optimize_Concentration->Concentration_OK Improved Source_Concentration Source: Concentration Too High - Perform a titration series - Use the lowest concentration with good signal Optimize_Concentration->Source_Concentration Problem Persists Optimize_Blocking Optimize Blocking Step Concentration_OK->Optimize_Blocking Source_Concentration->Optimize_Blocking Blocking_OK Blocking Optimized Optimize_Blocking->Blocking_OK Improved Source_Blocking Source: Ineffective Blocking - Increase blocking time/concentration - Test different blocking agents Optimize_Blocking->Source_Blocking Problem Persists Optimize_Washing Optimize Washing Steps Blocking_OK->Optimize_Washing Source_Blocking->Optimize_Washing Washing_OK Washing Optimized Optimize_Washing->Washing_OK Improved Source_Washing Source: Insufficient Washing - Increase number and duration of washes - Add detergent (e.g., Tween-20) to wash buffer Optimize_Washing->Source_Washing Problem Persists Check_Aggregation Check for Aggregation Washing_OK->Check_Aggregation Source_Washing->Check_Aggregation Source_Aggregation Source: Dye Aggregation - Centrifuge conjugate before use - Include detergents in buffer Check_Aggregation->Source_Aggregation Problem Persists Check_Aggregation->Resolved Improved Source_Aggregation->Resolved

A step-by-step workflow for troubleshooting high background fluorescence.
Data Presentation: Comparison of Common Blocking Agents

While exact signal-to-noise ratios are highly dependent on the specific experimental conditions, the following table provides a qualitative comparison and recommended starting concentrations for common blocking agents.

Blocking AgentRecommended ConcentrationIncubation TimeAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v) in PBS or TBS30-60 min at RTReadily available, relatively inexpensive.[7]Can have lot-to-lot variability; may contain endogenous immunoglobulins that cross-react with antibodies. Not recommended for detecting phosphoproteins.[8]
Normal Serum (from the species of the secondary antibody) 5-10% (v/v) in PBS or TBS30-60 min at RTHighly effective at blocking non-specific antibody binding.[5][9]More expensive than BSA; species-specific.
Non-fat Dry Milk 1-5% (w/v) in TBS30-60 min at RTInexpensive and effective for many applications.Contains phosphoproteins (casein) and biotin, which can interfere with certain assays. Not recommended for fluorescent detection due to potential for high background.[8]
Casein 0.1-1% (w/v) in PBS or TBS30-60 min at RTA purified milk protein, can be more consistent than non-fat dry milk. Smaller molecules can penetrate and block more effectively.[10]Can mask some epitopes.
Commercial Blocking Buffers Varies by manufacturerVaries by manufacturerOptimized formulations, often protein-free, for low background in fluorescent applications.Can be more expensive.

Experimental Protocols

Detailed Protocol for Immunofluorescence Staining with this compound Conjugates to Minimize Non-specific Binding

This protocol is a general guideline and may require optimization for your specific cell type, target, and imaging system.

1. Cell/Tissue Preparation:

  • Culture cells on coverslips or chamber slides to an appropriate confluency (typically 70-80%).

  • For tissue sections, follow standard deparaffinization and rehydration procedures.

2. Fixation:

  • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Note: Avoid using glutaraldehyde-based fixatives as they can increase autofluorescence.[11]

  • Wash three times with PBS for 5 minutes each.

3. Permeabilization (for intracellular targets):

  • Incubate with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash three times with PBS for 5 minutes each.

4. Blocking (CRITICAL STEP):

  • Prepare a blocking buffer of your choice (see table above). A common starting point is 5% Normal Goat Serum and 1% BSA in PBS.

  • Incubate the samples in blocking buffer for at least 1 hour at room temperature in a humidified chamber.

5. Primary Antibody Incubation:

  • Dilute the primary antibody in blocking buffer to its optimal concentration (previously determined by titration).

  • Incubate overnight at 4°C in a humidified chamber.

6. Washing:

  • Wash three times with PBS containing 0.05% Tween-20 (PBST) for 5-10 minutes each on a shaker.

7. This compound Conjugate (Secondary Antibody) Incubation:

  • Preparation of Conjugate: Centrifuge the this compound conjugate solution at >10,000 x g for 10 minutes to pellet any aggregates. Use the supernatant for dilution.

  • Dilute the conjugate in blocking buffer to its optimal concentration (typically in the range of 1-10 µg/mL, but should be titrated).

  • Incubate for 1-2 hours at room temperature, protected from light.

8. Extensive Washing (CRITICAL STEP):

  • Wash three times with PBST for 10 minutes each on a shaker.

  • Follow with two additional washes with PBS (without Tween-20) for 5 minutes each to remove residual detergent.

9. Counterstaining and Mounting:

  • If desired, counterstain with a nuclear stain (e.g., DAPI).

  • Mount the coverslip with an anti-fade mounting medium.

10. Imaging:

  • Image using a fluorescence microscope or imaging system with appropriate filter sets for Cy7.5 (Excitation max: ~781 nm, Emission max: ~808 nm).
  • Use an unstained, fully processed sample to set the background threshold.

Experimental Workflow for Optimizing Staining Conditions

OptimizationWorkflow Start Start Optimization Titrate_Primary 1. Titrate Primary Antibody (Fixed Secondary Concentration) Start->Titrate_Primary Select_Primary Select Optimal Primary Ab Concentration (Best S/N) Titrate_Primary->Select_Primary Titrate_Secondary 2. Titrate Cy7.5 Conjugate (Optimal Primary Concentration) Select_Primary->Titrate_Secondary Select_Secondary Select Optimal Conjugate Concentration (Best S/N) Titrate_Secondary->Select_Secondary Test_Blocking 3. Test Different Blocking Buffers (BSA, Serum, Commercial) Select_Secondary->Test_Blocking Select_Blocking Select Best Blocking Buffer Test_Blocking->Select_Blocking Optimize_Washing 4. Optimize Wash Steps (Number, Duration, Detergent) Select_Blocking->Optimize_Washing Final_Protocol Final Optimized Protocol Optimize_Washing->Final_Protocol

A logical workflow for optimizing staining parameters to minimize non-specific binding.

References

Validation & Comparative

A Head-to-Head Battle in Near-Infrared Imaging: Cy7.5-COOH TEA vs. Indocyanine Green (ICG)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of in vivo imaging, the choice of a near-infrared (NIR) fluorescent dye is a critical decision that significantly impacts experimental outcomes. This guide provides an objective comparison of two prominent NIR dyes: Cy7.5-COOH TEA and the clinically established Indocyanine Green (ICG), offering a comprehensive overview of their in vivo imaging performance supported by available experimental data.

In the realm of preclinical and clinical imaging, NIR fluorophores are indispensable tools, enabling deep tissue penetration and high signal-to-background ratios due to reduced tissue autofluorescence in the NIR window (700-900 nm). While ICG has long been the go-to dye with FDA approval for various clinical applications, newer cyanine (B1664457) dyes like this compound are emerging as potent alternatives, boasting enhanced optical properties. This guide delves into a detailed comparison of their physicochemical characteristics, in vivo performance metrics, and provides standardized experimental protocols to aid in the selection of the optimal agent for specific research needs.

Quantitative Performance at a Glance

PropertyThis compoundIndocyanine Green (ICG)References
Molar Extinction Coefficient (ε) >250,000 M⁻¹cm⁻¹~150,000 - 250,000 M⁻¹cm⁻¹ (solvent dependent)
Absorption Max (λabs) ~788 nm~780 nm (in blood)
Emission Max (λem) ~808 nm~820 nm (in blood)
Quantum Yield (Φ) Higher than ICGRelatively low, solvent and aggregation dependent[1]
Photostability Generally higher than ICGProne to photobleaching[2]
In Vivo Stability More stableRapidly cleared from circulation[3]
Primary Clearance Route Primarily renalPrimarily hepatic[3]
Signal-to-Background Ratio (SBR) Potentially higher due to higher quantum yieldVariable, dependent on application and timing[1]

Delving into the Details: A Comparative Analysis

Physicochemical and Optical Properties

This compound, a heptamethine cyanine dye, is structurally designed for enhanced performance in biological environments. Its carboxylic acid group allows for covalent conjugation to biomolecules, while the triethylammonium (B8662869) (TEA) salt improves solubility. Cyanine dyes, in general, are known for their high molar extinction coefficients, and Cy7.5 is no exception, leading to strong light absorption. One of the most cited advantages of Cy7.5 dyes over ICG is their superior quantum yield, meaning they are more efficient at converting absorbed light into fluorescence, which can translate to brighter signals in vivo.[1] Furthermore, Cy7.5 derivatives often exhibit greater photostability, resisting degradation upon exposure to excitation light for longer periods compared to ICG.[2]

ICG, on the other hand, is a tricarbocyanine dye that has been a clinical imaging stalwart for decades. Its optical properties are highly dependent on its environment. In aqueous solutions, ICG tends to aggregate, which can quench its fluorescence. However, upon binding to plasma proteins like albumin, its fluorescence quantum yield increases. This interaction is also responsible for its pharmacokinetic profile. While its molar extinction coefficient is high, its quantum yield is generally considered to be lower than that of newer cyanine dyes.

In Vivo Imaging Performance

The superior intrinsic brightness and photostability of this compound suggest the potential for improved in vivo imaging performance, particularly in applications requiring high sensitivity and long-term tracking. A higher quantum yield can lead to a better signal-to-background ratio (SBR), enabling clearer visualization of target tissues.

ICG's performance in vivo is well-documented. Its rapid clearance from the bloodstream and primary accumulation in the liver make it suitable for applications like angiography and assessment of liver function.[3] However, this rapid clearance can be a limitation for imaging applications that require longer circulation times to achieve optimal tumor accumulation through the enhanced permeability and retention (EPR) effect. The in vivo performance of ICG can be significantly influenced by its administration strategy, with intermittent injections potentially improving signal intensity in necrotic tissues.[1]

Biodistribution

The chemical modifications of this compound, particularly its increased hydrophilicity, can lead to a different biodistribution profile compared to the more lipophilic ICG. More hydrophilic cyanine dyes tend to exhibit increased renal clearance, which can be advantageous for reducing background signal from the liver and gastrointestinal tract in certain imaging applications.[3] In contrast, ICG is almost exclusively cleared by the liver, leading to strong signals in this organ and the biliary system. When encapsulated, the biodistribution of ICG can be altered, with increased accumulation in the spleen and lungs.

Experimental Methodologies

To ensure reproducible and comparable results when evaluating these dyes, it is crucial to follow standardized experimental protocols.

Typical In Vivo Imaging Workflow

The following diagram illustrates a general workflow for an in vivo imaging experiment using either this compound or ICG.

G cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Animal_Model Animal Model Preparation (e.g., Tumor Xenograft) Dye_Prep Dye Preparation (Dissolution & Dilution) Injection Dye Administration (e.g., Intravenous) Dye_Prep->Injection Imaging_System In Vivo Imaging (e.g., IVIS Spectrum) Injection->Imaging_System Time_Points Image Acquisition at Multiple Time Points Imaging_System->Time_Points ROI_Analysis Region of Interest (ROI) Analysis Time_Points->ROI_Analysis Biodistribution Ex Vivo Organ Imaging & Biodistribution Analysis Time_Points->Biodistribution SBR_Calc Signal-to-Background Ratio Calculation ROI_Analysis->SBR_Calc

Caption: A typical workflow for in vivo fluorescence imaging experiments.

Key Experimental Protocols

Animal Models: Commonly used animal models for in vivo imaging include tumor-bearing mice (xenograft or orthotopic models) and models of inflammation or other diseases. The choice of model will depend on the specific research question.

Dye Preparation and Administration:

  • This compound: Dissolve in a small amount of DMSO and then dilute with sterile PBS or saline to the desired concentration. Typical doses for cyanine dyes are in the range of 1-10 nmol per mouse, administered intravenously via the tail vein.

  • ICG: Reconstitute the lyophilized powder with sterile water for injection. A typical dose for preclinical imaging is around 0.5-2.0 mg/kg, administered intravenously.

In Vivo Imaging:

  • Instrumentation: Use an in vivo imaging system (IVIS, Pearl, or similar) equipped with appropriate excitation and emission filters for the NIR range.

    • For Cy7.5: Excitation ~760 nm, Emission ~810 nm.

    • For ICG: Excitation ~780 nm, Emission ~820 nm.

  • Image Acquisition: Acquire images at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h) to assess the pharmacokinetic and biodistribution profile of the dye.

Data Analysis:

  • Region of Interest (ROI) Analysis: Draw ROIs around the target tissue (e.g., tumor) and a background region (e.g., muscle) to quantify the average fluorescence intensity.

  • Signal-to-Background Ratio (SBR): Calculate the SBR by dividing the average fluorescence intensity of the target ROI by that of the background ROI.

  • Biodistribution: At the final time point, euthanize the animals and excise major organs (liver, spleen, kidneys, lungs, heart, tumor) for ex vivo imaging to quantify the dye accumulation in each organ.

Logical Comparison of Key Properties

The following diagram provides a visual representation of the key differentiating properties between this compound and ICG.

G cluster_cy7_5 This compound cluster_icg ICG High_QY Higher Quantum Yield High_Photo Higher Photostability Renal_Clear Primarily Renal Clearance Higher_SBR Potentially Higher SBR Lower_QY Lower Quantum Yield Lower_Photo Lower Photostability Hepatic_Clear Primarily Hepatic Clearance Clinical Clinically Approved Comparison Key Differentiators Comparison->High_QY Advantage Comparison->High_Photo Advantage Comparison->Renal_Clear Comparison->Higher_SBR Advantage Comparison->Lower_QY Comparison->Lower_Photo Comparison->Hepatic_Clear Comparison->Clinical Advantage

Caption: Key differentiating properties of this compound and ICG.

Conclusion

The choice between this compound and ICG for in vivo imaging is highly dependent on the specific requirements of the study. This compound offers the promise of enhanced brightness and stability, which could be advantageous for applications requiring high sensitivity and longitudinal studies. Its altered biodistribution with increased renal clearance may also be beneficial for reducing background signal in certain anatomical regions.

ICG, with its long history of clinical use and well-understood pharmacokinetic profile, remains a reliable and relevant choice, particularly for applications such as angiography and liver imaging. Its established safety profile in humans is a significant advantage for translational research.

Ultimately, for researchers at the forefront of drug development and biomedical research, the optimal choice of NIR dye will be guided by a careful consideration of the experimental goals, the required imaging duration, and the target tissue of interest. As new and improved fluorescent probes continue to be developed, a thorough understanding of the fundamental properties of existing agents like this compound and ICG is essential for making informed decisions and advancing the field of in vivo molecular imaging.

References

A Head-to-Head Comparison: Cy7.5-COOH TEA vs. Alexa Fluor 790 for Advanced Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of proteomics, drug development, and molecular biology, the precise and robust labeling of proteins is paramount for accurate detection and analysis. Near-infrared (NIR) fluorescent dyes have emerged as indispensable tools for these applications, offering deep tissue penetration and minimal autofluorescence. Among the plethora of available options, Cy7.5-COOH TEA and Alexa Fluor 790 are two prominent amine-reactive dyes frequently employed for protein conjugation. This guide provides an objective, data-driven comparison of their performance to aid researchers in selecting the optimal dye for their specific experimental needs.

Spectroscopic and Physicochemical Properties

A fundamental understanding of the spectral characteristics and chemical reactivity of each dye is crucial for successful protein labeling and subsequent imaging. Both this compound and Alexa Fluor 790 are designed for covalent attachment to primary amines on proteins, typically lysine (B10760008) residues, through a succinimidyl ester (NHS ester) linkage.

PropertyThis compoundAlexa Fluor 790 NHS Ester
Excitation Maximum (nm) ~781-788~782-784[1]
Emission Maximum (nm) ~808-810~805-814[1]
Reactive Group Carboxylic Acid (activated to NHS ester)N-hydroxysuccinimidyl (NHS) ester[2]
Reactivity Primary amines (after activation)Primary amines[2]
Solubility Requires organic co-solvent (e.g., DMSO, DMF)Good water solubility[3]

Performance Comparison: Brightness, Photostability, and Quenching

While spectral similarity is a key consideration, the true performance of a fluorescent dye lies in its brightness, resistance to photobleaching, and the degree to which its fluorescence is quenched upon conjugation to a protein.

Photostability: Photostability, or the resistance to photobleaching upon exposure to excitation light, is a critical factor for experiments requiring long or repeated imaging sessions. Studies comparing various Alexa Fluor dyes to their cyanine (B1664457) counterparts have consistently demonstrated the superior photostability of the Alexa Fluor series.[4][5] For instance, APC-Alexa Fluor 750, which is spectrally similar to Cy7, is noted to be more photostable than APC-Cy7.[7] This suggests that Alexa Fluor 790 is also likely to exhibit greater photostability than Cy7.5.

Self-Quenching: A significant drawback of many cyanine dyes is their tendency to form non-fluorescent aggregates on the surface of proteins, especially at higher degrees of labeling (DOL). This phenomenon, known as self-quenching, leads to a decrease in the overall fluorescence of the conjugate. In contrast, Alexa Fluor dyes are specifically engineered to be less susceptible to this effect, resulting in brighter conjugates even at high DOLs.[4][5]

Experimental Protocols

The following is a generalized protocol for labeling proteins with amine-reactive NHS esters, applicable to both Cy7.5 (after conversion to an NHS ester) and Alexa Fluor 790.

Protein Preparation
  • Dissolve the protein to be labeled in a buffer free of primary amines, such as 0.1 M sodium bicarbonate, pH 8.3.[8] The recommended protein concentration is typically between 1-10 mg/mL.[9]

  • If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the labeling buffer prior to conjugation.

Dye Preparation
  • Allow the vial of the NHS ester dye to warm to room temperature before opening.

  • Dissolve the dye in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10-20 mM.[10]

Labeling Reaction
  • Calculate the required volume of the dye stock solution to achieve the desired molar ratio of dye to protein. A molar excess of the dye is typically used.[11]

  • While gently vortexing, add the dye stock solution to the protein solution.[11]

  • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[2][11]

Purification of the Conjugate
  • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS.[12]

  • Collect the fractions containing the labeled protein, which will be the first colored band to elute.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum.

Visualizing the Workflow

ProteinLabelingWorkflow Protein Protein in Amine-Free Buffer Mix Mix Protein and Dye Protein->Mix Dye NHS Ester Dye in DMSO/DMF Dye->Mix Incubate Incubate (1 hr, RT or O/N, 4°C) Mix->Incubate Purify Gel Filtration Chromatography Incubate->Purify Analyze Determine Degree of Labeling (DOL) Purify->Analyze

Caption: A simplified workflow for protein labeling with amine-reactive NHS ester dyes.

Logical Comparison Framework

DyeComparison Title Protein Labeling Dye Selection Cy7_5 This compound Title->Cy7_5 AF790 Alexa Fluor 790 Title->AF790 Brightness Brightness Cy7_5->Brightness Lower Photostability Photostability Cy7_5->Photostability Lower Quenching Self-Quenching Cy7_5->Quenching Higher Solubility Water Solubility Cy7_5->Solubility Lower AF790->Brightness Higher AF790->Photostability Higher AF790->Quenching Lower AF790->Solubility Higher

Caption: Key performance differences between this compound and Alexa Fluor 790.

Conclusion

For researchers and drug development professionals seeking a high-performance, near-infrared fluorescent dye for protein labeling, both this compound and Alexa Fluor 790 offer spectrally similar options. However, the available data strongly suggests that Alexa Fluor 790 holds a significant advantage in key performance metrics. Its superior brightness, enhanced photostability, and resistance to self-quenching at higher degrees of labeling make it a more robust and reliable choice for demanding applications such as in vivo imaging, flow cytometry, and quantitative fluorescence microscopy. While Cy7.5 remains a viable option, particularly for less demanding applications or where cost is a primary concern, Alexa Fluor 790 is the recommended choice for experiments where signal intensity, photostability, and reproducibility are critical for success.

References

Preserving Potency: A Guide to Validating Antibody Activity After Cy7.5-COOH TEA Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring that an antibody retains its specific binding activity after conjugation with a fluorescent dye is paramount for the reliability of experimental results. This guide provides a comparative overview of key validation assays and detailed experimental protocols for assessing the activity of antibodies following conjugation with Cy7.5-COOH TEA, a near-infrared cyanine (B1664457) dye.

The process of conjugating a molecule like this compound to an antibody, typically through primary amines (lysine residues), can sometimes impact the antibody's antigen-binding affinity and overall functionality.[1][2][3] Therefore, rigorous validation is a critical step to confirm that the conjugated antibody remains a specific and effective tool for applications such as flow cytometry, immunofluorescence, and in vivo imaging.[4][]

Comparative Analysis of Validation Assays

The choice of validation assay depends on the intended application of the conjugated antibody and the specific parameters to be measured. The following table summarizes the most common techniques used to assess the activity of antibody-dye conjugates.

AssayPrincipleParameters MeasuredAdvantagesDisadvantages
Enzyme-Linked Immunosorbent Assay (ELISA) Immobilized antigen binds to the conjugated antibody, which is then detected by an enzyme-linked secondary antibody.[6][7][8]Antigen-binding specificity, Relative affinityHigh-throughput, Cost-effective, Widely availableIndirect measurement of affinity, Prone to non-specific binding
Flow Cytometry Measures the fluorescence intensity of cells stained with the conjugated antibody.[9][10]Cell-specific binding, Relative quantification of target antigenSingle-cell analysis, Multiplexing capabilities, High-throughputRequires specialized equipment, Can be affected by autofluorescence
Surface Plasmon Resonance (SPR) Measures changes in refractive index at a sensor surface as the conjugated antibody binds to an immobilized antigen.[11][12]Association rate (ka), Dissociation rate (kd), Equilibrium dissociation constant (KD)Label-free, Real-time kinetics, High sensitivityRequires specialized equipment, Can be expensive
Immunofluorescence (IF) / Immunohistochemistry (IHC) Visualizes the localization of the target antigen in cells or tissues using the fluorescently labeled antibody.Antigen localization, SpecificityProvides spatial information, In situ analysisQualitative or semi-quantitative, Prone to background signal

Experimental Workflows and Signaling Pathways

To visualize the processes involved in antibody conjugation and validation, the following diagrams illustrate the key steps and conceptual frameworks.

Antibody_Conjugation_Workflow cluster_conjugation Antibody Conjugation cluster_validation Activity Validation Ab Antibody Coupling Coupling to Antibody Amines Ab->Coupling Cy7_5 This compound Activation Activation of -COOH group Cy7_5->Activation Activation->Coupling Purification Purification of Conjugate Coupling->Purification ELISA ELISA Purification->ELISA FlowCyto Flow Cytometry Purification->FlowCyto SPR SPR Purification->SPR IF_IHC IF/IHC Purification->IF_IHC Antibody_Signaling_Pathway Ab_Cy7_5 Antibody-Cy7.5 Conjugate Binding Specific Binding Ab_Cy7_5->Binding Antigen Target Antigen on Cell Surface Antigen->Binding Internalization Internalization (optional) Binding->Internalization Detection Fluorescence Detection Binding->Detection Internalization->Detection

References

A Comparative Guide to the Labeling Efficiency of Cy7.5-COOH TEA in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with bioconjugation, the selection of an appropriate fluorescent dye is critical for assay sensitivity and accuracy. This guide provides an objective comparison of Cy7.5-COOH TEA, a near-infrared (NIR) cyanine (B1664457) dye, with other common alternatives for labeling proteins and other biomolecules. We will delve into labeling chemistries, performance metrics, and detailed experimental protocols to assist in making an informed decision for your specific application.

Introduction to Cy7.5 Dyes and NIR Labeling

Cyanine 7.5 (Cy7.5) is a fluorescent dye that operates in the near-infrared spectrum, with excitation and emission maxima typically around 750 nm and 780 nm, respectively.[1][2] This spectral range is highly advantageous for biological applications, particularly in vivo imaging, as it allows for deep tissue penetration with minimal autofluorescence from biological samples.[2][3]

The this compound variant is a carboxylic acid form of the dye, supplied as a triethylammonium (B8662869) (TEA) salt. The TEA salt form often enhances solubility in organic solvents like DMSO and DMF compared to other salt formulations.[4] Unlike pre-activated dyes, the carboxylic acid group is not directly reactive with amines on a protein. It requires a chemical activation step to become reactive, offering flexibility but adding a step to the workflow.

Mechanism of Action: Carboxylic Acid vs. NHS Ester

The primary functional group for labeling on most proteins is the primary amine (-NH₂) found on the side chain of lysine (B10760008) residues and at the N-terminus.[5] The labeling strategy for Cy7.5-COOH differs significantly from its pre-activated N-hydroxysuccinimidyl (NHS) ester counterparts.

  • Cy7.5-COOH (Two-Step Reaction): The carboxylic acid must first be activated, commonly with a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form a reactive intermediate. This intermediate is often stabilized by adding N-hydroxysuccinimide (NHS) to create an NHS ester in situ. This activated dye can then react with primary amines on the target molecule to form a stable amide bond.[]

  • Cy7.5 NHS Ester (One-Step Reaction): This form is sold pre-activated. The NHS ester group reacts directly and efficiently with primary amines at a slightly basic pH (typically 8.0-8.5) to form the same stable amide bond, simplifying the workflow.[4][7]

G cluster_0 Cy7.5-COOH (Two-Step Labeling) Protein-NH2 Protein-NH2 Final Conjugate 1 Protein-NH-CO-Cy7.5 Protein-NH2->Final Conjugate 1 Cy7.5-COOH Cy7.5-COOH Activators EDC + NHS Cy7.5-COOH->Activators Step 1: Activation Activated Dye Cy7.5-NHS Ester (in situ) Activators->Activated Dye Activated Dye->Final Conjugate 1 Step 2: Conjugation

Caption: Workflow for Cy7.5-COOH two-step conjugation.

G cluster_1 Cy7.5 NHS Ester (One-Step Labeling) Protein-NH2_2 Protein-NH2 Final Conjugate 2 Protein-NH-CO-Cy7.5 Protein-NH2_2->Final Conjugate 2 Cy7.5-NHS Cy7.5-NHS Ester (Pre-activated) Cy7.5-NHS->Final Conjugate 2 One-Step Conjugation

Caption: Workflow for pre-activated Cy7.5 NHS ester conjugation.
Performance Comparison with Alternatives

The "efficiency" of a fluorescent label is a combination of its chemical reactivity, the optical properties of the resulting conjugate, and its stability. Here, we compare Cy7.5 with leading NIR alternatives: Alexa Fluor™ 750, Alexa Fluor™ 790, and IRDye® 800CW.

ParameterCy7.5Alexa Fluor™ 750Alexa Fluor™ 790IRDye® 800CW
Excitation Max (nm) ~750 - 755~749~784~774
Emission Max (nm) ~778 - 781~775~806~789
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~250,000~270,000~260,000~240,000
Quantum Yield ~0.10 - 0.12[8]Generally higher than Cy dyesGenerally higher than Cy dyesNot specified, but noted for high S/N
Reactive Forms Available COOH, NHS Ester, MaleimideNHS Ester, Maleimide, etc.NHS Ester, Maleimide, etc.NHS Ester, Maleimide, etc.
Key Characteristics High extinction coefficient; prone to aggregation and photobleaching.[9][10]High brightness and photostability; less aggregation than Cy dyes.[9][10][11]Spectrally similar to IRDye 800CW.Excellent for in vivo imaging due to low autofluorescence in the 800nm channel.[3][12]

Discussion of Labeling Efficiency:

  • Chemical Reactivity: For amine labeling, pre-activated NHS esters (Cy7.5 NHS, Alexa Fluor NHS, IRDye NHS) offer higher and more reliable reaction efficiency than the two-step COOH activation method. The one-step protocol is less sensitive to variations in buffer components and pH during the activation phase.

  • Conjugate Brightness: While Cy dyes have high molar extinction coefficients, they are known to form non-fluorescent aggregates on proteins, especially at high degrees of labeling (DOL).[9][10] This self-quenching effect can diminish the fluorescence of the final conjugate. Alexa Fluor™ dyes are specifically engineered to be less susceptible to this aggregation, often resulting in brighter, more fluorescent conjugates even at higher DOLs.[9][10]

  • Photostability: Studies have shown that Alexa Fluor dyes are significantly more resistant to photobleaching than their spectrally similar Cy dye counterparts, which is a critical advantage for applications involving repeated imaging or long exposure times.[9][11]

  • In Vivo Performance: For in vivo imaging, IRDye® 800CW is a strong competitor. Its emission peak is situated in a region where tissue autofluorescence is minimal, leading to an enhanced signal-to-noise ratio and clearer images compared to dyes in the ~700 nm range.[3][12]

G start Start: Choose a Labeling Strategy q1 Need to label primary amines? start->q1 q2 Is a pre-activated NHS ester available? q1->q2 Yes other_chem Consider other chemistries (e.g., Maleimide for thiols). q1->other_chem No use_nhs Use NHS Ester Dye (e.g., Cy7.5 NHS, Alexa Fluor 750 NHS) for a simple, one-step reaction. q2->use_nhs Yes use_cooh Use COOH Dye (e.g., Cy7.5-COOH) with EDC/NHS for a two-step reaction. q2->use_cooh No, or need custom activation chemistry

Caption: Logic for choosing between COOH and NHS ester dyes.

Experimental Protocols

Protocol 1: Protein Labeling with Cy7.5-COOH and EDC/NHS

This protocol describes the two-step labeling of a generic antibody (e.g., IgG) with Cy7.5-COOH.

Materials:

  • Antibody (Protein) solution: 2-10 mg/mL in MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

  • This compound: 10 mM stock solution in anhydrous DMSO.

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC): 100 mM in MES buffer (prepare fresh).

  • N-Hydroxysuccinimide (NHS): 100 mM in MES buffer (prepare fresh).

  • Reaction Buffer: 100 mM Sodium Bicarbonate or Borate buffer, pH 8.3.

  • Purification column (e.g., Sephadex G-25).

Procedure:

  • Activation of Dye:

    • In a microfuge tube, combine 10 µL of 10 mM Cy7.5-COOH stock with 50 µL of MES buffer.

    • Add 10 µL of freshly prepared 100 mM EDC and 10 µL of 100 mM NHS.

    • Incubate for 15-30 minutes at room temperature in the dark to form the NHS ester.

  • Protein Preparation:

    • Exchange the protein into the Reaction Buffer (pH 8.3) using a desalting column. Ensure the final concentration is between 2-10 mg/mL.[13]

  • Conjugation:

    • Add the activated Cy7.5-NHS ester solution directly to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 20:1 is common.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., G-25) equilibrated with your desired storage buffer (e.g., PBS). The first colored fraction is the labeled protein.

Protocol 2: Protein Labeling with a Pre-activated NHS Ester Dye

This protocol is for a one-step reaction using a dye like Cy7.5 NHS Ester or Alexa Fluor™ 750 NHS Ester.

Materials:

  • Antibody (Protein) solution: 2-10 mg/mL in Reaction Buffer (100 mM Sodium Bicarbonate, pH 8.3). Avoid buffers with primary amines like Tris.[13]

  • Dye-NHS Ester: 10 mM stock solution in anhydrous DMSO.

  • Purification column (e.g., Sephadex G-25).

Procedure:

  • Prepare Protein: Ensure the protein is in the correct amine-free, basic buffer at a concentration of 2-10 mg/mL.[13]

  • Conjugation:

    • Add the required volume of the 10 mM dye stock solution to the protein solution to achieve the desired dye:protein molar ratio (e.g., 15:1).[14]

    • Mix gently and incubate for 1 hour at room temperature, protected from light.

  • Purification:

    • Purify the conjugate as described in Protocol 1 to remove free dye.

Protocol 3: Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max, e.g., ~750 nm for Cy7.5).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

    • Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)

      • Where CF is the correction factor (A₂₈₀ / A_max) for the free dye. This value is dye-specific and often provided by the manufacturer. For Cy7.5, a typical CF is ~0.05.

    • Protein Conc. (M) = Corrected A₂₈₀ / ε_protein

      • Where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • Calculate the dye concentration.

    • Dye Conc. (M) = A_max / ε_dye

      • Where ε_dye is the molar extinction coefficient of the dye at its A_max.

  • Calculate the DOL.

    • DOL = Dye Conc. (M) / Protein Conc. (M)

Conclusion and Recommendations

  • For Maximum Flexibility: This compound is suitable for researchers who need to perform custom conjugation chemistries or want to control the activation step precisely. However, this flexibility comes at the cost of a more complex, multi-step protocol that may have lower overall efficiency than using a pre-activated dye.

  • For Simplicity and High Reactivity: Pre-activated Cy7.5 NHS Ester is the preferred choice for routine labeling of primary amines. The one-step protocol is robust, faster, and generally more efficient.

  • For Highest Brightness and Photostability: Alexa Fluor™ 750 is a superior alternative. It is engineered to resist aggregation and photobleaching, often resulting in brighter and more stable conjugates, which is crucial for quantitative and high-resolution imaging applications.[9][10]

  • For Optimal In Vivo Imaging: IRDye® 800CW is highly recommended. Its spectral properties are optimized to minimize tissue autofluorescence, providing a higher signal-to-noise ratio that is critical for sensitive detection in deep tissues.[3]

Ultimately, the choice of dye depends on the specific experimental needs, including the required brightness, the imaging modality (in vitro vs. in vivo), and the tolerance for protocol complexity. For most standard protein labeling applications, the superior performance and simpler workflow of pre-activated dyes like Alexa Fluor™ 750 NHS Ester or IRDye® 800CW NHS Ester will likely provide more reliable and sensitive results than this compound.

References

A Comparative Guide to the Quantum Yield of Near-Infrared (NIR) Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable near-infrared (NIR) fluorescent dye is a critical decision in the development of imaging agents and diagnostics. A key performance metric for any fluorophore is its fluorescence quantum yield (Φ), which quantifies the efficiency of converting absorbed light into emitted fluorescence. A higher quantum yield directly translates to a brighter signal, enabling more sensitive detection and improved image quality. This guide provides an objective comparison of the quantum yields of several commonly used NIR dyes, supported by experimental protocols to aid in the selection and evaluation of these essential research tools.

Quantitative Comparison of NIR Dye Quantum Yields

The following table summarizes the fluorescence quantum yields of various NIR dyes. It is important to note that the quantum yield can be significantly influenced by the dye's environment, including the solvent, pH, and conjugation to biomolecules. The data presented here are based on reported values in the specified media.

DyeQuantum Yield (Φ)Solvent/Medium
IRDye 800CW0.09Unspecified
IRDye 800CW-HSA0.12Fetal Bovine Serum
Alexa Fluor 7500.12PBS (pH 7.2)
Cy70.3ddH₂O or PBS
Indocyanine Green (ICG)0.003 - 0.025Water
ICG0.012 - 0.14Blood/Plasma/Serum
IR-10610.017Dichloromethane

Experimental Protocol: Relative Quantum Yield Determination

The comparative method is a widely used and accessible technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known, well-characterized quantum yield.[1]

I. Principle

The fundamental principle of the comparative method is that if a standard and a sample absorb the same number of photons at the same excitation wavelength under identical experimental conditions, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[1] The unknown quantum yield (Φₓ) can be calculated using the following equation:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

  • Φₓ and Φₛₜ are the fluorescence quantum yields of the test sample and the standard, respectively.

  • Gradₓ and Gradₛₜ are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard.

  • ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively. This term becomes 1 if the same solvent is used for both.

II. Materials and Equipment

  • Spectrofluorometer with a corrected emission spectrum feature

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • NIR dye of interest (sample)

  • A suitable NIR dye standard with a known quantum yield (e.g., IR-125 in ethanol, Φ = 0.132[2])

  • Spectroscopic grade solvent

III. Procedure

  • Standard and Sample Preparation:

    • Prepare a stock solution of the standard dye and the sample dye in the chosen solvent.

    • Prepare a series of dilutions for both the standard and the sample, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.[3]

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, record the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength. The excitation wavelength should be identical for both the standard and the sample.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the standard and the sample. Ensure that the emission range is set to capture the entire fluorescence profile of the dye.

    • It is crucial that all instrumental parameters (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements of both the standard and the sample.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each dilution of the standard and the sample.

    • For both the standard and the sample, plot the integrated fluorescence intensity (y-axis) against the absorbance (x-axis).

    • Perform a linear regression for both plots to obtain the slope (gradient) of the lines (Gradₛₜ and Gradₓ).

    • Calculate the quantum yield of the sample (Φₓ) using the equation provided in the principle section.

Experimental Workflow: Fluorescence-Guided Sentinel Lymph Node Mapping

The following diagram illustrates a typical workflow for sentinel lymph node (SLN) mapping using a NIR fluorescent dye in a clinical research setting.[4][5] This technique aids surgeons in identifying the first lymph node(s) to which cancer cells are most likely to spread from a primary tumor.[5][6]

FGS_Workflow cluster_pre_op Pre-Operative cluster_intra_op Intra-Operative cluster_post_op Post-Operative Patient Patient with Primary Tumor Injection Injection of NIR Dye (e.g., ICG) around Tumor Patient->Injection Imaging NIR Fluorescence Imaging of Lymphatic Drainage Injection->Imaging Dye travels through lymphatic vessels SLN_ID Identification of Sentinel Lymph Node (SLN) Imaging->SLN_ID SLN becomes fluorescent Excision Surgical Excision of Fluorescent SLN SLN_ID->Excision ExVivo Ex Vivo Imaging of Resected Node Excision->ExVivo Confirmation of fluorescence Histo Histopathological Analysis ExVivo->Histo Staging Cancer Staging Histo->Staging

References

A Comparative Guide to the Photostability of Cyanine Dyes for Advanced Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of fluorescent probes is a critical decision in the design of robust and reproducible fluorescence imaging experiments. Among the plethora of available dyes, cyanine (B1664457) dyes are a prominent class, particularly for applications in the near-infrared (NIR) spectrum, which is advantageous for deep tissue imaging due to reduced light scattering and tissue autofluorescence. A key performance metric for any fluorophore is its photostability—the ability to resist photochemical degradation and maintain a stable fluorescence output under illumination. This guide provides a comparative analysis of the photostability of Cy7.5-COOH TEA against other commonly used cyanine dyes, supported by available experimental data and detailed methodologies.

Introduction to Cyanine Dye Photostability

Cyanine dyes are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. The length of this chain largely determines the dye's absorption and emission wavelengths. While offering bright fluorescence and a wide range of spectral properties, cyanine dyes are susceptible to photobleaching, an irreversible process where the fluorophore loses its ability to fluoresce upon exposure to excitation light. This phenomenon can significantly limit the duration of imaging experiments and the quantitative accuracy of the collected data.

The primary mechanism of photobleaching for many organic dyes, including cyanines, involves the formation of a triplet state upon excitation. This triplet state can react with molecular oxygen to generate reactive oxygen species (ROS), which in turn can chemically degrade the dye molecule. Factors influencing photostability include the dye's chemical structure, its local environment (e.g., solvent, pH, conjugation to biomolecules), and the intensity and duration of the excitation light.

The Role of the Counterion: The Case for TEA

Cyanine dyes are ionic molecules and are therefore associated with a counterion. While often overlooked, the choice of counterion can significantly impact the dye's photophysical properties, including its photostability. The triethylammonium (B8662869) (TEA) counterion in this compound is intended to enhance the solubility of the dye in organic solvents, a common requirement for labeling reactions.

Recent studies have suggested that counterions can play a more direct role in modulating photostability. For instance, larger, more charge-delocalized counterions can influence the electronic structure of the cyanine dye, potentially reducing the probability of intersystem crossing to the triplet state and thereby enhancing photostability. While direct quantitative data for the photostability of this compound is limited in the current literature, the presence of the TEA counterion is a design feature that may contribute positively to its performance compared to standard salt forms. One study found that triethylamine (B128534) can improve the photostability of dye-sensitized upconversion nanoparticles by a significant factor.[1]

Comparative Photostability of Cyanine Dyes

DyeExcitation Max (nm)Emission Max (nm)Relative PhotostabilityNotes
Cy5 ~649~670ModerateA widely used far-red dye. Its photostability can be enhanced with various additives.
Cy7 ~743~767Moderate to HighGenerally considered more photostable than Cy5, making it suitable for in vivo imaging.
Cy7.5 ~788~808Expected to be Moderate to HighThe longer polymethine chain compared to Cy7 may influence its photostability. The specific formulation (e.g., with TEA) could offer enhancements.
Alexa Fluor 647 ~650~668HighOften used as a benchmark for high photostability in the far-red spectrum.
Alexa Fluor 750 ~749~775HighA highly photostable alternative to Cy7.

Note: This table provides a general comparison. Actual photostability can vary significantly based on the experimental setup.

Studies have shown that in a comparison between Cy5 and Cy7, the fluorescence emission intensity of both dyes decreases rapidly upon irradiation, with another NIR dye showing significantly more photostability.[2] This highlights the variability in photostability even within the cyanine dye family.

Experimental Protocols for Measuring Photostability

To obtain reliable and comparable photostability data, a standardized experimental protocol is essential. A common method involves continuous illumination of the dye and monitoring the decay of its fluorescence intensity over time.

Protocol: Photobleaching Rate Measurement of Cyanine Dyes

Objective: To quantify and compare the photobleaching rates of different cyanine dyes under controlled illumination.

Materials:

  • Cyanine dyes of interest (e.g., this compound, Cy5-COOH, Cy7-COOH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microscope slides and coverslips

  • Fluorescence microscope with a stable light source (e.g., laser or LED)

  • Appropriate filter sets for each dye

  • A sensitive camera (e.g., sCMOS or EMCCD)

  • Image analysis software (e.g., ImageJ/Fiji)

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of each cyanine dye in DMSO.

    • Dilute the stock solutions in PBS to a final concentration suitable for imaging (e.g., 1 µM). To minimize aggregation, ensure thorough mixing.

    • Immobilize the dye molecules on a microscope slide to prevent diffusion during the experiment. This can be achieved by conjugating the dyes to a biomolecule (e.g., BSA) and then adsorbing the conjugate to the slide surface.

    • Mount a coverslip over the sample.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Set the illumination power to a consistent and relevant level for your intended application. It is crucial to use the same power density for all dyes being compared.

    • Select the appropriate filter set for the dye being imaged.

  • Image Acquisition:

    • Focus on the sample plane.

    • Acquire a time-lapse series of images under continuous illumination. The time interval and total duration of the acquisition will depend on the photostability of the dyes being tested. For highly stable dyes, longer acquisition times will be necessary.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) for each time point.

    • Correct for background fluorescence by subtracting the mean intensity of a region without dye molecules.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the decay curve to a single or double exponential decay model to determine the photobleaching lifetime (τ), which is the time it takes for the fluorescence intensity to decrease to 1/e (approximately 37%) of its initial value.

Visualizing the Photobleaching Process

The process of photobleaching can be conceptually understood as a series of transitions between electronic states of the fluorophore, ultimately leading to a non-fluorescent product.

Photobleaching_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Bleached Photobleached Dye S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ ROS->Bleached Chemical Reaction

Caption: A simplified Jablonski diagram illustrating the key pathways involved in fluorescence and photobleaching.

Experimental Workflow for Comparative Photostability Analysis

The following diagram outlines a logical workflow for conducting a comparative study of cyanine dye photostability.

Photostability_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_comp Comparison and Reporting Dye_Selection Select Dyes: This compound, Cy5, Cy7, etc. Stock_Solution Prepare Stock Solutions (e.g., in DMSO) Dye_Selection->Stock_Solution Working_Solution Prepare Working Solutions (e.g., in PBS) Stock_Solution->Working_Solution Immobilization Immobilize Dyes on Surface Working_Solution->Immobilization Microscope_Setup Microscope Setup: - Consistent Illumination - Appropriate Filters Immobilization->Microscope_Setup Time_Lapse Acquire Time-Lapse Image Series Microscope_Setup->Time_Lapse Intensity_Measurement Measure Fluorescence Intensity (Correct for Background) Time_Lapse->Intensity_Measurement Normalization Normalize Intensity Data Intensity_Measurement->Normalization Curve_Fitting Fit Decay Curves to Exponential Model Normalization->Curve_Fitting Lifetime_Calculation Calculate Photobleaching Lifetime (τ) Curve_Fitting->Lifetime_Calculation Data_Table Summarize Data in a Comparative Table Lifetime_Calculation->Data_Table Report Generate Comparison Guide Data_Table->Report

Caption: A workflow diagram for the comparative analysis of cyanine dye photostability.

Conclusion

The photostability of a fluorescent dye is a critical parameter that directly impacts the quality and reliability of fluorescence imaging data. While direct quantitative comparisons of this compound with other cyanine dyes are not extensively available, the general principles of cyanine dye photochemistry and the potential influence of the TEA counterion suggest that it is a promising candidate for applications requiring high photostability in the NIR spectrum. For definitive selection, it is recommended that researchers perform their own in-house comparisons using standardized protocols, such as the one outlined in this guide, to determine the most suitable dye for their specific experimental conditions and imaging needs.

References

A Comparative Guide to Near-Infrared Dyes for High-Resolution Tissue Imaging: Focusing on Cy7.5-COOH TEA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a near-infrared (NIR) fluorescent dye is a critical determinant for achieving high-quality, high-contrast in vivo and ex vivo tissue imaging. The ideal NIR dye minimizes tissue autofluorescence and allows for deep tissue penetration, resulting in a high signal-to-noise ratio (SNR). This guide provides an objective comparison of Cy7.5-COOH TEA with other common NIR dyes, supported by photophysical data and standardized experimental protocols to aid in the selection of the optimal imaging agent.

This guide will delve into the key performance indicators of this compound and its alternatives, including Indocyanine Green (ICG) and IRDye 800CW. We will present a summary of their photophysical properties, discuss the factors influencing their signal-to-noise ratio in tissue, and provide detailed experimental protocols for their comparative evaluation.

Performance Comparison of NIR Dyes

The effectiveness of a NIR dye in tissue imaging is primarily determined by its photophysical properties, which directly impact its brightness and signal stability. Key parameters include the molar extinction coefficient (a measure of how strongly the dye absorbs light), the quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability (resistance to degradation upon light exposure).

While direct, side-by-side quantitative comparisons of the signal-to-noise ratio under identical in vivo conditions are not always available in published literature, we can compile and compare the known photophysical properties to infer performance. A higher quantum yield and molar extinction coefficient generally contribute to a brighter signal, which is a key component of a high signal-to-noise ratio.

ParameterThis compoundIndocyanine Green (ICG)IRDye 800CW
Excitation Maximum (nm) ~781-788~780~774
Emission Maximum (nm) ~808-810~810-830~789
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **~223,000~200,000~240,000
Quantum Yield ~0.10[1]Low (~1-2% in water)Not consistently reported for in vivo applications
Key Features High fluorescence, amine-reactive potentialFDA-approved for clinical use, known for poor photostabilityCan achieve high tumor-to-background ratio, especially when conjugated

Note: The performance of these dyes in vivo can be influenced by factors such as conjugation to targeting moieties, plasma protein binding, and the specific tissue microenvironment.

Factors Influencing Signal-to-Noise Ratio in Tissue Imaging

The signal-to-noise ratio (SNR) is a critical metric for the quality of fluorescence imaging. It is the ratio of the true signal from the fluorescent probe to the background noise. A high SNR allows for the clear visualization of the target structure with minimal interference.

G cluster_signal Signal Strength cluster_noise Noise Sources Brightness Dye Brightness SNR Signal-to-Noise Ratio (SNR) Brightness->SNR Increases Concentration Local Dye Concentration Concentration->SNR Increases Penetration Tissue Penetration Depth Penetration->SNR Increases Autofluorescence Tissue Autofluorescence Autofluorescence->SNR Decreases Scattering Light Scattering Scattering->SNR Decreases Detector Detector Noise Detector->SNR Decreases

Factors influencing the signal-to-noise ratio.

As illustrated in the diagram, a higher signal strength and lower noise contribute to an improved SNR. NIR dyes like this compound are advantageous because their excitation and emission in the NIR window (700-900 nm) minimizes tissue autofluorescence and light scattering, leading to a better signal-to-noise ratio compared to dyes in the visible spectrum.

Experimental Protocols

To objectively compare the performance of this compound with other NIR dyes, standardized in vitro and in vivo experimental protocols are essential.

In Vitro Characterization

1. Quantum Yield Determination (Relative Method)

  • Objective: To measure the fluorescence quantum yield of the NIR dye relative to a known standard.

  • Methodology:

    • Select a suitable standard with a known quantum yield in the NIR range (e.g., ICG in DMSO).

    • Prepare dilute solutions of both the sample dye and the standard in the same solvent, ensuring absorbance is below 0.1 at the excitation wavelength to prevent inner filter effects.

    • Measure the absorbance spectra using a UV-Vis spectrophotometer.

    • Measure the fluorescence emission spectra using a spectrofluorometer, exciting at the same wavelength for both the sample and the standard.

    • Calculate the quantum yield using the following formula: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

2. Photostability Assessment

  • Objective: To evaluate the dye's resistance to photobleaching.

  • Methodology:

    • Prepare solutions of the NIR dyes at the same concentration in a relevant solvent (e.g., PBS).

    • Expose the solutions to a constant, high-intensity light source (e.g., a xenon lamp with appropriate filters) for a defined period.

    • Measure the fluorescence intensity at regular intervals.

    • Plot the normalized fluorescence intensity against the illumination time. A slower decay rate indicates higher photostability.

In Vivo Imaging and Biodistribution

G A Animal Model Preparation (e.g., tumor implantation) B NIR Dye Administration (e.g., intravenous injection) A->B C In Vivo Fluorescence Imaging (at various time points) B->C D Image Analysis (Quantify signal intensity) C->D E Ex Vivo Organ Imaging (Confirm in vivo findings) C->E F Data Analysis (Calculate Tumor-to-Background Ratio) D->F E->F

Workflow for in vivo NIR dye comparison.
  • Objective: To compare the signal intensity, tumor-to-background ratio (TBR), and biodistribution of different NIR dyes in a living animal model.

  • Methodology:

    • Animal Model: Utilize an appropriate animal model (e.g., tumor-bearing mice).

    • Dye Administration: Administer equimolar doses of the different NIR dyes to separate cohorts of animals, typically via intravenous injection.

    • In Vivo Imaging: At predefined time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the animals and acquire whole-body fluorescence images using an in vivo imaging system (e.g., IVIS) equipped with the appropriate excitation and emission filters for each dye.

    • Image Analysis:

      • Draw regions of interest (ROIs) over the tumor and a background area (e.g., adjacent non-tumor tissue).

      • Quantify the average fluorescence intensity within each ROI.

      • Calculate the Tumor-to-Background Ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

    • Ex Vivo Organ Analysis: After the final in vivo imaging session, euthanize the animals and dissect the major organs and the tumor. Image the excised tissues to confirm the in vivo findings and assess the biodistribution of the dye.

Conclusion

The selection of an appropriate NIR dye is a critical step for successful in vivo tissue imaging. This compound, with its high fluorescence quantum yield, presents a strong option for achieving a high signal-to-noise ratio. However, the optimal choice of dye is application-dependent. For instance, while ICG has lower intrinsic brightness and photostability, its clinical approval makes it a relevant benchmark. IRDye 800CW, particularly when conjugated to targeting ligands, has shown promise in achieving high tumor-to-background ratios.

By following the standardized experimental protocols outlined in this guide, researchers can perform objective comparisons of this compound with other NIR dyes to determine the most suitable probe for their specific research needs, ultimately leading to higher quality and more reliable in vivo imaging data.

References

Navigating the Crowded Near-Infrared Spectrum: A Guide to Spectral Overlap with Cy7.5-COOH TEA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with near-infrared (NIR) fluorescence, selecting the right combination of fluorophores is critical to avoid spectral overlap and ensure data accuracy. This guide provides a comprehensive comparison of Cy7.5-COOH TEA with other common NIR fluorophores, offering key spectral data, experimental considerations, and a protocol for assessing spectral overlap.

Cyanine7.5 (Cy7.5) is a near-infrared dye with absorption and emission properties that make it valuable for in vivo imaging. Its fluorescence falls within the NIR window, where light can penetrate tissue more deeply. To effectively utilize this compound in multi-color experiments, it is essential to understand its spectral compatibility with other popular NIR fluorophores such as Alexa Fluor 750, IRDye 800CW, and DyLight 800.

Spectral Properties at a Glance

The degree of spectral overlap is primarily determined by the proximity of the emission spectrum of a donor fluorophore to the excitation spectrum of an acceptor fluorophore. The following table summarizes the key photophysical properties of this compound and its counterparts.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound 781[1][2]808[1][2]223,000[3]0.10[3]
Alexa Fluor 750 749[4]775[4]290,000[5]0.12[6]
IRDye 800CW 774789240,000Not specified
DyLight 800 777[7]794[7]270,000[7][8][9]Not specified

Understanding Spectral Overlap and FRET

Spectral overlap occurs when the emission spectrum of one fluorophore overlaps with the excitation or emission spectrum of another.[10] This can lead to two primary issues: bleed-through (crosstalk), where the signal from one fluorophore is detected in the channel intended for another, and Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer from an excited donor fluorophore to a nearby acceptor fluorophore.[11] While FRET can be a powerful tool for studying molecular interactions, unintended FRET due to spectral overlap can lead to inaccurate quantification of fluorescence signals.

The potential for FRET is directly related to the degree of spectral overlap between the donor's emission and the acceptor's excitation spectra.

Spectral Overlap Leading to FRET Donor Donor Fluorophore (e.g., Alexa Fluor 750) Acceptor Acceptor Fluorophore (e.g., this compound) Donor->Acceptor Energy Transfer (if overlap & distance < 10nm) Emission_Donor Donor Emission Donor->Emission_Donor Fluorescence Emission_Acceptor Acceptor Emission Acceptor->Emission_Acceptor Sensitized Emission Excitation_Donor Excitation Light Excitation_Donor->Donor Excitation FRET FRET (Non-radiative energy transfer)

Conceptual diagram of spectral overlap and FRET.

Experimental Protocol for Measuring Spectral Overlap

This protocol outlines a general procedure for quantifying the spectral overlap between two fluorophores using a fluorescence spectrophotometer.

Objective: To measure the excitation and emission spectra of individual fluorophores and their mixture to determine the extent of spectral overlap and potential for bleed-through.

Materials:

  • Fluorophores of interest (e.g., this compound, Alexa Fluor 750) dissolved in a suitable solvent (e.g., PBS, DMSO).

  • Fluorescence spectrophotometer with excitation and emission monochromators.

  • Quartz cuvettes.

  • Appropriate solvent for dilutions.

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of each fluorophore at a known concentration (e.g., 1 mg/mL) in the appropriate solvent.

  • Determine Optimal Excitation and Emission Wavelengths:

    • For each fluorophore, dilute the stock solution to a working concentration (e.g., 1 µM).

    • Measure the full excitation spectrum by setting the emission monochromator to the expected emission maximum and scanning a range of excitation wavelengths.

    • Measure the full emission spectrum by setting the excitation monochromator to the determined excitation maximum and scanning a range of emission wavelengths.

  • Measure Spectral Bleed-through:

    • Donor Bleed-through into Acceptor Channel:

      • Excite the donor fluorophore at its maximum excitation wavelength.

      • Measure the fluorescence intensity in the emission channel (wavelength range) typically used for the acceptor fluorophore.

    • Acceptor Crosstalk into Donor Channel:

      • Excite the acceptor fluorophore at its maximum excitation wavelength.

      • Measure the fluorescence intensity in the emission channel typically used for the donor fluorophore.

  • Measure FRET (optional):

    • Prepare a mixed sample containing both the donor and acceptor fluorophores at a known concentration and ratio.

    • Excite the sample at the donor's excitation maximum.

    • Measure the emission spectrum. A decrease in the donor's emission intensity and a corresponding increase in the acceptor's sensitized emission (at the acceptor's emission maximum) compared to the individual fluorophore spectra indicates FRET.

  • Data Analysis:

    • Normalize the emission spectra of the individual fluorophores.

    • Overlay the normalized emission spectrum of the donor with the excitation spectrum of the acceptor to visualize the spectral overlap.

    • Quantify the bleed-through as a percentage of the maximum emission intensity of the interfering fluorophore in its own channel.

Experimental Workflow for Spectral Overlap Analysis A Prepare Fluorophore Stock Solutions B Determine Optimal Excitation & Emission Wavelengths A->B C Measure Donor Bleed-through B->C D Measure Acceptor Crosstalk B->D E Measure FRET (Optional) B->E F Data Analysis: - Normalize & Overlay Spectra - Quantify Bleed-through C->F D->F E->F

Workflow for assessing spectral overlap.

Conclusion

Careful consideration of the spectral properties of fluorophores is paramount for successful multiplexed fluorescence imaging. While this compound is a valuable tool for NIR imaging, its spectral proximity to other common NIR dyes like Alexa Fluor 750, IRDye 800CW, and DyLight 800 necessitates a thorough evaluation of potential spectral overlap. By following the outlined experimental protocol and understanding the principles of bleed-through and FRET, researchers can select appropriate filter sets and experimental conditions to minimize artifacts and obtain reliable, quantitative data. When significant overlap is unavoidable, techniques such as spectral unmixing may be necessary to deconvolve the mixed signals.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Cy7.5-COOH TEA

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for the handling and disposal of Cy7.5-COOH TEA are critical for ensuring a secure laboratory environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals to minimize risks and manage this fluorescent dye compound effectively.

This compound, a cyanine (B1664457) dye, is a valuable tool in various research applications, including in vivo imaging and flow cytometry, due to its high fluorescence. However, the compound's composition, which includes a carboxylic acid functional group and a triethylamine (B128534) (TEA) salt, necessitates stringent safety measures. Triethylamine, in particular, is a hazardous substance that is flammable, toxic, and corrosive. Adherence to the following personal protective equipment (PPE) recommendations, handling procedures, and disposal plans is imperative for safe laboratory practices.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the mandatory PPE for handling this compound, drawing on safety protocols for its constituent chemical classes: carboxylic acids and triethylamine.

PPE CategorySpecificationRationale and Best Practices
Eye/Face Protection Chemical safety goggles with side-shields or a full-face shield.Essential for protecting eyes from splashes of the compound, which can cause serious eye damage.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Inspect gloves for any signs of degradation or perforation before each use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1][2]
Body Protection A fully fastened laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.Crucial for minimizing the inhalation of potentially harmful vapors or aerosols, especially due to the presence of triethylamine.[1][3][4]
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage. The following workflow outlines the key steps for managing this compound within a laboratory setting.

Workflow for Handling this compound receiving Receiving and Storage prep Preparation of Solutions receiving->prep Store in a cool, dry, well-ventilated area. handling Experimental Use prep->handling Work in a fume hood. Use appropriate PPE. cleanup Decontamination and Cleanup handling->cleanup Handle with care to avoid spills. disposal Waste Disposal cleanup->disposal Decontaminate surfaces. Dispose of contaminated PPE.

Figure 1. A step-by-step workflow for the safe handling of this compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container tightly sealed in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2][5]

  • Given that triethylamine is a dangerous fire hazard, keep it away from heat, sparks, open flames, and other ignition sources.[3][6][7]

2. Preparation of Solutions:

  • All handling of the compound, especially when in powdered form or when preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[1][2]

  • Most non-sulfonated cyanine dyes have low aqueous solubility and may require an organic co-solvent like DMF or DMSO for dissolution before being added to an aqueous buffer.[8]

3. Experimental Use:

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in the area where the compound is being handled.[2]

4. Decontamination and Cleanup:

  • After handling, decontaminate all work surfaces with an appropriate cleaning agent.

  • Carefully remove and dispose of contaminated PPE as chemical waste.

  • Wash hands and any exposed skin thoroughly with soap and water.[1][2]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and PPE, in a dedicated and clearly labeled hazardous waste container.[1]

  • Do not mix this waste with other waste streams.[1]

Disposal Procedure:

  • For liquid waste containing the dye, neutralization of the pH may be required before collection. Acidic solutions should be neutralized with a suitable base, and basic solutions with a mild acid, while monitoring the pH.[9]

  • Consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of chemical waste.

  • Never pour cyanine dye waste down the drain unless explicitly permitted by your local regulations and institutional policies.[9][10]

Emergency Response

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

Emergency Response Protocol spill Spill or Exposure Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE spill->ppe evacuate->ppe contain Contain Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate medical Seek Medical Attention decontaminate->medical If exposed

Figure 2. A flowchart outlining the immediate steps to take in case of a spill or exposure.

Skin Contact:

  • Immediately remove all contaminated clothing.

  • Rinse the affected skin with plenty of water for at least 15 minutes.[3][7]

  • Seek immediate medical attention as triethylamine can cause severe skin burns.[3][6]

Eye Contact:

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Seek immediate medical attention.[7] Exposure to triethylamine vapor can cause eye irritation, corneal swelling, and halo vision.[11]

Inhalation:

  • Move the affected person to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.[3] Inhalation can cause respiratory irritation and may lead to more severe conditions like pulmonary edema.[4]

Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention. Ingestion can cause severe chemical burns to the mouth, throat, and stomach.[4]

Spill Cleanup:

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Avoid generating dust.[2]

  • For larger spills, evacuate the area and contact your institution's EHS department.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.